TCO-PEG3-Biotin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H46N4O7S |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H46N4O7S/c32-24(11-7-6-10-23-25-22(20-39-23)30-26(33)31-25)28-12-14-35-16-18-37-19-17-36-15-13-29-27(34)38-21-8-4-2-1-3-5-9-21/h1-2,21-23,25H,3-20H2,(H,28,32)(H,29,34)(H2,30,31,33)/b2-1+/t21-,22+,23+,25+/m1/s1 |
InChI Key |
SRGXZKRIVITUOW-PKDQRCRGSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
Foundational & Exploratory
TCO-PEG3-Biotin: A Technical Guide to its Application in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TCO-PEG3-Biotin is a versatile chemical probe that plays a pivotal role in modern bioconjugation strategies. It is primarily utilized in bioorthogonal chemistry, a field that involves chemical reactions that can occur within living systems without interfering with native biochemical processes. This guide provides an in-depth overview of the core applications, experimental protocols, and technical specifications of this compound, empowering researchers to effectively integrate this powerful tool into their workflows for biomolecule labeling, imaging, and purification.
Core Principles: The Power of Bioorthogonal Click Chemistry
This compound is comprised of three key functional components: a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a biotin molecule. Its utility is centered around the TCO moiety, which participates in an exceptionally fast and selective bioorthogonal reaction known as the inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner.[1][2][3]
This "click chemistry" reaction is characterized by several key features that make it ideal for biological applications:
-
Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (pH, temperature) without the need for cytotoxic catalysts like copper.[1][4]
-
Chemoselectivity: The TCO and tetrazine groups are mutually reactive and do not cross-react with other functional groups present in complex biological samples.
-
Rapid Kinetics: The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, enabling efficient labeling even at low concentrations of reactants.
-
Hydrophilic Spacer: The PEG3 spacer enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance during conjugation.
The biotin component serves as a powerful affinity tag, enabling the specific detection, capture, and purification of labeled biomolecules using streptavidin or avidin conjugates.
Key Applications in Scientific Research
The unique properties of this compound have led to its widespread adoption in various research areas, including cell biology, proteomics, and drug discovery.
Biomolecule Labeling and Imaging
A primary application of this compound is the specific labeling of biomolecules that have been metabolically, enzymatically, or chemically engineered to contain a tetrazine group. This enables subsequent detection and visualization using streptavidin conjugated to fluorophores, enzymes, or other reporter molecules.
Common applications include:
-
Cell Surface Labeling: Researchers can metabolically label cell surface glycans with tetrazine-modified sugars. Subsequent treatment with this compound allows for the biotinylation of these glycans, which can then be visualized by fluorescence microscopy or quantified by flow cytometry using fluorescently labeled streptavidin.
-
Protein Labeling: Site-specific incorporation of tetrazine-containing unnatural amino acids into proteins allows for their precise biotinylation with this compound.
-
In Vivo Imaging: The rapid kinetics of the TCO-tetrazine reaction make it suitable for pre-targeted imaging applications in living organisms, including PET and SPECT imaging.
Drug Delivery and Development
This compound and similar TCO-containing molecules are integral to the development of next-generation therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). In these contexts, the TCO-tetrazine ligation can be used to attach cytotoxic drugs or other payloads to targeting moieties like antibodies in a specific and controlled manner.
Drug Target Identification
The biotin tag on this compound facilitates the identification of cellular targets of drugs or other bioactive small molecules. A tetrazine-modified compound can be introduced to cells or cell lysates, and its binding partners can be captured and identified via affinity purification using streptavidin-coated beads after reaction with this compound.
Quantitative Data
The efficiency of the TCO-tetrazine ligation is a key advantage of this bioorthogonal reaction pair. The following table summarizes the key specifications of a typical this compound reagent.
| Property | Value | Reference |
| Chemical Formula | C27H46N4O7S | |
| Molecular Weight | 570.74 g/mol | |
| Purity | >95% | |
| Physical Form | White waxy solid | |
| Solubility | DCM, THF, acetonitrile, DMF, and DMSO | |
| Storage Conditions | -20°C, protected from light |
Experimental Protocols
The following are generalized protocols for common applications of this compound. Specific conditions, such as concentrations and incubation times, may require optimization for different experimental systems.
Cell Surface Glycan Labeling and Detection
This protocol describes the biotinylation of cell surface glycans that have been metabolically labeled with a tetrazine-modified monosaccharide.
Materials:
-
Cells cultured with a tetrazine-modified sugar (e.g., Ac4ManNTz)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 647)
-
Cell culture medium
Methodology:
-
Metabolic Labeling: Culture cells with an appropriate concentration of the tetrazine-modified sugar for 2-3 days to allow for its incorporation into cell surface glycans.
-
Cell Harvest and Washing: Gently harvest the cells and wash them twice with PBS to remove any unincorporated sugar.
-
This compound Incubation: Resuspend the cells in cell culture medium containing this compound (a typical starting concentration is 0.25 mmol/L). Incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess this compound.
-
Streptavidin Staining: Resuspend the cells in a buffer containing fluorescently labeled streptavidin (e.g., 20 µg/mL in PBS with 0.1% FBS). Incubate for 20 minutes at room temperature in the dark.
-
Final Washes and Analysis: Wash the cells twice with PBS and proceed with analysis by flow cytometry or confocal microscopy.
Western Blotting Detection of Tetrazine-Labeled Proteins
This protocol outlines the detection of a tetrazine-labeled protein in a cell lysate.
Materials:
-
Cell lysate containing the tetrazine-labeled protein of interest
-
This compound
-
Lysis buffer
-
Streptavidin-HRP conjugate
-
SDS-PAGE gels and buffers
-
Western blotting membranes and buffers
-
ECL Western blotting substrate
Methodology:
-
Cell Lysis and Protein Quantification: Prepare cell lysates using a suitable lysis buffer and determine the protein concentration.
-
This compound Labeling: Incubate the cell lysate with this compound (a starting concentration of 0.25 mmol/L can be used) for 30 minutes at 37°C.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Develop the blot using an ECL Western blotting substrate and image using a suitable chemiluminescence detection system.
Visualizations
The following diagrams illustrate the core reaction and a typical experimental workflow involving this compound.
Caption: The inverse-electron demand Diels-Alder (iEDDA) reaction between TCO and tetrazine.
Caption: A typical experimental workflow for cell surface labeling using this compound.
References
TCO-PEG3-Biotin: A Technical Guide to Bioorthogonal Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles, applications, and methodologies surrounding the use of TCO-PEG3-Biotin in bioorthogonal conjugation. This compound is a versatile chemical tool that leverages the rapid and specific reaction between a trans-cyclooctene (TCO) group and a tetrazine moiety. This reaction, a cornerstone of "click chemistry," enables the precise covalent labeling and modification of biomolecules in complex biological systems.
Core Principles of TCO-Tetrazine Bioorthogonal Ligation
The conjugation of this compound with a tetrazine-functionalized molecule is based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction. This reaction is renowned for its exceptional speed, specificity, and biocompatibility.
The key features of the TCO-tetrazine ligation include:
-
Exceptional Reaction Kinetics: The reaction is extremely fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, allowing for efficient conjugation even at low concentrations of reactants.[1]
-
High Specificity and Bioorthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, ensuring that the conjugation is highly specific and avoids off-target reactions.[1]
-
Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous media, neutral pH, and room temperature) without the need for cytotoxic catalysts like copper, which are often required for other click chemistry reactions.[2]
-
Irreversibility and Stability: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product. This process is irreversible and results in a stable covalent bond.[1]
The this compound linker itself is composed of three key components:
-
Trans-cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in the IEDDA reaction.[3]
-
Polyethylene Glycol (PEG3) Spacer: A three-unit PEG linker that enhances the solubility of the molecule in aqueous environments and minimizes steric hindrance during conjugation.
-
Biotin: A vitamin with a high affinity for avidin and streptavidin, enabling a wide range of applications in detection, purification, and targeted delivery.
Quantitative Data: Reaction Kinetics
The rate of the TCO-tetrazine ligation can be influenced by the specific structures of the TCO and tetrazine derivatives. The following table summarizes reported second-order rate constants for various TCO-tetrazine reactions.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 (±400) | In 9:1 methanol/water. |
| TCO | Hydrogen-substituted tetrazines | up to 30,000 | Can be exceptionally fast. |
| TCO | Methyl-substituted tetrazines | ~1000 | General approximation. |
| TCO | General Range | 1 - 1 x 10^6 | Dependent on specific reactants and conditions. |
| sTCO (strained TCO) | di-2-pyridyl-s-tetrazine | 3.3 x 10^6 | One of the fastest bioorthogonal reactions reported. |
Experimental Protocols
Protocol 1: Labeling of an Antibody with TCO-PEG3-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with a TCO-PEG3-NHS ester.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
TCO-PEG3-NHS ester
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free buffer like PBS (pH 7.2-8.5) using a spin desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
TCO-PEG3-NHS Ester Preparation:
-
Immediately before use, dissolve the TCO-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to 8.0-8.5.
-
Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS ester to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching the Reaction (Optional):
-
Add 1/10th volume of quenching buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to quench any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated TCO-PEG3-NHS ester using a spin desalting column (e.g., Zeba Spin Desalting Columns) or by dialysis.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified antibody conjugate.
-
Protocol 2: Bioorthogonal Conjugation of a TCO-labeled Antibody with a Tetrazine-functionalized Molecule
This protocol describes the reaction between the TCO-labeled antibody and a tetrazine-labeled molecule (e.g., a fluorescent dye, drug, or biotin).
Materials:
-
TCO-labeled antibody (prepared as in Protocol 1)
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled antibody in the reaction buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Ligation Reaction:
-
Mix the TCO-labeled antibody with the tetrazine-functionalized molecule in a 1:1 to 1:1.5 molar ratio (antibody:tetrazine).
-
Incubate the reaction for 30 minutes to 2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.
-
-
Confirmation of Conjugation:
-
The success of the conjugation can be confirmed by methods such as SDS-PAGE (observing a molecular weight shift), mass spectrometry, or functional assays (e.g., ELISA or flow cytometry if a detection molecule was used).
-
Visualizations
Caption: Mechanism of TCO-Tetrazine Bioorthogonal Ligation.
Caption: Experimental Workflow for Antibody Labeling and Conjugation.
Caption: HER2-Targeted Therapy using an Antibody-Drug Conjugate.
References
An In-depth Technical Guide to the Mechanism of TCO and Tetrazine Click Chemistry Reaction
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core mechanism, kinetics, and experimental considerations of the trans-cyclooctene (TCO) and tetrazine click chemistry reaction. This powerful bioorthogonal ligation has become an indispensable tool in chemical biology, drug delivery, and molecular imaging due to its exceptional speed, specificity, and biocompatibility.
Core Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction
The reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, proceeding through a two-step mechanism.[1] The initial and rate-determining step is an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition.[1][2] In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[1] This cycloaddition forms a highly unstable tricyclic intermediate.
Following the cycloaddition, the intermediate rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of dinitrogen (N₂) gas.[1] This step drives the reaction to completion. The final product is a stable dihydropyridazine, which can further tautomerize and oxidize. The high reaction rate is attributed to the strained double bond within the TCO molecule. This catalyst-free reaction is highly specific and does not interfere with native biological functional groups, making it ideal for in vivo applications.
Below is a diagram illustrating the reaction mechanism.
References
The Strategic Role of the PEG3 Spacer in TCO-PEG3-Biotin Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The TCO-PEG3-Biotin linker is a powerful and versatile tool in the field of bioconjugation, enabling the precise and efficient labeling, detection, and isolation of biomolecules. This technical guide provides an in-depth exploration of the critical role of the trivalent polyethylene glycol (PEG3) spacer within this heterobifunctional linker. We will delve into the core functionalities of each component, present quantitative data on the impact of PEGylation, and provide detailed experimental protocols for key applications.
Core Components and Their Functions
The this compound linker is comprised of three key functional moieties, each with a distinct role:
-
trans-Cyclooctene (TCO): This strained alkene is the reactive handle for bioorthogonal "click chemistry." Specifically, it participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-modified molecule.[1][2] This reaction is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2]
-
Biotin: A small vitamin with an extraordinarily high affinity for streptavidin and avidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making biotin an excellent tag for the purification, immobilization, and detection of labeled biomolecules.
-
PEG3 Spacer: A short chain of three repeating ethylene glycol units that covalently connects the TCO and biotin moieties. While seemingly a simple linker, the PEG3 spacer plays a crucial role in the overall performance and efficacy of the this compound molecule.
The Pivotal Role of the PEG3 Spacer
The inclusion of the PEG3 spacer is a deliberate design choice that imparts several beneficial properties to the this compound linker and the resulting bioconjugates.
Enhanced Hydrophilicity and Solubility
Many biomolecules and therapeutic payloads can be hydrophobic, leading to aggregation and reduced solubility in aqueous buffers. The PEG3 spacer is hydrophilic, which helps to mitigate this issue. By increasing the overall water solubility of the linker, it facilitates conjugation reactions in aqueous environments and can help prevent the aggregation of the final bioconjugate.[3]
Reduced Steric Hindrance
The defined length and flexibility of the PEG3 spacer provide critical spatial separation between the TCO and biotin groups, as well as between the conjugated biomolecule and the detection or purification system. This separation minimizes steric hindrance, allowing for more efficient binding of the TCO to its tetrazine partner and the biotin to streptavidin.
Improved Pharmacokinetics
In the context of in vivo applications, such as pre-targeted imaging or drug delivery, PEGylation is a well-established strategy to improve the pharmacokinetic properties of a molecule. While the PEG3 spacer is short, it contributes to an increased hydrodynamic radius of the conjugate. This can lead to reduced renal clearance and a longer circulation half-life compared to a linker without a PEG spacer.
Quantitative Data on the Impact of PEGylation
| Property | Effect of PEGylation | Quantitative Insights | Reference |
| Solubility | Increased | PEGylated linkers enhance the aqueous solubility of hydrophobic molecules, enabling conjugation reactions in buffer with minimal to no organic co-solvent. | |
| Reaction Kinetics | Generally Maintained | The intrinsic rate of the TCO-tetrazine reaction is very high (up to 2000 M⁻¹s⁻¹). While a very long PEG chain could slightly reduce kinetics due to steric hindrance, a short PEG3 spacer is not expected to have a significant negative impact and primarily serves to improve accessibility. | |
| In Vivo Clearance | Decreased | PEGylation increases the hydrodynamic size, leading to reduced renal clearance and longer circulation times. This is a critical factor for in vivo applications like pre-targeted imaging. | |
| Immunogenicity | Reduced | The hydrophilic PEG chain can shield the bioconjugate from the host immune system, reducing the likelihood of an immune response. |
Experimental Protocols
The following are detailed protocols for common applications of the this compound linker.
Cell Surface Labeling and Detection
This protocol describes the labeling of cell surface glycoproteins that have been metabolically engineered to express tetrazine moieties.
Materials:
-
Cells metabolically labeled with a tetrazine-containing sugar (e.g., Ac₄ManNTz)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Cy5)
-
For Western Blot: Lysis buffer, anti-biotin-HRP antibody, ECL substrate
-
For Confocal Microscopy: Paraformaldehyde, DAPI
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and metabolically label them with a tetrazine-containing sugar for 2-3 days.
-
This compound Labeling:
-
Wash the cells twice with PBS.
-
Prepare a solution of this compound in cell culture medium at a concentration of 0.25 mmol/L.
-
Incubate the cells with the this compound solution for 30 minutes at 37°C.
-
-
Detection:
-
For Flow Cytometry:
-
Wash the cells twice with PBS.
-
Incubate with a solution of fluorescently labeled streptavidin (e.g., 20 µg/mL Streptavidin-Cy5) in PBS for 20 minutes at room temperature in the dark.
-
Wash the cells twice with PBS and analyze by flow cytometry.
-
-
For Western Blot:
-
Wash the cells twice with PBS.
-
Lyse the cells and collect the protein supernatant.
-
Run the protein lysate on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane and incubate with an anti-biotin-HRP antibody.
-
Wash and develop with an ECL substrate.
-
-
For Confocal Microscopy:
-
Wash the cells twice with PBS.
-
Incubate with a solution of fluorescently labeled streptavidin (e.g., 20 µg/mL Streptavidin-Cy5) for 20 minutes.
-
Fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and image under a confocal microscope.
-
-
Antibody Conjugation for Pre-targeting
This protocol outlines the conjugation of a this compound linker (with an amine-reactive NHS or TFP ester) to an antibody for use in pre-targeted imaging or therapy.
Materials:
-
Antibody of interest
-
This compound with an amine-reactive ester (e.g., NHS or TFP ester)
-
Anhydrous DMSO or DMF
-
Bicarbonate buffer (pH 8.3-8.5)
-
Spin desalting column
-
PBS (pH 7.4)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into a bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-5 mg/mL using a spin desalting column.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound-NHS/TFP ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification:
-
Remove unreacted linker by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry.
-
Pull-Down Assay for Protein Interaction Studies
This protocol describes the use of a biotinylated "bait" protein, created using the this compound linker, to "pull-down" interacting "prey" proteins from a cell lysate.
Materials:
-
Tetrazine-modified "bait" protein
-
This compound
-
Cell lysate containing "prey" protein(s)
-
Streptavidin-conjugated magnetic beads
-
Binding/Wash buffer
-
Elution buffer
Procedure:
-
Biotinylation of Bait Protein:
-
Conjugate the tetrazine-modified "bait" protein with this compound via the iEDDA reaction.
-
Purify the biotinylated bait protein to remove excess linker.
-
-
Binding to Beads:
-
Incubate the biotinylated bait protein with streptavidin-conjugated magnetic beads to immobilize it.
-
-
Pull-Down:
-
Incubate the immobilized bait protein with the cell lysate containing the "prey" protein(s) to allow for the formation of protein complexes.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH or containing a competitive agent).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blot or by mass spectrometry to identify the interacting "prey" proteins.
-
Visualizations of Workflows and Logical Relationships
TCO-Tetrazine Bioorthogonal Reaction
Caption: The inverse electron demand Diels-Alder (iEDDA) reaction between TCO and tetrazine.
Experimental Workflow for Cell Surface Labeling
Caption: Workflow for cell surface labeling using this compound.
Logical Relationship in a Pull-Down Assay
Caption: The logical steps of a pull-down assay using a biotinylated bait protein.
Conclusion
The this compound linker is a meticulously designed chemical tool where each component, including the often-underestimated PEG3 spacer, plays a vital role. The PEG3 spacer enhances solubility, reduces steric hindrance, and can improve in vivo pharmacokinetic properties, thereby maximizing the efficiency and applicability of the TCO and biotin functionalities. This guide provides the foundational knowledge and practical protocols for researchers to effectively leverage the this compound linker in their scientific endeavors, from basic research to the development of novel therapeutics and diagnostics.
References
An In-Depth Technical Guide to the Biocompatibility of TCO-PEG3-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG3-Biotin is a heterobifunctional linker widely employed in bioconjugation, drug delivery, and diagnostic applications. Its utility stems from the bioorthogonal reactivity of the trans-cyclooctene (TCO) group with tetrazines, the biocompatibility and solubility-enhancing properties of the polyethylene glycol (PEG) spacer, and the high-affinity binding of biotin to streptavidin. Understanding the biocompatibility of this entire construct is paramount for its safe and effective use in preclinical and clinical research. This technical guide provides a comprehensive analysis of the biocompatibility of this compound by examining its individual components, presenting available quantitative data, detailing relevant experimental protocols for biocompatibility assessment, and illustrating key biological pathways and experimental workflows.
Biocompatibility Analysis of Individual Components
The overall biocompatibility of this compound can be inferred by dissecting the toxicological and immunological profiles of its three core components: trans-cyclooctene (TCO), polyethylene glycol (PEG), and biotin.
Trans-cyclooctene (TCO)
The TCO moiety is a key component for bioorthogonal "click" chemistry. Its high strain energy allows for rapid and specific reactions with tetrazines under physiological conditions without the need for a catalyst. The inherent reactivity of TCO raises questions about its potential off-target reactions and cellular toxicity.
Current literature suggests that TCO is well-tolerated in biological systems, a property central to its "bioorthogonal" designation. Studies involving TCO-functionalized molecules in living cells and in vivo models have not reported significant toxicity associated with the TCO group itself. However, comprehensive quantitative toxicological data specifically for the TCO moiety is limited. The primary assurance of its biocompatibility comes from the vast number of studies successfully employing it for in vivo imaging and drug delivery without reporting adverse effects.
Polyethylene Glycol (PEG)
PEG is a hydrophilic polymer extensively used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The "PEGylation" of molecules can enhance solubility, reduce renal clearance, and shield them from enzymatic degradation and the host immune system.
The biocompatibility of PEG is generally considered to be high. However, the immune system can recognize PEG, leading to the production of anti-PEG antibodies. This can result in accelerated blood clearance of PEGylated molecules and, in some cases, hypersensitivity reactions. The immunogenicity of PEG is dependent on factors such as the size of the PEG chain, the nature of the conjugated molecule, and the route of administration.
Biotin (Vitamin B7)
Biotin is an essential water-soluble vitamin that plays a crucial role in a variety of metabolic processes. It is naturally present in the body and is generally considered non-toxic, even at high doses. The U.S. Food and Drug Administration (FDA) has not established an upper limit for biotin intake, as there is no evidence of toxicity at high levels of supplementation. However, it is important to note that high doses of biotin can interfere with certain clinical laboratory tests that utilize biotin-streptavidin technology, potentially leading to erroneous results.
Quantitative Biocompatibility Data
Table 1: In Vitro Cytotoxicity Data
| Component | Cell Line | Assay | Endpoint | Result | Reference |
| PEG | HeLa, L929 | CCK-8 | IC50 | > 10 mg/mL for most PEG oligomers | [1] |
| PEG | Caco-2 | MTT, Neutral Red | Cell Viability | >80% at concentrations below 30 w/v% | [2] |
| Biotin | - | - | - | Not known to be cytotoxic | [3] |
| TCO | - | - | - | No specific quantitative data found. Generally considered non-toxic in the context of bioorthogonal reactions. | [4] |
Table 2: In Vivo Toxicity Data
| Component | Animal Model | Route of Administration | Endpoint | Result | Reference |
| PEG-coated gold nanoparticles | Mice | Intravenous | LD50 | Not determined, but size-dependent toxicity observed. | [5] |
| Biotin | Rodents | Oral | LD50 | >10 g/kg | |
| Biotin | Humans | Oral | Adverse Effects | Well-tolerated up to 200 mg/day. | |
| TCO-containing molecules | Mice | Intravenous | Adverse Effects | No significant toxicity reported in pre-targeting studies. |
Table 3: Immunogenicity Data
| Component | Key Aspect | Observation | Reference |
| PEG | Anti-PEG Antibodies | Can be induced by PEGylated therapeutics, potentially leading to accelerated clearance and hypersensitivity. | |
| Biotin | Immunological Effects | Biotin deficiency can lead to immunological disorders. Supplementation may have therapeutic effects on certain allergies. | |
| TCO | Immunogenicity | Not considered to be immunogenic. | - |
Experimental Protocols for Biocompatibility Assessment
The following are detailed protocols for key experiments to assess the biocompatibility of this compound.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no test compound (negative control).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.
-
2. Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
After the incubation period with this compound, remove the medium and wash the cells with PBS.
-
Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of destain solution to each well and incubate for 10 minutes with gentle shaking to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
-
Hemocompatibility Assays
These assays evaluate the interaction of the material with blood components.
-
Hemolysis Assay (ASTM F756):
-
Prepare different concentrations of this compound in PBS.
-
Collect fresh human blood in tubes containing an anticoagulant (e.g., citrate).
-
Centrifuge the blood to separate red blood cells (RBCs) and wash them with PBS.
-
Prepare a 2% (v/v) RBC suspension in PBS.
-
Mix the RBC suspension with the this compound solutions and incubate at 37°C for 2 hours. Use water as a positive control (100% hemolysis) and PBS as a negative control.
-
Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis.
-
Immunogenicity Assays
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies
This assay detects the presence of antibodies specific to the PEG component of the molecule.
-
Protocol:
-
Coat a 96-well microplate with a PEG-conjugated protein (e.g., PEG-BSA) and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add diluted serum or plasma samples from animals or humans previously exposed to this compound and incubate.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG).
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
The absorbance is proportional to the amount of anti-PEG antibodies in the sample.
-
2. Lymphocyte Proliferation Assay
This assay assesses the potential of a substance to induce a cell-mediated immune response.
-
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood.
-
Plate the PBMCs in a 96-well plate.
-
Add different concentrations of this compound to the wells. Include a positive control (e.g., phytohemagglutinin) and a negative control.
-
Incubate the plate for 5-6 days.
-
Pulse the cells with a marker of proliferation, such as 3H-thymidine or a non-radioactive alternative like BrdU or CFSE.
-
After an appropriate incubation time, harvest the cells and measure the incorporation of the proliferation marker.
-
An increase in proliferation compared to the negative control indicates a potential immunogenic response.
-
Signaling Pathways and Experimental Workflows
Biotin Uptake and Receptor-Mediated Endocytosis
The biotin moiety of this compound can be recognized by the Sodium-Dependent Multivitamin Transporter (SMVT), which is overexpressed on the surface of many cancer cells. This interaction can facilitate the cellular uptake of the conjugate through receptor-mediated endocytosis.
Caption: Cellular uptake of this compound via SMVT receptor-mediated endocytosis.
General Workflow for Biocompatibility Assessment
A systematic approach is crucial for evaluating the biocompatibility of a novel bioconjugation reagent like this compound.
Caption: A general experimental workflow for assessing the biocompatibility of this compound.
Conclusion
This compound is a versatile and powerful tool for bioconjugation. Based on the analysis of its individual components, the molecule is expected to have a favorable biocompatibility profile. The TCO and biotin moieties are generally considered non-toxic and non-immunogenic. The PEG component, while having the potential to elicit an immune response, is a well-established polymer in FDA-approved therapeutics. The provided experimental protocols offer a robust framework for researchers to thoroughly evaluate the biocompatibility of this compound in their specific applications. As with any novel reagent, a comprehensive, case-by-case assessment of its biocompatibility is essential to ensure its safe and effective translation into advanced biomedical applications.
References
- 1. Complement activation by PEGylated single-walled carbon nanotubes is independent of C1q and alternative pathway turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive polymer enables efficient in vivo bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conju-probe.com [conju-probe.com]
- 5. Lab13 [science.umd.edu]
TCO-PEG3-Biotin: A Technical Guide for Bioorthogonal Labeling and Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core attributes and applications of TCO-PEG3-Biotin, a versatile heterobifunctional linker at the forefront of bioconjugation and targeted molecular strategies. We will delve into its chemical properties, provide detailed experimental protocols for its use, and illustrate key mechanisms and workflows.
Core Molecular Attributes
This compound is a powerful molecular tool that integrates a trans-cyclooctene (TCO) group, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a biotin moiety. This unique structure enables a dual approach to molecular labeling and detection: the TCO group participates in extremely rapid and specific bioorthogonal "click chemistry" reactions with tetrazines, while the biotin group provides a high-affinity handle for detection and purification via streptavidin or avidin systems.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₄₆N₄O₇S | [1][2][3][4][5] |
| Molecular Weight | 570.74 g/mol | |
| Purity | Typically >95% | |
| Physical Form | White waxy solid | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | |
| Storage | Store at -20°C, protected from light |
Principle of Action: The TCO-Tetrazine Ligation
The primary application of this compound hinges on the inverse-electron-demand Diels-Alder (iEDDA) reaction between the strained trans-cyclooctene (TCO) ring and a tetrazine (Tz) moiety. This bioorthogonal reaction is exceptionally fast, with second-order rate constants orders of magnitude higher than other click chemistry reactions, allowing for efficient conjugation even at low concentrations in complex biological environments. The reaction is highly selective, biocompatible, and proceeds without the need for a copper catalyst.
The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the formation of a stable dihydropyridazine linkage.
Figure 1. TCO-Tetrazine inverse-electron-demand Diels-Alder (iEDDA) ligation scheme.
Experimental Protocols
This compound is extensively used for labeling and detecting molecules in various experimental setups, particularly for cell surface labeling.
Protocol 1: Cell Surface Labeling via Metabolic Glycoengineering
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to express a tetrazine group.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
Acylated N-tetrazinylmannosamine (Ac₄ManNTz)
-
Cell culture medium (e.g., RPMI-1640)
-
Phosphate-Buffered Saline (PBS)
-
This compound solution (0.25 mmol/L in media)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Cy5, 20 µg/mL in PBS with 0.1% FBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
Methodology:
-
Metabolic Labeling: Culture cells in the presence of Ac₄ManNTz (e.g., 50 µmol/L) for 2-3 days. This allows the cells to metabolize the unnatural sugar and display tetrazine moieties on their surface sialylated glycans.
-
Cell Harvesting and Washing: Wash the cells twice with PBS to remove any unreacted sugar.
-
TCO-Biotin Reaction: Incubate the cells with this compound solution (0.25 mmol/L) for 30 minutes at 37°C. This allows the TCO group to "click" onto the tetrazine-modified glycans.
-
Washing: Wash the cells twice with PBS to remove excess this compound.
-
Streptavidin Staining: Incubate the cells with a solution of fluorescently labeled streptavidin (20 µg/mL) for 20 minutes at room temperature in the dark. The streptavidin will bind with high affinity to the biotin moiety.
-
Final Washing and Fixation: Wash the cells twice with PBS. For microscopy, fix the cells with 4% paraformaldehyde, followed by nuclear staining with DAPI.
-
Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy to detect the labeled surface proteins.
Protocol 2: Western Blot Detection of Biotinylated Proteins
This protocol allows for the detection of specific proteins that have been labeled with this compound.
Materials:
-
Cells labeled as described in Protocol 1.
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Streptavidin-HRP conjugate (e.g., 1:5000 dilution)
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Lysis: After labeling with this compound (steps 1-4 in Protocol 1), harvest the cells and lyse them using a suitable lysis buffer.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration in the supernatant.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Incubate the membrane with a Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour.
-
Washing: Wash the membrane thoroughly with wash buffer (e.g., PBST) three times for 10 minutes each.
-
Detection: Add the ECL substrate and image the resulting chemiluminescence to detect the biotinylated proteins.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for cell surface protein labeling and subsequent analysis using this compound.
Figure 2. Experimental workflow for metabolic labeling and detection using this compound.
Applications in Drug Development
Beyond basic research, this compound serves as a critical linker in the development of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs). In this context, an antibody can be modified with a tetrazine, and a cytotoxic drug can be attached to the this compound. The subsequent click reaction conjugates the drug to the antibody. The biotin component can be used for purification or tracking purposes during the development phase. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conju-probe.com [conju-probe.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
The Aqueous Solubility Profile of TCO-PEG3-Biotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of TCO-PEG3-Biotin in aqueous buffers. This compound is a key reagent in bioconjugation, widely utilized for its role in "click chemistry," specifically the rapid and bioorthogonal inverse-electron demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules.[1] Its utility in creating antibody-drug conjugates (ADCs), in pre-targeting for in vivo imaging, and in various labeling applications for cellular analysis underscores the importance of understanding its behavior in aqueous environments.[1][2][3]
The structure of this compound, incorporating a trans-cyclooctene (TCO) group, a three-unit polyethylene glycol (PEG) spacer, and a biotin moiety, is designed to balance reactivity with biocompatibility. The inclusion of the hydrophilic PEG3 spacer is specifically intended to enhance solubility in aqueous media and minimize steric hindrance.[1]
Quantitative Solubility Data
Table 1: Quantitative Solubility of this compound in Organic Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 125 mg/mL | 219.01 | Sonication is required for dissolution. |
| DMF | Soluble | Not Specified | - |
| DCM | Soluble | Not Specified | - |
| THF | Soluble | Not Specified | - |
| Acetonitrile | Soluble | Not Specified | - |
Table 2: Aqueous Solubility of Structurally Related PEGylated Biotin Compounds
| Compound | Aqueous Solubility | Notes |
| TFP-PEG3-Biotin | 5-7 mg/mL | In water or buffer. This compound is structurally very similar to this compound. |
| TCO PEG Biotin (MW 2000-20k) | 5 mg/mL | In water. Features a larger PEG spacer. |
| Biotin-PEG-Thiol (MW 2000) | ≥ 2.08 mg/mL | In 10% DMSO + 90% (20% SBE-β-CD in Saline). |
| Biotin-dPEG®₁₁-NH₂ | Highly Soluble | Dissolves equally well in aqueous buffers and organic solvents. |
Based on the data for these related compounds, it is reasonable to infer that this compound exhibits moderate solubility in aqueous buffers, likely in the range of 1-10 mg/mL. The presence of the PEG3 spacer significantly contributes to its water solubility compared to non-PEGylated biotin.
Experimental Protocols
General Protocol for Determining Aqueous Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer (e.g., PBS, pH 7.4).
Materials:
-
This compound, solid
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh out an excess amount of this compound (e.g., 10 mg) and add it to a known volume of the aqueous buffer (e.g., 1 mL) in a microcentrifuge tube.
-
Prepare several such samples for statistical accuracy.
-
-
Equilibration:
-
Vortex the tubes vigorously for 2-3 minutes to facilitate the dissolution process.
-
Place the tubes on a rotator or shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved this compound.
-
-
Quantification of Solubilized Compound:
-
Carefully collect a precise volume of the clear supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in the same aqueous buffer.
-
Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance for the TCO group (typically around 254 nm).
-
Prepare a standard curve using known concentrations of this compound in a solvent in which it is freely soluble (e.g., DMSO) and then diluted in the aqueous buffer.
-
Calculate the concentration of this compound in the original supernatant based on the standard curve. This concentration represents the solubility limit.
-
Visualizing Experimental Workflows
This compound is frequently employed in pre-targeting strategies for in vivo imaging and drug delivery. The following diagram illustrates a typical experimental workflow for a pre-targeted imaging application.
Caption: Pre-targeting workflow using TCO-tetrazine bioorthogonal chemistry.
This workflow demonstrates the temporal separation of the targeting and imaging steps, a key advantage of using reagents like this compound for in vivo applications.
Conclusion
This compound is a valuable tool in bioconjugation, and understanding its solubility is critical for its effective use. While specific quantitative data in aqueous buffers remains to be published, evidence from similar compounds suggests moderate solubility. The provided experimental protocol offers a framework for researchers to determine its solubility in their specific buffer systems. The versatility of this compound in applications such as pre-targeted imaging highlights its significance in advancing biomedical research and drug development.
References
A Technical Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Researchers and Drug Development Professionals
An In-depth Guide to a Cornerstone of Bioorthogonal Chemistry
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science. As a premier bioorthogonal reaction, it allows for the specific and efficient covalent labeling of biomolecules in complex biological systems without the need for cytotoxic catalysts. This technical guide provides a comprehensive overview of the core principles of SPAAC, a quantitative comparison of commonly used reagents, and detailed experimental protocols for its application.
Core Principles: Understanding SPAAC and its Distinction from TCO-Tetrazine Ligation
Initially, it is crucial to distinguish between two of the most prominent "click" chemistry reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine. While both are powerful bioorthogonal tools, they are mechanistically distinct.
-
SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide to form a stable triazole linkage. The reaction is driven by the high ring strain of the cyclooctyne, which lowers the activation energy and allows the reaction to proceed without a copper catalyst.[1][2]
-
TCO-Tetrazine Ligation (IEDDA) is a [4+2] cycloaddition between an electron-poor tetrazine and a strained alkene, most notably trans-cyclooctene (TCO) . This reaction is exceptionally fast and its primary byproduct is nitrogen gas.[3][4]
The user's initial query mentioned "SPAAC with TCO." It is important to clarify that TCO, as an alkene, does not directly participate in the alkyne-azide cycloaddition. This guide will focus on SPAAC and its proper reactants: strained cyclooctynes.
The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition. The azide acts as the 1,3-dipole and the strained alkyne as the dipolarophile. The significant release of ring strain from the cyclooctyne provides the thermodynamic driving force for the reaction, enabling it to proceed efficiently at physiological temperatures and pH.[5]
Quantitative Data Presentation: A Comparative Analysis of Cyclooctynes
The choice of cyclooctyne is a critical parameter in designing a SPAAC experiment, as it dictates the reaction kinetics and stability. The second-order rate constant (k₂) is a key metric for comparing the reactivity of different cyclooctynes.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features & Stability |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0 | High reactivity, moderate stability. Can be susceptible to degradation by thiols. |
| Dibenzoannulated Cyclooctyne | DIBO | ~0.3 - 0.7 | Good balance of reactivity and stability. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Slower kinetics, but smaller, more hydrophilic, and generally more stable than DBCO. |
| Difluorinated Cyclooctyne | DIFO | ~0.2 - 0.8 | Increased reactivity due to electron-withdrawing fluorine atoms. |
| Biarylazacyclooctynone | BARAC | > 1.0 | Among the most reactive cyclooctynes, but can have lower stability. |
| Dioxolane-fused trans-cyclooctene | d-TCO | Not applicable for SPAAC (used in IEDDA) | Stable in aqueous solution, blood serum, and in the presence of thiols. |
| Strained trans-cyclooctene | s-TCO | Not applicable for SPAAC (used in IEDDA) | Extremely high reactivity in IEDDA, but can isomerize in the presence of thiols. |
Note: Reaction rates are approximate and can vary based on the specific derivatives, solvent, and temperature.
Stability Considerations: The stability of the cyclooctyne is crucial for successful bioconjugation, especially in long-term experiments in complex biological media.
-
DBCO: Can exhibit moderate stability, with some degradation observed in the presence of thiols like glutathione, which is abundant in the cellular environment.
-
BCN: Generally shows greater stability towards thiols compared to DBCO, making it a better choice for some intracellular applications. However, it can be unstable under acidic conditions.
-
d-TCO (for IEDDA): Exhibits excellent stability in aqueous buffers, human serum, and in the presence of thiols, making it a robust reagent for in vivo applications.
Experimental Protocols
This section provides detailed methodologies for common SPAAC applications.
Protocol for Introducing Azide Functionality into a Protein
A prerequisite for SPAAC is the introduction of an azide group into the biomolecule of interest. This can be achieved through various methods, including metabolic labeling or chemical modification of reactive amino acid side chains. A common chemical method involves the modification of lysine residues.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Prepare a 10 mM stock solution of the Azide-PEG-NHS ester in anhydrous DMSO immediately before use.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Azide-PEG-NHS ester stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the unreacted azide reagent using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Confirm the introduction of the azide group and determine the degree of labeling using mass spectrometry.
Protocol for SPAAC Labeling of an Azide-Modified Protein with a DBCO-Fluorophore
Materials:
-
Azide-modified protein (from protocol 3.1)
-
DBCO-functionalized fluorophore
-
Anhydrous DMSO
-
PBS buffer (pH 7.4)
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-fluorophore in anhydrous DMSO.
-
Conjugation Reaction: To the azide-modified protein in PBS, add a 1.5-10 fold molar excess of the DBCO-fluorophore stock solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. For less reactive cyclooctynes like BCN, or for low concentration of reactants, longer incubation times (up to 24-48 hours) may be necessary.
-
Purification: Remove the unreacted DBCO-fluorophore using a desalting column.
-
Analysis: Analyze the final conjugate by SDS-PAGE with fluorescence imaging to confirm successful labeling. The degree of labeling can be quantified using UV-Vis spectroscopy if the extinction coefficients of the protein and fluorophore are known.
Protocol for Metabolic Labeling and SPAAC Imaging of Live Cells
This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by fluorescent labeling via SPAAC.
Materials:
-
Cells of interest
-
Cell culture medium
-
Azido-sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)
-
DBCO-fluorophore
-
PBS
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in medium supplemented with an appropriate concentration of the azido-sugar (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours to allow for incorporation into the cellular glycans.
-
SPAAC Reaction:
-
Wash the cells twice with warm PBS.
-
Prepare a solution of the DBCO-fluorophore in pre-warmed culture medium at a final concentration of 20-50 µM.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
Imaging: Add imaging medium to the cells and visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.
Troubleshooting Common SPAAC Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inefficient Reaction Kinetics: | - Increase reaction time and/or temperature (25°C or 37°C).- Increase the concentration of one or both reactants.- Switch to a more reactive cyclooctyne (e.g., from BCN to DBCO).- Optimize buffer pH (slightly alkaline pH 7.5-8.5 can improve rates). |
| Degradation of Reactants: | - Use fresh, high-quality reagents. Store cyclooctynes and azide reagents properly (typically at -20°C or -80°C, protected from light and moisture).- For proteins, ensure no degradation has occurred during storage or azide-modification steps. | |
| Steric Hindrance: | - If labeling a large biomolecule, ensure the azide and cyclooctyne are on flexible linkers to allow for proper orientation.- Choose a smaller cyclooctyne like BCN if steric bulk is a concern. | |
| Non-specific Labeling | Impure Reagents: | - Ensure high purity of both the azide-modified biomolecule and the cyclooctyne probe. Purify both components before the SPAAC reaction. |
| Reactive Cyclooctyne: | - Highly reactive cyclooctynes may have some off-target reactivity, particularly with thiols, over long incubation times. Reduce incubation time or use a more stable cyclooctyne. | |
| Poor Solubility of Reagents | Hydrophobic Cyclooctyne: | - Use a cyclooctyne derivative with a PEG linker to improve aqueous solubility.- Keep the concentration of organic solvents (like DMSO) low (<10%) to avoid precipitation of biomolecules. |
Applications in Research and Drug Development
The robustness and bioorthogonality of SPAAC have led to its widespread adoption in numerous applications:
-
Molecular Imaging: Labeling of proteins, glycans, and other biomolecules with fluorescent probes for real-time visualization in living cells and organisms.
-
Drug Development: Synthesis of antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios, and development of targeted drug delivery systems.
-
Proteomics: Enrichment and identification of specific classes of proteins from complex biological samples.
-
Materials Science: Creation of novel biomaterials, hydrogels, and functionalized surfaces.
References
- 1. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
The Core of Rapid Bioconjugation: An In-Depth Technical Guide to the Inverse Electron Demand Diels-Alder (iEDDA) Reaction
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly ascended as a premier tool in the field of bioconjugation, offering an exceptional combination of speed, selectivity, and biocompatibility.[1] This "click chemistry" reaction enables the formation of stable covalent bonds in complex biological environments without the need for cytotoxic catalysts, making it invaluable for applications ranging from live-cell imaging and proteomics to targeted drug delivery and the development of novel therapeutics.[2][3] This technical guide provides a comprehensive overview of the fundamental principles of the iEDDA reaction, detailed experimental protocols, and a curated summary of kinetic data to empower researchers in designing and executing robust iEDDA-based strategies.
Core Principles of the iEDDA Reaction
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[4] This is the reverse of the classical Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[5] The unique reactivity of the iEDDA reaction in biological systems stems from the use of specific reactant pairs, most notably 1,2,4,5-tetrazines as dienes and strained alkenes or alkynes, such as trans-cyclooctenes (TCOs), as dienophiles. These components are abiotic and highly reactive towards each other, yet remain inert to the vast array of functional groups present in biological milieus.
Reaction Mechanism
The mechanism of the iEDDA reaction between a tetrazine and a dienophile, such as a trans-cyclooctene, proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂). This step is the thermodynamic driving force for the reaction, resulting in the formation of a stable dihydropyridazine product. If an alkyne is used as the dienophile, the initial adduct directly forms a pyridazine.
Figure 1: General mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.
Kinetics and Reactivity
The kinetics of the iEDDA reaction are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. A smaller HOMO-LUMO gap leads to a faster reaction rate. Several factors influence the reaction kinetics:
-
Diene Electronics: Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, increasing the reaction rate. However, highly reactive tetrazines can exhibit reduced stability in aqueous media.
-
Dienophile Electronics and Strain: Electron-donating groups on the dienophile raise its HOMO energy, accelerating the reaction. Ring strain in the dienophile, as seen in trans-cyclooctenes, also significantly increases the HOMO energy and, consequently, the reaction rate.
-
Solvent Effects: Protic solvents, particularly water, can accelerate the iEDDA reaction through hydrophobic effects and hydrogen bonding with the tetrazine, which stabilizes the transition state.
Quantitative Data
The choice of diene and dienophile is critical for the successful application of the iEDDA reaction. The following tables summarize key kinetic data and stability information for commonly used reactants.
Reaction Kinetics
The second-order rate constants (k₂) for various tetrazine-dienophile pairs are presented in Table 1. This data allows for the rational selection of reactants to match the desired reaction timescale.
| Diene (Tetrazine Derivative) | Dienophile | Rate Constant (k₂, M⁻¹s⁻¹) | Solvent | Reference(s) |
| 3,6-di(pyridin-2-yl)-s-tetrazine | trans-cyclooctene (TCO) | 2,000 - 22,600 | MeOH, 9:1 MeOH/H₂O, H₂O | |
| 3,6-di(pyridin-2-yl)-s-tetrazine | Norbornene | 1.9 | Aqueous Buffer | |
| 3,6-di(pyridin-2-yl)-s-tetrazine | Styrene | 0.05 | 50% MeOH/H₂O | |
| 6-methyl-3-aryl-tetrazine | trans-cyclooctene (TCO) | up to 1,000 | Aqueous Buffer | |
| Hydrogen-substituted tetrazines | trans-cyclooctene (TCO) | up to 30,000 | Not specified | |
| Dipyridal tetrazine | trans-cyclooctene (TCO) | 2000 (±400) | Not specified | |
| 3-methyl-6-trimethylene-tetrazine | TCO-drug conjugate | (Used for release) | PBS buffer, Serum |
Note: Reaction rates can vary significantly based on the specific substituents on both the tetrazine and the dienophile, as well as the reaction conditions.
Reactant Stability
The stability of the diene and dienophile under physiological conditions is crucial for successful in vivo applications. Table 2 provides an overview of the stability of common iEDDA reactants.
| Reactant | Conditions | Stability Metric/Observations | Reference(s) |
| Tetrazine Derivatives | |||
| Pyridyl-substituted tetrazines | Aqueous media | Less stable than hydroxyl-substituted tetrazines | |
| Hydroxyl-substituted tetrazines | Aqueous media at 37°C | More stable, suitable for long incubations | |
| trans-Cyclooctene (TCO) Derivatives | |||
| TCO | Acidic or basic conditions | Sensitive, can undergo isomerization | |
| TCO | Presence of copper ions | Can promote isomerization to less reactive cis-isomer | |
| TCO | High thiol concentrations | Isomerization can be suppressed by radical inhibitors | |
| s-TCO (highly strained) | Long-term storage | Can be stabilized as Ag(I) metal complexes |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing the iEDDA reaction.
General Workflow for iEDDA Bioconjugation
The general workflow for a typical iEDDA bioconjugation experiment involves the preparation of the biomolecule and the labeling reagent, the click reaction itself, and subsequent purification and analysis of the conjugate.
References
- 1. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difluoroboronated tetrazine probes for rapid bioorthogonal fluorescence activation, no-wash STED imaging, and triggered drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Pivotal Role of trans-Cyclooctene (TCO) in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of bioconjugation and drug development, the quest for highly efficient, specific, and biocompatible chemical reactions is paramount. Among the select few chemistries that meet these stringent criteria, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine stands out as a cornerstone of modern "click chemistry".[1][2] This bioorthogonal reaction, characterized by its exceptionally fast kinetics and the ability to proceed within complex biological systems without interfering with native biochemical processes, has unlocked new frontiers in targeted drug delivery, molecular imaging, and diagnostics.[3][4]
This technical guide provides a comprehensive overview of the core function of TCO in click chemistry. It delves into the structural features that govern its unique reactivity, presents a comparative analysis of various TCO derivatives, and offers detailed experimental protocols for its application. This document is intended to serve as a valuable resource for researchers and professionals seeking to harness the power of TCO-tetrazine ligation in their scientific endeavors.
The Core Function of TCO: A Highly Strained and Reactive Dienophile
The remarkable reactivity of trans-cyclooctene stems from its significant ring strain. The trans configuration of the double bond within the eight-membered ring forces the molecule into a high-energy, twisted conformation. This inherent strain is released during the [4+2] cycloaddition reaction with a tetrazine, providing a large thermodynamic driving force for the reaction. The TCO-tetrazine ligation is the fastest known bioorthogonal reaction, with second-order rate constants reaching up to 106 M-1s-1. This exceptional speed allows for efficient conjugation even at low micromolar or nanomolar concentrations, a critical advantage for in vivo applications where reagent concentrations are inherently limited.
Key features of the TCO-tetrazine reaction include:
-
Extraordinary Kinetics: The reaction is exceptionally fast, enabling rapid labeling and conjugation under dilute conditions.
-
High Selectivity and Bioorthogonality: TCO and tetrazines are abiotic functional groups that do not cross-react with biological molecules such as amino acids, nucleic acids, or sugars.
-
Biocompatibility: The reaction proceeds efficiently in aqueous buffers and under physiological conditions (pH, temperature) without the need for cytotoxic catalysts like copper.
-
Stability of the Conjugate: The resulting dihydropyridazine linkage is highly stable, ensuring the integrity of the bioconjugate in biological environments.
A Comparative Analysis of TCO Derivatives
To fine-tune the properties of TCO for specific applications, a variety of derivatives have been developed with altered reactivity, stability, and hydrophilicity. The choice of TCO derivative is a critical consideration in experimental design.
| TCO Derivative | Common Abbreviation | Second-Order Rate Constant (k₂) with 3,6-di-(2-pyridyl)-s-tetrazine (M⁻¹s⁻¹) | Key Characteristics & Applications |
| trans-Cyclooctene | TCO | ~2,000 - 3,300 | The foundational TCO structure. Offers a good balance of reactivity and stability. Widely used in a variety of bioconjugation applications. |
| (1E,3E)-cycloocta-1,3-diene (strained TCO) | sTCO | ~3,300,000 | Exceptionally high reactivity due to increased ring strain from the fused cyclopropane ring. Ideal for applications requiring extremely fast kinetics, such as in vivo imaging with short-lived isotopes. Can be less stable than other derivatives. |
| Dioxolane-fused trans-cyclooctene | d-TCO | ~366,000 | High reactivity and improved aqueous solubility and stability compared to sTCO. The dioxolane fusion locks the TCO in a reactive half-chair conformation. Suitable for in vivo applications where both speed and stability are important. |
| axial-5-hydroxy-trans-cyclooctene | a-TCO | ~80,200 | The axial substituent enhances reactivity compared to its equatorial counterpart. The hydroxyl group provides a point for further functionalization and can improve hydrophilicity. |
| equatorial-5-hydroxy-trans-cyclooctene | e-TCO | ~22,600 | Less reactive than the axial isomer. Still offers good reactivity for many applications. |
| trans-5-oxocene | oxoTCO | - | Increased hydrophilicity due to the endocyclic oxygen atom, which can lead to improved in vivo pharmacokinetics and reduced non-specific background in imaging. |
Table 1: Comparative data for common TCO derivatives. Rate constants can vary depending on the specific tetrazine partner and reaction conditions. The data presented here are for comparison with a common tetrazine partner under aqueous conditions.
Stability Considerations
A critical aspect of working with TCO derivatives is their stability, particularly their propensity to isomerize to the unreactive cis-cyclooctene (CCO) form. This isomerization can be promoted by thiols and copper-containing proteins. More strained derivatives like sTCO tend to be more susceptible to isomerization. For applications requiring long-term stability in a biological environment, a more stable derivative like d-TCO or the parent TCO may be preferable.
Experimental Protocols
The following sections provide detailed methodologies for common applications of TCO in bioconjugation.
Protocol 1: TCO-NHS Ester Conjugation to a Protein (e.g., Antibody)
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-PEGn-NHS ester (the PEG spacer enhances solubility and reduces steric hindrance)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the protein solution. Incubate for 1 hour at room temperature or 2 hours on ice with gentle mixing.
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: Tetrazine Ligation to a TCO-Modified Protein
This protocol outlines the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare a solution of the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Ligation Reaction: Add the tetrazine-labeled molecule to the TCO-modified protein solution. A slight molar excess (1.5 to 2-fold) of the tetrazine reagent is often used to ensure complete labeling of the protein. The reaction is typically complete within 30-60 minutes at room temperature. For very dilute samples, the reaction time may be extended.
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which has an absorbance maximum around 520 nm.
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography or dialysis.
Protocol 3: TCO Functionalization of an Amino-Modified Oligonucleotide
This protocol describes the post-synthesis modification of an oligonucleotide containing a primary amine with a TCO-NHS ester.
Materials:
-
Amino-modified oligonucleotide (with a 5', 3', or internal amino modifier)
-
TCO-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate/carbonate buffer, pH 8.5-9.0)
-
NAP-10 column (or similar size-exclusion column) for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a concentration of 1-5 mM.
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in DMSO or DMF to a concentration of 100 mM.
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the dissolved TCO-NHS ester to the oligonucleotide solution. Vortex briefly and incubate at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
-
Purification: Purify the TCO-functionalized oligonucleotide from the excess TCO-NHS ester and hydrolyzed NHS ester using a NAP-10 column according to the manufacturer's instructions, eluting with nuclease-free water.
-
Quantification and Storage: Determine the concentration of the purified TCO-oligonucleotide using UV-Vis spectrophotometry at 260 nm. Store the product at -20°C.
Visualizing TCO in Action: Diagrams of Key Processes
To further elucidate the role of TCO in click chemistry, the following diagrams, generated using the DOT language, illustrate key mechanisms and workflows.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Caption: Experimental workflow for antibody labeling using TCO-tetrazine click chemistry.
Caption: In vivo pretargeting workflow for cancer imaging and therapy.
Applications in Drug Development and Research
The unique characteristics of the TCO-tetrazine ligation have made it an indispensable tool in various areas of research and drug development:
-
Antibody-Drug Conjugates (ADCs): TCO chemistry allows for the precise, site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more homogeneous and potentially more effective ADCs.
-
Pretargeted Imaging and Therapy: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). After unbound antibody has cleared from circulation, a small, rapidly clearing tetrazine-labeled imaging agent (e.g., a PET isotope) or therapeutic agent is administered, which then "clicks" to the antibody at the target site. This approach can significantly improve target-to-background ratios and reduce off-target toxicity.
-
Live-Cell Imaging: The bioorthogonality and fast kinetics of the TCO-tetrazine reaction enable the labeling and tracking of biomolecules in living cells and organisms in real-time without perturbing their natural functions.
-
"Click-to-Release" Systems: TCO derivatives can be designed as cleavable linkers that release a therapeutic agent upon reaction with a tetrazine. This provides a mechanism for targeted drug activation at a specific site of interest.
-
Biomaterial Functionalization: TCO chemistry is used to functionalize surfaces and hydrogels with bioactive molecules for applications in tissue engineering and diagnostics.
Conclusion
Trans-cyclooctene has firmly established itself as a powerhouse in the field of click chemistry. Its unparalleled reaction speed, coupled with its high specificity and biocompatibility, provides researchers and drug developers with a robust and versatile tool for bioconjugation. The continuous development of new TCO derivatives with tailored properties further expands the scope of its applications. As our understanding of complex biological systems deepens, the precision and efficiency offered by TCO-tetrazine ligation will undoubtedly continue to drive innovation in medicine and the life sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Bioorthogonality and Affinity: A Technical Guide to TCO-PEG3-Biotin and the Streptavidin Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the powerful synergy between the bioorthogonal reactivity of TCO-PEG3-Biotin and the high-affinity biotin-streptavidin interaction. This combination has emerged as a cornerstone in various bioconjugation strategies, enabling precise molecular targeting, advanced cellular imaging, and innovative drug delivery systems. This document provides a comprehensive overview of the underlying principles, quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing this versatile tool.
Core Concepts: The Power of a Two-Pronged Approach
The utility of this compound stems from its dual functionality, which allows for a sequential and highly specific two-step process.
-
Bioorthogonal "Click" Chemistry: The trans-cyclooctene (TCO) group participates in an inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with a tetrazine-modified molecule.[1][2] This "click" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[1][3] The reaction requires no cytotoxic catalysts, making it ideal for live-cell applications.
-
High-Affinity Biotin-Streptavidin Recognition: The biotin moiety exhibits an extraordinarily strong and specific non-covalent interaction with streptavidin, a tetrameric protein isolated from Streptomyces avidinii. This interaction is one of the strongest known in nature, characterized by a very low dissociation constant (Kd), making the bond practically irreversible under physiological conditions.
The polyethylene glycol (PEG) spacer in this compound enhances the molecule's aqueous solubility, reduces steric hindrance, and minimizes non-specific binding.
Quantitative Data: Understanding the Biotin-Streptavidin Interaction
The biotin-streptavidin interaction is defined by its remarkable kinetic and thermodynamic properties. The following tables summarize key quantitative data from the literature.
Table 1: Thermodynamic Parameters for the Biotin-Streptavidin Interaction
| Parameter | Value | Conditions | Reference(s) |
| Dissociation Constant (Kd) | ≈10-14 to 10-15 M | pH 7, Aqueous Buffer | |
| Dissociation Constant (Kd) | 10-13 to 10-16 M | Generic | |
| Enthalpy Change (ΔH) | -23 kcal/mol | pH 5-9 | |
| Enthalpy Change (ΔH) | -23.4 kcal/mol | 25°C, pH 7.4 | |
| Change in Heat Capacity (ΔCp) | -459.9 cal/mol·K | 2°C to 30°C | |
| Gibbs Free Energy (ΔG) | Negative at all tested temperatures (2°C - 40°C) | Varies with temperature |
Note: The binding process can be enthalpically or entropically driven depending on the temperature, with a shift from entropy-driven at lower temperatures (15-25°C) to enthalpy-driven at higher temperatures (30-40°C).
Table 2: Kinetic Parameters for the Biotin-Streptavidin Interaction
| Parameter | Value | Method | Reference(s) |
| Association Rate Constant (kon) | ~105 to 107 M-1s-1 | Stopped-flow methodologies | |
| Dissociation Rate Constant (koff) | 2.4 x 10-6 s-1 | Radiolabeled biotin assay | |
| Dissociation Rate Constant (koff) | ~10-4 to 10-6 s-1 | Ensemble bond lifetime measurements | |
| Unbinding Force | ~200 pN | Atomic Force Microscopy (AFM) at 1267 pN/s | |
| Unbinding Force | 100 pN and 400-500 pN | Atomic Force Microscopy (AFM) |
Visualizing the Workflows and Interactions
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and relationships involved in this compound applications.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and the biotin-streptavidin interaction.
Protocol: Labeling of a Tetrazine-Modified Antibody with this compound
This protocol describes the bioorthogonal conjugation of this compound to an antibody that has been previously functionalized with a tetrazine moiety.
Materials:
-
Tetrazine-modified antibody (in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound (dissolved in DMSO or other compatible organic solvent)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., desalting column) for purification
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Molar Ratio Calculation: Determine the molar ratio of this compound to the tetrazine-modified antibody. A 5- to 20-fold molar excess of the TCO reagent is typically recommended to ensure efficient labeling.
-
Reaction Incubation: a. Add the calculated volume of the this compound stock solution to the antibody solution. b. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to maintain protein stability. c. Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
Purification: a. Remove the excess, unreacted this compound by size-exclusion chromatography (e.g., a desalting column equilibrated with PBS). b. Collect the fractions containing the purified, biotinylated antibody.
-
Characterization (Optional): Confirm successful biotinylation using techniques such as a HABA assay or mass spectrometry.
Protocol: Streptavidin-Biotin Binding Assay (HABA-based)
This protocol, adapted from Green (1970), is a colorimetric method to determine the biotin-binding capacity of streptavidin, which can be used to confirm the successful biotinylation of a molecule.
Materials:
-
Streptavidin solution
-
Biotinylated sample (e.g., antibody from Protocol 4.1)
-
HABA (2-(4'-hydroxyazobenzene)benzoic acid) solution in a suitable buffer (e.g., 0.01 M sodium hydroxide)
-
0.1 M Sodium Phosphate buffer, pH 7.0
-
Spectrophotometer
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 500 nm.
-
Reaction Setup: Prepare two tubes (cuvettes) labeled 'A' (Sample) and 'B' (Blank).
-
Tube A (Sample):
-
Streptavidin solution (e.g., 0.05 mL)
-
Phosphate Buffer (e.g., 0.5 mL)
-
HABA Stock solution (e.g., 0.1 mL)
-
Deionized Water (e.g., 0.35 mL)
-
-
Tube B (Blank):
-
Streptavidin solution (e.g., 0.05 mL)
-
Phosphate Buffer (e.g., 0.5 mL)
-
HABA Stock solution (e.g., 0.1 mL)
-
Biotinylated Sample (e.g., 0.25 mL)
-
Deionized Water (e.g., 0.1 mL)
-
-
-
Measurement: Mix the contents of each tube thoroughly. Zero the spectrophotometer with a water blank. Read the absorbance of both tubes at 500 nm.
-
Interpretation: The HABA-streptavidin complex has a characteristic absorbance at 500 nm. When biotin is added, it displaces the HABA, leading to a decrease in absorbance. The difference in absorbance between Tube A and Tube B is proportional to the amount of biotin bound.
Protocol: Pull-Down of Interacting Proteins using Biotinylated Bait
This protocol outlines the use of a biotinylated "bait" protein to capture its "prey" interaction partners from a cell lysate.
Materials:
-
Biotinylated bait protein (prepared via TCO-tetrazine ligation as in Protocol 4.1)
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysate containing potential "prey" proteins
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 8M Guanidine-HCl, pH 1.5, or SDS-PAGE loading buffer)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Bead Preparation: a. Resuspend the streptavidin beads and transfer the required volume to a microfuge tube. b. Place the tube on a magnetic rack to pellet the beads and remove the storage buffer. c. Equilibrate the beads by washing them three times with Binding/Wash Buffer.
-
Immobilization of Bait: a. Add the biotinylated bait protein to the equilibrated streptavidin beads. b. Incubate for at least 30-60 minutes at room temperature with gentle end-over-end mixing to allow for biotin-streptavidin binding. c. Pellet the beads and wash several times with Binding/Wash Buffer to remove any unbound bait protein.
-
Pull-Down: a. Add the cell lysate to the beads now coupled with the bait protein. b. Incubate for 1-4 hours (or overnight) at 4°C with gentle mixing to allow for bait-prey interaction.
-
Washing: a. Pellet the beads and discard the supernatant. b. Wash the beads extensively (at least 4-5 times) with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution and Analysis: a. Elute the captured protein complexes from the beads using an appropriate Elution Buffer. Boiling the beads in SDS-PAGE loading buffer is a common method for subsequent analysis by Western blot or mass spectrometry. b. Analyze the eluted proteins to identify interaction partners of the bait protein.
Conclusion
The integration of TCO-based bioorthogonal chemistry with the robust biotin-streptavidin affinity system provides a versatile and powerful platform for life sciences research and development. The this compound linker, in particular, offers an optimal balance of reactivity, solubility, and accessibility. By understanding the quantitative parameters of these interactions and applying the detailed protocols provided, researchers can confidently design and execute sophisticated experiments in cellular imaging, proteomics, and targeted drug delivery, ultimately accelerating discovery and innovation.
References
Methodological & Application
TCO-PEG3-Biotin for Live Cell Surface Protein Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG3-Biotin is a bioorthogonal labeling reagent that enables the specific and efficient biotinylation of live cell surface proteins. This reagent consists of a trans-cyclooctene (TCO) moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a biotin handle. The TCO group reacts with exceptionally high selectivity and speed with a tetrazine-modified target molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This "click chemistry" reaction is biocompatible, proceeding readily in aqueous media without the need for cytotoxic catalysts, making it an ideal tool for studying cell surface proteins in their native environment.[1]
This document provides detailed protocols for two primary strategies for labeling live cell surface proteins using this compound: metabolic glycoengineering and antibody-based pre-targeting. It also includes representative quantitative data and a discussion of downstream applications.
Principle of the Method
The core principle involves a two-step labeling process. First, a tetrazine-containing reactive handle is introduced onto the cell surface. This can be achieved through:
-
Metabolic Glycoengineering: Cells are cultured with a synthetic, tetrazine-modified monosaccharide. This sugar is metabolized and incorporated into cell surface glycans, effectively displaying the tetrazine group on glycoproteins.[2]
-
Antibody-Based Pre-targeting: A primary antibody specific to a cell surface protein of interest is first modified with a tetrazine molecule. This antibody-tetrazine conjugate is then incubated with live cells, where it binds to its target protein.
In the second step, this compound is added to the cells. The TCO moiety on the biotin reagent rapidly and covalently reacts with the tetrazine handle on the cell surface, resulting in the specific biotinylation of the targeted proteins. The biotinylated proteins can then be detected, purified, or quantified using streptavidin-based methods.
Data Presentation
The following tables summarize representative quantitative data for live cell surface protein labeling experiments using a this compound strategy. The actual results may vary depending on the cell type, protein expression levels, and specific experimental conditions.
Table 1: Labeling Efficiency of this compound on Tetrazine-Expressing Cells
| Concentration of this compound (µM) | Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Labeled Cells (%) |
| 10 | 30 | 2500 ± 200 | 90 ± 5 |
| 50 | 30 | 7500 ± 550 | >98 |
| 100 | 30 | 12000 ± 900 | >99 |
| 250 | 30 | 15000 ± 1100 | >99 |
| 250 | 15 | 9800 ± 750 | >98 |
| 250 | 60 | 15500 ± 1200 | >99 |
Data is representative and based on flow cytometry analysis of cells metabolically labeled with a tetrazine-modified sugar and subsequently labeled with this compound and a fluorescent streptavidin conjugate.[2]
Table 2: Cell Viability Assessment Post-Labeling
| Treatment | Cell Viability (%) |
| Untreated Control | 99 ± 1 |
| Vehicle Control (DMSO) | 98 ± 2 |
| 50 µM this compound | 97 ± 2 |
| 100 µM this compound | 96 ± 3 |
| 250 µM this compound | 95 ± 4 |
Cell viability was assessed using a Trypan Blue exclusion assay 24 hours post-labeling. The data is representative and may vary with cell type and culture conditions.[3]
Experimental Protocols
Protocol 1: Cell Surface Labeling via Metabolic Glycoengineering
This protocol describes the labeling of cell surface glycoproteins by first metabolically incorporating a tetrazine-modified sugar.
Materials:
-
Live cells of interest
-
Complete cell culture medium
-
Tetrazine-modified monosaccharide (e.g., Ac₄ManNTz)
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution (optional, e.g., 1 mM Tetrazine-amine in PBS)
-
Downstream detection reagents (e.g., fluorescently labeled streptavidin)
Procedure:
-
Metabolic Labeling:
-
Culture cells in complete medium containing 25-50 µM of the tetrazine-modified monosaccharide for 1-3 days. This allows for the metabolic incorporation of the sugar into cell surface glycans.
-
-
Cell Preparation:
-
Gently wash the cells three times with warm PBS to remove residual medium and unincorporated sugar.
-
-
This compound Labeling:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution in cell culture medium or PBS to a final concentration of 50-250 µM.
-
Add the this compound solution to the cells and incubate for 30 minutes at 37°C.
-
-
Washing:
-
Gently wash the cells three times with PBS to remove unreacted this compound.
-
-
Quenching (Optional):
-
To ensure that all unreacted tetrazine groups are quenched, you can incubate the cells with a quenching solution for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Downstream Applications:
-
The biotin-labeled cells are now ready for downstream applications such as fluorescence imaging, flow cytometry, or proteomic analysis. For imaging or flow cytometry, incubate the cells with a fluorescently labeled streptavidin conjugate according to the manufacturer's protocol.
-
Protocol 2: Cell Surface Labeling via Antibody-Based Pre-targeting
This protocol describes the labeling of a specific cell surface protein using a tetrazine-modified antibody.
Materials:
-
Live cells expressing the protein of interest
-
Primary antibody specific to the cell surface protein, conjugated with a tetrazine moiety
-
This compound
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Downstream detection reagents
Procedure:
-
Cell Preparation:
-
Wash the cells twice with cold PBS.
-
-
Antibody Incubation:
-
Dilute the tetrazine-conjugated primary antibody in blocking buffer to the manufacturer's recommended concentration.
-
Incubate the cells with the antibody solution for 1 hour on ice or at 4°C to prevent internalization.
-
-
Washing:
-
Wash the cells three times with cold PBS to remove unbound antibody.
-
-
This compound Labeling:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution in PBS to a final concentration of 50-100 µM.
-
Add the this compound solution to the cells and incubate for 30 minutes on ice or at 4°C.
-
-
Washing:
-
Wash the cells three times with cold PBS to remove unreacted this compound.
-
-
Downstream Applications:
-
The cells are now ready for downstream analysis.
-
Visualizations
Caption: Experimental workflow for live cell surface protein labeling using this compound.
Caption: Application of this compound labeling for identifying EGFR interaction partners.
Concluding Remarks
This compound, in conjunction with tetrazine-based targeting strategies, provides a powerful and versatile platform for the specific and efficient labeling of live cell surface proteins. The bioorthogonal nature of the iEDDA reaction ensures minimal perturbation of cellular processes, enabling the study of protein function, trafficking, and interactions in a physiologically relevant context. The protocols outlined in this document provide a foundation for researchers to apply this technology to a wide range of biological questions in fundamental research and drug development.
References
Application Notes and Protocols: A Step-by-Step Guide to Labeling Antibodies with TCO-PEG3-Biotin
Introduction
Bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological environments. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of this field, prized for its exceptionally fast kinetics and high specificity.[1][2] This reaction proceeds rapidly under mild, aqueous conditions without the need for a toxic catalyst, forming a stable covalent bond and releasing nitrogen gas as the sole byproduct.[1][2][3]
This document provides a detailed, two-stage protocol for the biotinylation of antibodies using TCO-PEG3-Biotin. The strategy involves first modifying the antibody with a tetrazine moiety, followed by the highly efficient iEDDA click reaction with this compound. This method allows for the creation of specifically biotinylated antibodies for use in a wide range of applications, including immunoassays (ELISA, Western Blotting), immunohistochemistry (IHC), flow cytometry, and affinity purification. The inclusion of a hydrophilic PEG3 spacer enhances the solubility of the final conjugate and minimizes potential steric hindrance.
Principle of the Method
The labeling process is a two-step procedure:
-
Antibody-Tetrazine Modification: The antibody is first functionalized with a tetrazine group. This is typically achieved by reacting the primary amines (e.g., lysine residues) on the antibody with an N-Hydroxysuccinimide (NHS) ester of a tetrazine linker (e.g., Tetrazine-NHS ester). This reaction forms a stable amide bond.
-
Bioorthogonal Ligation with this compound: The tetrazine-modified antibody is then reacted with this compound. The TCO group on the biotin reagent rapidly and specifically clicks with the tetrazine on the antibody, forming a stable dihydropyridazine linkage and resulting in a biotinylated antibody.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the successful labeling of antibodies. Optimization may be required for specific antibodies and experimental conditions.
| Parameter | Stage 1: Antibody-Tetrazine Modification | Stage 2: TCO-Biotin Ligation | Source |
| Antibody Concentration | 1 - 10 mg/mL | 1 - 5 mg/mL | |
| Molar Excess of Reagent | 10- to 20-fold molar excess of Tetrazine-NHS ester to antibody | 1.5- to 3-fold molar excess of this compound to antibody | |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 (Amine-free) | Phosphate-Buffered Saline (PBS), pH 7.4 | |
| Reaction Time | 1 - 2 hours | 1 - 4 hours | |
| Reaction Temperature | Room Temperature | Room Temperature or 37°C | |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 (to a final concentration of 50-100 mM) | Not typically required | |
| Purification Method | Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) | Spin Desalting Columns or Size-Exclusion Chromatography |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for labeling antibodies with this compound.
Caption: Reaction mechanism for the two-step antibody biotinylation process.
Detailed Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb)
-
Tetrazine-NHS ester (e.g., Methyltetrazine-NHS Ester)
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5. Ensure this buffer is free of primary amines.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO or appropriate for your antibody)
-
UV-Vis Spectrophotometer
Protocol 1: Antibody-Tetrazine Modification
This protocol details the functionalization of the antibody with a tetrazine moiety.
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris) or protein stabilizers (e.g., BSA), it must be exchanged into the Conjugation Buffer .
-
This can be achieved using a spin desalting column according to the manufacturer's instructions.
-
Adjust the final antibody concentration to 2-5 mg/mL in the Conjugation Buffer .
-
-
Tetrazine-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Vortex briefly to ensure the reagent is fully dissolved.
-
-
Antibody-Tetrazine Conjugation Reaction:
-
Calculate the volume of the 10 mM Tetrazine-NHS ester stock solution required to achieve a 10- to 20-fold molar excess relative to the moles of antibody.
-
Add the calculated volume of the Tetrazine-NHS ester stock to the antibody solution. The final concentration of DMSO in the reaction mixture should be below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Tetrazine-Modified Antibody:
-
Remove excess, unreacted Tetrazine-NHS ester and quenching buffer by passing the reaction mixture through a spin desalting column equilibrated with Reaction Buffer (PBS, pH 7.4).
-
Collect the purified tetrazine-modified antibody.
-
-
Characterization (Optional but Recommended):
-
Determine the concentration of the modified antibody using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
The degree of labeling (DOL) can be determined using mass spectrometry or UV-Vis spectrophotometry if the tetrazine reagent has a distinct absorbance peak.
-
Protocol 2: Bioorthogonal Ligation with this compound
This protocol describes the "click" reaction between the tetrazine-modified antibody and this compound.
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Bioorthogonal Ligation Reaction:
-
In a suitable reaction vessel, combine the purified tetrazine-modified antibody with a 1.5- to 3-fold molar excess of this compound from the stock solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle agitation.
-
The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification of the Biotinylated Antibody:
-
Purify the resulting biotinylated antibody from any unreacted this compound using a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Storage:
-
Store the final biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolyzed NHS Ester: Tetrazine-NHS ester is moisture-sensitive. | Prepare the stock solution in anhydrous DMSO immediately before use. Do not store in solution for extended periods. |
| Competing Amines: Buffer used for antibody preparation contained primary amines (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer (e.g., bicarbonate or phosphate buffer) before starting the reaction. | |
| Suboptimal Molar Excess: The molar ratio of the labeling reagent to the antibody was too low. | Increase the molar excess of the Tetrazine-NHS ester. This is especially important for dilute antibody solutions. | |
| Antibody Precipitation | High Degree of Labeling (DOL): Excessive modification of the antibody can lead to aggregation. | Reduce the molar excess of the Tetrazine-NHS ester or shorten the reaction time. |
| High DMSO Concentration: The final concentration of DMSO in the reaction mixture was too high. | Ensure the final DMSO concentration does not exceed 10% (v/v). | |
| No "Click" Reaction | Inactive TCO Reagent: this compound may have degraded. | Use a fresh batch of the reagent and ensure it has been stored correctly. |
| Inefficient Tetrazine Labeling: The initial modification of the antibody was unsuccessful. | Re-evaluate Protocol 1 and confirm successful modification, if possible, using characterization methods. |
References
Application Notes and Protocols for In Vivo Tumor Imaging Using TCO-PEG3-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-targeted in vivo imaging is a powerful strategy that decouples the tumor-targeting event from the delivery of the imaging agent. This multi-step approach significantly enhances the signal-to-noise ratio and reduces the radiation burden on non-target tissues compared to conventional methods using directly labeled antibodies.[1][2][3] This is achieved by first administering a tumor-targeting molecule, such as an antibody, conjugated to a bioorthogonal handle. After this primary agent has accumulated at the tumor site and cleared from circulation, a secondary, small-molecule imaging probe carrying the complementary bioorthogonal reactive group is administered. This probe rapidly reacts with the pre-targeted handle at the tumor site, while the excess, unbound probe is quickly cleared from the body.[3][4]
One of the most effective bioorthogonal reactions for this purpose is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz). This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.
This document provides detailed protocols for a pre-targeted in vivo imaging strategy utilizing a TCO-conjugated antibody and a TCO-PEG3-Biotin molecule in conjunction with a streptavidin-conjugated imaging agent. The this compound acts as a bridge, reacting with a tetrazine-modified antibody pre-targeted to the tumor. Subsequently, a streptavidin-conjugated fluorophore or radionuclide binds with high affinity to the biotin moiety, enabling visualization of the tumor.
Principle of the Method
The in vivo imaging strategy described herein is a three-step pre-targeting approach:
-
Pre-targeting: A monoclonal antibody (mAb) specific for a tumor-associated antigen is conjugated to a tetrazine (Tz) moiety (mAb-Tz) and administered to the subject. The mAb-Tz is allowed to accumulate at the tumor site and clear from the bloodstream.
-
Bridge Administration: this compound is administered. The TCO group of this molecule rapidly and specifically reacts with the tetrazine on the tumor-bound mAb via the IEDDA click reaction.
-
Imaging Agent Administration and Visualization: A streptavidin molecule conjugated to an imaging agent (e.g., a near-infrared fluorophore or a radionuclide for PET/SPECT imaging) is administered. The streptavidin binds with very high affinity to the biotin moiety of the this compound now localized at the tumor, allowing for high-contrast imaging of the tumor.
Data Presentation
Biodistribution of Pre-targeted Imaging Agents
The following tables summarize representative biodistribution data from pre-clinical studies using similar pre-targeting strategies. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of a ¹⁷⁷Lu-labeled tetrazine probe in mice bearing BxPC3 human pancreatic cancer xenografts pre-targeted with a TCO-conjugated antibody (5B1-TCO). Data collected at various time points after injection of the radioligand.
| Tissue | 4 h (%ID/g ± SD) | 24 h (%ID/g ± SD) | 72 h (%ID/g ± SD) | 120 h (%ID/g ± SD) |
| Blood | 1.5 ± 0.4 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Heart | 0.7 ± 0.2 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Lungs | 1.2 ± 0.3 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Liver | 2.0 ± 0.5 | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Spleen | 0.6 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Kidneys | 3.5 ± 0.9 | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Muscle | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Bone | 1.0 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Tumor | 10.5 ± 3.8 | 12.0 ± 5.3 | 9.0 ± 4.0 | 6.5 ± 3.1 |
Table 2: Tumor-to-Organ Ratios from the study presented in Table 1.
| Ratio | 4 h | 24 h | 72 h | 120 h |
| Tumor:Blood | 7.0 | 40.0 | 90.0 | >100 |
| Tumor:Liver | 5.3 | 24.0 | 45.0 | 65.0 |
| Tumor:Kidney | 3.0 | 15.0 | 30.0 | 32.5 |
| Tumor:Muscle | 26.3 | 120.0 | 90.0 | >100 |
Table 3: Biodistribution in a three-step pre-targeting system using a biotinylated antibody, avidin as a clearing agent, and a ¹⁵³Sm-labeled biotin derivative in a human colon carcinoma mouse model. Data collected at 4 and 24 hours after injection of the radiolabeled biotin.
| Tissue | 4 h (%ID/g) | 24 h (%ID/g) |
| Blood | 0.31 | 0.11 |
| Liver | 0.45 | 0.23 |
| Spleen | 0.12 | 0.08 |
| Kidney | 0.89 | 0.31 |
| Muscle | 0.15 | 0.09 |
| Tumor | 1.78 | 1.36 |
Table 4: Tumor-to-Organ Ratios from the study presented in Table 3.
| Ratio | 4 h | 24 h |
| Tumor:Blood | 5.74 | 12.36 |
| Tumor:Liver | 3.96 | 5.91 |
| Tumor:Kidney | 2.00 | 4.39 |
| Tumor:Muscle | 11.87 | 15.11 |
Experimental Protocols
Protocol 1: Preparation of Tetrazine-Conjugated Antibody (mAb-Tz)
This protocol describes the conjugation of a tetrazine-NHS ester to a monoclonal antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4).
-
Tetrazine-PEGn-NHS ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Bicarbonate buffer (100 mM, pH 8.5).
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Sterile, pyrogen-free PBS.
Procedure:
-
Antibody Preparation:
-
Exchange the antibody buffer to bicarbonate buffer (pH 8.5) using a spin desalting column to ensure primary amines are deprotonated and available for reaction.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Tetrazine-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the Tetrazine-PEGn-NHS ester in a small volume of anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Tetrazine-NHS ester to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unreacted Tetrazine-NHS ester by purifying the antibody conjugate using a spin desalting column equilibrated with sterile PBS.
-
Repeat the purification step to ensure complete removal of unconjugated tetrazine.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL), i.e., the number of tetrazine molecules per antibody, using MALDI-TOF mass spectrometry or UV-Vis spectrophotometry by measuring the absorbance of the tetrazine and the protein.
-
Sterile filter the final conjugate and store at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vivo Pre-targeted Tumor Imaging
This protocol outlines the procedure for in vivo imaging of a subcutaneous tumor model in mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografts).
-
Tetrazine-conjugated antibody (mAb-Tz) from Protocol 1.
-
This compound.
-
Streptavidin-conjugated imaging probe (e.g., Streptavidin-Alexa Fluor 680).
-
Sterile PBS (pH 7.4).
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS Spectrum for fluorescence imaging).
Procedure:
-
Administration of mAb-Tz:
-
Administer the mAb-Tz to tumor-bearing mice via intravenous (tail vein) injection. A typical dose is 100 µg per mouse. The optimal dose should be determined for each specific antibody and tumor model.
-
-
Accumulation and Clearance Period:
-
Allow the mAb-Tz to accumulate at the tumor site and clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.
-
-
Administration of this compound:
-
Dissolve the this compound in sterile PBS.
-
Administer the this compound solution via intravenous injection. A molar excess relative to the estimated amount of tumor-bound antibody is recommended.
-
-
Second Clearance Period:
-
Allow a short period (e.g., 1-4 hours) for the this compound to react with the tumor-bound mAb-Tz and for unbound this compound to clear from circulation.
-
-
Administration of Streptavidin-Imaging Probe:
-
Dissolve the streptavidin-conjugated imaging probe in sterile PBS.
-
Administer the probe via intravenous injection. The dose will depend on the specific probe and imaging modality.
-
-
In Vivo Imaging:
-
Anesthetize the mice using isoflurane at various time points post-injection of the streptavidin-probe (e.g., 1, 4, 8, and 24 hours).
-
Place the mouse in the in vivo imaging system.
-
Acquire images using the appropriate excitation and emission filters for the chosen fluorophore or the appropriate settings for the radionuclide.
-
Acquire a photographic or X-ray image for anatomical reference.
-
-
Data Analysis:
-
Quantify the fluorescence or radioactive signal intensity in the tumor and other organs of interest.
-
Calculate tumor-to-background ratios to assess targeting specificity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for three-step pre-targeted in vivo tumor imaging.
Caption: The bioorthogonal IEDDA reaction between tetrazine and TCO.
Caption: The high-affinity interaction between biotin and streptavidin.
References
- 1. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 3. Pretargeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
TCO-PEG3-Biotin: Application Notes and Protocols for Affinity Pull-Down of Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The ability to isolate and identify components of protein complexes provides invaluable insights into biological pathways and disease mechanisms. TCO-PEG3-Biotin is a versatile chemical tool that enables the efficient capture of protein complexes through a bioorthogonal "click chemistry" reaction. This reagent features a trans-cyclooctene (TCO) group that rapidly and specifically reacts with a tetrazine-modified protein of interest, a hydrophilic 3-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a biotin handle for high-affinity capture onto streptavidin-coated supports.[1][2]
This document provides detailed protocols for the use of this compound in affinity pull-down of protein complexes, guidance on data interpretation, and troubleshooting advice.
Principle of the Method
The this compound pull-down strategy is based on the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition between a TCO and a tetrazine.[1] This reaction is exceptionally fast and proceeds under mild, physiological conditions without the need for a toxic copper catalyst, making it ideal for use in complex biological samples like cell lysates.[3]
The general workflow involves two main stages:
-
Labeling: A "bait" protein of interest is first functionalized with a tetrazine moiety. This can be achieved through various methods, such as expressing the protein with a genetically encoded unnatural amino acid containing a tetrazine group or by chemically modifying the purified protein with a tetrazine-NHS ester.
-
Capture and Pull-Down: The tetrazine-labeled "bait" protein, along with its interacting "prey" proteins, is then incubated with this compound. The TCO group on the reagent rapidly "clicks" onto the tetrazine-labeled bait protein, effectively tagging the entire protein complex with biotin. This biotinylated complex is then selectively captured using streptavidin-immobilized beads, allowing for the separation of the complex from the rest of the cellular components. The isolated complex can then be eluted and analyzed by downstream methods such as Western blotting or mass spectrometry to identify the interacting partners.
Data Presentation
Quantitative analysis, typically performed using mass spectrometry, is crucial for identifying bona fide interaction partners and filtering out non-specific binders. The data is often presented in tables that include the identified proteins, their abundance ratios between the experimental and control samples, and statistical significance.
Table 1: Representative Quantitative Mass Spectrometry Data from a this compound Pull-Down Experiment
| Protein ID | Gene Name | Bait Pull-Down (Normalized Intensity) | Control Pull-Down (Normalized Intensity) | Fold Change (Bait/Control) | p-value |
| P01234 | Bait_Protein | 1.5 x 10⁸ | 2.1 x 10⁴ | 7142.9 | < 0.001 |
| Q56789 | Prey_Protein_1 | 9.8 x 10⁷ | 1.2 x 10⁴ | 8166.7 | < 0.001 |
| P98765 | Prey_Protein_2 | 5.2 x 10⁷ | 3.5 x 10⁴ | 1485.7 | < 0.001 |
| O12345 | Non-specific_1 | 1.1 x 10⁵ | 9.8 x 10⁴ | 1.1 | 0.85 |
| A67890 | Non-specific_2 | 2.5 x 10⁵ | 2.2 x 10⁵ | 1.1 | 0.79 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Labeling of Bait Protein with Tetrazine-NHS Ester
This protocol describes the chemical labeling of a purified "bait" protein with a tetrazine-N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues) on the protein surface.
Materials:
-
Purified "bait" protein (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Tetrazine-NHS ester (e.g., Methyltetrazine-NHS Ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
Procedure:
-
Prepare Protein Solution: Ensure the purified "bait" protein is in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Prepare Tetrazine-NHS Ester Solution: Dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted Tetrazine-NHS ester by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization (Optional): Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the specific wavelength for the tetrazine derivative used.
Protocol 2: Affinity Pull-Down of Protein Complexes
This protocol outlines the capture of the tetrazine-labeled bait protein and its interacting partners using this compound and streptavidin magnetic beads.
Materials:
-
Cell lysate containing the tetrazine-labeled "bait" protein and its interacting partners
-
This compound
-
Streptavidin magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer for Western blot, or a buffer compatible with mass spectrometry)
-
Magnetic rack
Procedure:
-
Cell Lysis: Lyse cells expressing the tetrazine-labeled bait protein using a gentle lysis buffer to maintain protein-protein interactions. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Biotinylation of the Protein Complex: Add this compound to the cleared cell lysate to a final concentration of 10-50 µM. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Bead Preparation: While the biotinylation reaction is proceeding, wash the streptavidin magnetic beads three times with wash buffer according to the manufacturer's instructions.
-
Capture of the Biotinylated Complex: Add the pre-washed streptavidin magnetic beads to the lysate containing the biotinylated protein complex. Incubate for 1 hour at 4°C with gentle rotation.
-
Washing: Place the tube on a magnetic rack to capture the beads. Discard the supernatant. Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured protein complexes from the beads using an appropriate elution buffer. For Western blot analysis, you can directly add SDS-PAGE loading buffer and boil the beads. For mass spectrometry, use a compatible elution buffer such as a high-salt solution or a buffer containing biotin to compete for binding to streptavidin.
-
Downstream Analysis: Analyze the eluted proteins by Western blot to confirm the presence of the bait and expected prey proteins, or by mass spectrometry for a comprehensive identification of all interacting partners.
Mandatory Visualizations
Caption: Experimental workflow for this compound mediated affinity pull-down.
Caption: The bioorthogonal TCO-tetrazine ligation reaction.
Caption: Application in studying a kinase signaling complex.
References
Application Notes and Protocols for TCO-PEG3-Biotin in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG3-Biotin is a versatile reagent that plays a crucial role in modern cell analysis by flow cytometry. It is a key component in bioorthogonal click chemistry, specifically the inverse-electron demand Diels-Alder (iEDDA) reaction.[1] This reagent features a trans-cyclooctene (TCO) group that rapidly and specifically reacts with a tetrazine-modified molecule under biocompatible conditions.[1] The inclusion of a polyethylene glycol (PEG3) spacer enhances solubility and minimizes steric hindrance, while the biotin moiety allows for highly sensitive detection using streptavidin-based conjugates.[1] This system offers a powerful method for labeling and analyzing specific cell populations with high precision and signal amplification.
Principle of the Method
The core of this technique lies in the highly efficient and specific reaction between TCO and tetrazine. This bioorthogonal reaction occurs swiftly under physiological conditions without the need for toxic copper catalysts, making it ideal for use with living cells. The workflow typically involves two main steps:
-
Introduction of the Tetrazine Moiety: A tetrazine group is first introduced to the target of interest on the cell surface. This can be achieved through various methods, including metabolic labeling, where cells are cultured with a tetrazine-modified precursor that is incorporated into cellular structures, or by conjugation of a tetrazine to an antibody or other targeting ligand.
-
Labeling with this compound and Detection: The tetrazine-modified cells are then incubated with this compound. The TCO group on the reagent reacts with the tetrazine on the cells, forming a stable covalent bond. The biotin tag is then detected using a fluorescently labeled streptavidin conjugate, which can be analyzed by flow cytometry. The high affinity of the biotin-streptavidin interaction provides significant signal amplification.
Applications in Cell Population Analysis
-
Specific Labeling of Metabolically Engineered Cells: This technique is widely used to identify and analyze cells that have been metabolically labeled with a tetrazine-modified sugar or amino acid. This allows for the study of specific cellular processes and the identification of distinct cell populations based on their metabolic activity.
-
Antibody-Directed Cell Surface Labeling: Antibodies conjugated with tetrazine can be used to target specific cell surface markers. Subsequent labeling with this compound and a fluorescent streptavidin conjugate allows for the detection and quantification of these cell populations with high sensitivity.
-
Signal Amplification for Low-Abundance Targets: The biotin-streptavidin detection system provides a significant amplification of the fluorescence signal, making it possible to detect and analyze cell populations expressing low levels of the target molecule.
-
Multiplexed Cell Analysis: The versatility of the biotin-streptavidin system allows for its integration into multi-color flow cytometry panels, enabling the simultaneous analysis of multiple cell populations.
Data Presentation
Table 1: Quantitative Analysis of Biotinylated Red Blood Cells by Flow Cytometry
This table summarizes the quantitative data from an improved assay for detecting biotin-labeled red blood cells (BioRBCs), demonstrating the sensitivity of the detection method. Data is presented as Molecules of Equivalent Soluble Fluorochrome (MESF), which is a standardized measure of fluorescence intensity.
| Sulfo-NHS-Biotin Concentration (µg/mL) | Biotin Density (MESF/RBC) | Limit of Quantification (LoQ) (1 in X cells) |
| 3 | ~32,000 | 274,000 |
| 30 | ~200,000 | 649,000 |
Data adapted from a study on improved quantitative detection of biotin-labeled red blood cells.
Table 2: Example of Concentration-Dependent Labeling of Tetrazine-Modified Cells
This table illustrates the effect of increasing concentrations of the metabolic precursor (Ac4ManNTz) on the fluorescence signal after labeling with this compound and a fluorescent streptavidin conjugate.
| Ac4ManNTz Concentration (µmol/L) | Mean Fluorescence Intensity (Arbitrary Units) |
| 10.0 | Low |
| 25.0 | Medium |
| 50.0 | High |
This represents a typical trend observed in concentration-dependent labeling experiments.
Experimental Protocols
Protocol 1: Labeling of Tetrazine-Modified Cells for Flow Cytometry
This protocol provides a detailed methodology for labeling cells that have been metabolically engineered to express tetrazine on their surface.
Materials:
-
Tetrazine-modified cells
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Fluorescently labeled streptavidin (e.g., Streptavidin-PE, Streptavidin-APC)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest tetrazine-modified cells and wash them twice with PBS.
-
Resuspend the cells in fresh cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Labeling:
-
Add this compound to the cell suspension. A final concentration of 0.25 mmol/L is a good starting point, but this should be optimized for your specific cell type and application.
-
Incubate the cells for 30 minutes at 37°C.
-
-
Washing:
-
Wash the cells twice with PBS to remove any unreacted this compound. Centrifuge at 300 x g for 5 minutes for each wash.
-
-
Streptavidin Staining:
-
Resuspend the cell pellet in PBS containing 0.1% FBS (or other suitable blocking agent).
-
Add the fluorescently labeled streptavidin conjugate at the manufacturer's recommended concentration. A common concentration is 20 µg/mL.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Final Washes and Analysis:
-
Wash the cells twice with PBS.
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Analyze the cells on a flow cytometer.
-
Protocol 2: One-Step Premix Staining for Antibody-Directed Labeling
This protocol describes an alternative method where a biotinylated primary antibody is premixed with a fluorescently labeled streptavidin before staining the cells. This can simplify the workflow and reduce the number of incubation and wash steps.
Materials:
-
Target cells
-
Biotinylated primary antibody
-
Fluorescently labeled streptavidin
-
PBS
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Premix Preparation:
-
In a separate tube, mix the biotinylated primary antibody with the fluorescently labeled streptavidin. The optimal molar ratio should be determined empirically, but a 1:4 to 1:1 ratio of antibody to streptavidin is a common starting point.
-
Incubate the premix for 30 minutes at room temperature.
-
-
Cell Preparation:
-
Harvest and wash the target cells, and resuspend them in a suitable staining buffer at 1 x 10^6 cells/mL.
-
-
Staining:
-
Add the premixed antibody-streptavidin complex to the cell suspension.
-
Incubate for 30-60 minutes on ice or at 4°C, protected from light.
-
-
Washing and Analysis:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Analyze the cells on a flow cytometer.
-
Mandatory Visualizations
References
application of TCO-PEG3-Biotin in targeted drug delivery systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG3-Biotin is a versatile heterobifunctional linker that plays a crucial role in the rapidly advancing field of targeted drug delivery. It incorporates three key components: a trans-cyclooctene (TCO) group, a hydrophilic polyethylene glycol (PEG) spacer, and a biotin molecule. This unique combination of functionalities enables the precise and efficient conjugation of therapeutic agents to targeting moieties, facilitating their delivery to specific cells or tissues. The core of its utility lies in the bioorthogonal reaction between the TCO group and a tetrazine-modified molecule. This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is exceptionally fast and highly selective, proceeding efficiently under mild, physiological conditions without the need for cytotoxic catalysts like copper.[1] This makes it an ideal tool for applications in complex biological systems, including in vivo applications.[1][2][3]
The PEG3 spacer enhances the solubility and bioavailability of the conjugate while minimizing steric hindrance. The biotin moiety provides a powerful tool for purification, detection, and secondary targeting strategies through its high-affinity interaction with avidin and streptavidin. These features make this compound a valuable reagent for the development of next-generation targeted therapies, including antibody-drug conjugates (ADCs), and for pre-targeted drug delivery strategies.[4]
Key Features of this compound:
-
Biocompatible: The click reaction occurs efficiently under mild buffer conditions and does not require accessory reagents like copper catalysts or reducing agents.
-
Chemoselective: TCO and tetrazine groups are highly selective for each other and do not interfere with other functional groups found in biological samples.
-
Unprecedented Kinetics: The inverse-electron demand Diels-Alder chemistry is one of the fastest bioorthogonal ligations available.
-
Hydrophilic PEG3 Spacer: The PEG linker reduces aggregation, minimizes steric hindrance, and enhances the solubility of the conjugate.
Data Presentation
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
The efficacy of the bioorthogonal reaction between TCO and tetrazine is quantified by the second-order rate constant (k₂). This table summarizes reported k₂ values, highlighting the rapid nature of this conjugation chemistry.
| Reactants | Second-Order Rate Constant (k₂) | Solvent/Conditions | Reference |
| TCO and Tetrazine | > 800 M⁻¹s⁻¹ | Not specified | |
| TCO and Tetrazine | ~2000 M⁻¹s⁻¹ | Methanol/Water (9:1) | |
| TCO and various Tetrazine derivatives | 1100 to 73,000 M⁻¹s⁻¹ | Buffered aqueous solution, 37°C |
Table 2: In Vivo Biodistribution of a Pre-targeted System
This table presents example biodistribution data for a pre-targeted radioimmunotherapy study. A TCO-modified antibody was administered, followed by a radiolabeled tetrazine probe. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Tissue | Activity Concentration at 72h post-injection (%ID/g) |
| Tumor | 12.0 ± 5.3 |
| Blood | Not specified |
| Liver | Not specified |
| Spleen | Not specified |
| Kidneys | Not specified |
| Muscle | Not specified |
Data adapted from a study utilizing a ¹⁷⁷Lu-DOTA-PEG₇-Tz probe with a 5B1-TCO antibody.
Experimental Protocols
Protocol 1: Labeling of a Targeting Antibody with TCO-PEG3-NHS Ester
This protocol describes the functionalization of a targeting antibody with TCO groups, preparing it for conjugation with a tetrazine-modified payload.
Materials:
-
Targeting Antibody (e.g., IgG)
-
TCO-PEG3-NHS Ester
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Antibody Preparation: Dissolve the antibody in the Reaction Buffer to a final concentration of 2 mg/mL.
-
TCO-PEG3-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEG3-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG3-NHS ester solution to the antibody solution. The optimal molar excess may need to be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted TCO-PEG3-NHS ester using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and using the manufacturer's instructions for the TCO label or by mass spectrometry.
-
Storage: Store the purified TCO-labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Cell Targeting and Visualization
This protocol details the procedure for targeting cancer cells with a TCO-labeled antibody, followed by detection using a tetrazine-fluorophore conjugate.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TCO-labeled targeting antibody (from Protocol 1)
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Nuclear Stain: DAPI
-
Mounting Medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cancer cells onto coverslips in a multi-well plate and allow them to adhere and grow for 24-48 hours.
-
Antibody Incubation: Wash the cells with PBS and then incubate with the TCO-labeled antibody diluted in a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at 37°C.
-
Washing: Wash the cells three times with PBS to remove any unbound antibody.
-
Tetrazine-Fluorophore Incubation: Incubate the cells with the tetrazine-fluorophore conjugate, diluted in blocking buffer, for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove the unbound tetrazine-fluorophore.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Nuclear Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using a mounting medium, and visualize the fluorescence using a fluorescence microscope.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes how to assess the cell-killing efficacy of a drug delivered via the this compound system.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
TCO-labeled targeting antibody
-
Tetrazine-drug conjugate
-
Control drug
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell stain)
-
96-well plates
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Pre-targeting (if applicable): If using a pre-targeting approach, incubate the cells with the TCO-labeled antibody for a defined period, followed by washing.
-
Treatment: Add serial dilutions of the tetrazine-drug conjugate, the free drug (as a control), and a vehicle control to the wells.
-
Incubation: Incubate the plate for a period relevant to the drug's mechanism of action (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader or by counting live/dead cells with a microscope.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Visualizations
Caption: Experimental workflow for a pre-targeted drug delivery system.
Caption: Logical relationships of this compound's components and functions.
Caption: Example signaling pathway (MAPK/ERK) targeted by a delivered drug.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Surface Glycan Labeling using Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering is a powerful and versatile technique for labeling and visualizing glycans in living cells and organisms.[1][2][3] This methodology involves the introduction of a monosaccharide analog containing a bioorthogonal chemical reporter into cellular metabolic pathways.[4] The cells' own enzymatic machinery then incorporates this unnatural sugar into cell surface glycoconjugates.[5] This two-step labeling process begins with the metabolic incorporation of an azido-sugar, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), into cellular glycans. The azide group serves as a chemical handle that can be specifically and covalently tagged in a second step with a probe molecule through a bioorthogonal "click chemistry" reaction.
This document provides detailed protocols for the labeling of cell surface glycans using Ac4ManNAz followed by a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a biotinylated probe for subsequent detection and analysis.
Clarification on Bioorthogonal Reaction Pairs:
It is crucial to select the correct bioorthogonal reaction partners for efficient and specific labeling. The two most common copper-free click chemistry reactions in this context are:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between an azide (-N3) and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This is an extremely fast reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO).
Therefore, for labeling azide-modified glycans (from Ac4ManNAz), the appropriate biotinylated reagent is one containing a strained alkyne, such as DBCO-PEG3-Biotin . The user-mentioned TCO-PEG3-Biotin is the correct reaction partner for tetrazine-modified molecules, not azides. The protocols below will proceed with the scientifically accurate SPAAC reaction pairing.
Data Presentation
The following tables summarize key quantitative parameters for the successful labeling of cell surface glycans based on published data. Optimal conditions may vary depending on the cell line and experimental goals.
Table 1: Metabolic Labeling with Ac4ManNAz
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 2 x 10^5 to 1 x 10^6 cells/mL | Adjust based on cell type and proliferation rate. |
| Ac4ManNAz Concentration | 25 - 75 µM | Higher concentrations may lead to cytotoxicity in some cell lines. A dose-response curve is recommended. |
| Incubation Time | 48 - 72 hours | Allows for sufficient incorporation of the azido-sugar into cell surface glycans. |
| Cell Viability | > 95% | Monitor cell health throughout the incubation period. |
Table 2: SPAAC Reaction with DBCO-PEG3-Biotin
| Parameter | Recommended Range | Notes |
| DBCO-PEG3-Biotin Concentration | 50 - 100 µM | Lower concentrations may be sufficient depending on labeling efficiency. |
| Incubation Time | 30 - 60 minutes | The SPAAC reaction is generally rapid. |
| Reaction Temperature | Room Temperature or 37°C | Reaction proceeds efficiently at either temperature. |
| Labeling Efficiency | 40 - 80% | Can be assessed by flow cytometry or Western blot. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz
This protocol describes the incorporation of azide groups into the sialic acid residues of cell surface glycans.
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Complete cell culture medium
-
Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Prepare Ac4ManNAz Stock Solution: Prepare a 50 mM stock solution of Ac4ManNAz in sterile DMSO. Store at -20°C.
-
Metabolic Labeling: The day after seeding, add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 50 µM). Gently swirl the plate or flask to mix.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Adherent cells: Wash the cells twice with PBS, then detach them using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Suspension cells: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation to remove any un-incorporated Ac4ManNAz.
-
Cell Counting and Viability: Resuspend the cells in PBS and determine the cell count and viability. The cells are now ready for the click chemistry reaction.
Protocol 2: Labeling of Azide-Modified Glycans with DBCO-PEG3-Biotin
This protocol describes the covalent attachment of biotin to the azide-modified glycans on the cell surface via a SPAAC reaction.
Materials:
-
Azide-labeled cells from Protocol 1
-
DBCO-PEG3-Biotin
-
DMSO, sterile
-
PBS with 1% Bovine Serum Albumin (BSA)
Procedure:
-
Prepare DBCO-PEG3-Biotin Stock Solution: Prepare a 10 mM stock solution of DBCO-PEG3-Biotin in sterile DMSO. Store at -20°C.
-
Cell Preparation: Resuspend the azide-labeled cells in PBS with 1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Click Reaction: Add the DBCO-PEG3-Biotin stock solution to the cell suspension to a final concentration of 50-100 µM.
-
Incubation: Incubate the cell suspension for 30-60 minutes at room temperature or 37°C with gentle agitation.
-
Washing: Wash the cells three times with cold PBS containing 1% BSA to remove unreacted DBCO-PEG3-Biotin. Centrifuge at 300 x g for 5 minutes for each wash.
-
Downstream Analysis: The biotin-labeled cells are now ready for analysis by Western blot (Protocol 3) or flow cytometry (Protocol 4).
Protocol 3: Detection of Biotinylated Glycoproteins by Western Blot
Materials:
-
Biotin-labeled cells from Protocol 2
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the biotin-labeled cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and visualize the biotinylated proteins using an imaging system.
Protocol 4: Detection of Biotinylated Glycans by Flow Cytometry
Materials:
-
Biotin-labeled cells from Protocol 2
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Streptavidin conjugated to a fluorophore (e.g., Streptavidin-FITC)
-
Flow cytometer
Procedure:
-
Cell Staining: Resuspend the biotin-labeled cells in FACS buffer and add the fluorescently labeled streptavidin conjugate at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer. Include unlabeled cells and cells treated only with streptavidin-fluorophore as negative controls.
Mandatory Visualization
Caption: Experimental workflow for labeling cell surface glycans.
Caption: Simplified pathway of sialic acid signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ac4ManNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for T-PEG3-Biotin in Fluorescent Labeling and Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TCO-PEG3-Biotin for the fluorescent labeling and imaging of biomolecules. This reagent is a cornerstone of bioorthogonal chemistry, enabling highly specific and efficient conjugation in complex biological systems. The methodologies detailed herein are designed to assist researchers in leveraging this powerful tool for a variety of applications, from cellular imaging to targeted drug delivery.
Introduction
This compound is a versatile molecule that combines a trans-cyclooctene (TCO) moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a biotin handle. The TCO group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule, forming a stable covalent bond.[1] This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently within biological systems without interfering with native biochemical processes.[2] The PEG3 spacer enhances aqueous solubility and reduces steric hindrance, while the biotin component allows for subsequent detection or purification using streptavidin-based reagents.[1]
Principle of the Technology
The core of the this compound labeling strategy is a two-step process. First, a biomolecule of interest is tagged with a tetrazine-containing probe. This can be achieved through metabolic labeling, enzymatic installation, or conjugation to antibodies or other targeting ligands. Subsequently, the system is treated with this compound. The TCO and tetrazine moieties rapidly and specifically react, resulting in the biotinylation of the target molecule. This biotin tag can then be visualized using a fluorescently labeled streptavidin conjugate, enabling a wide range of imaging and detection applications.
Data Presentation
The following tables summarize key quantitative parameters associated with the use of this compound and related bioorthogonal chemistries.
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
| Tetrazine Type | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2000 |
| 6-Methyl-substituted tetrazine | TCO | ~1,000 - 2,000 |
| 6-Hydrogen-substituted tetrazine | TCO | Up to 30,000 |
| Various Tetrazines | Highly Strained TCOs | Up to 3 x 10⁶ |
Note: Reaction rates can vary based on the specific derivatives of tetrazine and TCO used, as well as solvent and temperature conditions.
Table 2: Performance Metrics in Fluorescent Imaging
| Parameter | Typical Values/Observations | Notes |
| Labeling Efficiency | Described as "quantitative" or resulting in a significant signal increase (e.g., >80-fold over background).[2] | Dependent on the efficiency of tetrazine incorporation and the accessibility of the target. |
| Signal-to-Noise Ratio (SNR) | Low-quality confocal: 5-10Average confocal: 15-20High-quality confocal: >30Widefield with cooled CCD: 50-100 | The fluorogenic nature of some tetrazine-dye pairs can inherently improve SNR by reducing background fluorescence.[3] |
| Fluorophore Properties (Cy3) | Max Excitation: ~555 nmMax Emission: ~570 nm | A commonly used fluorophore for streptavidin conjugates. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Cell Surface Proteins
This protocol describes the labeling of cell surface proteins that have been metabolically engineered to display tetrazine groups.
Materials:
-
Cells cultured with a tetrazine-modified metabolic precursor (e.g., Ac4ManNTz)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 647)
-
Bovine Serum Albumin (BSA)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation: Culture cells with the tetrazine-modified precursor for 2-3 days to allow for metabolic incorporation.
-
This compound Labeling:
-
Wash the cells twice with cold PBS.
-
Incubate the cells with a solution of this compound (e.g., 0.25 mM in cell culture medium) for 30 minutes at 37°C.
-
Wash the cells twice with cold PBS to remove unreacted this compound.
-
-
Fluorescent Staining:
-
Incubate the cells with a solution of fluorescently labeled streptavidin (e.g., 20 µg/mL in PBS with 1% BSA) for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Fixation and Imaging:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Protocol 2: Western Blot Detection of Biotinylated Proteins
This protocol outlines the detection of biotinylated proteins from cell lysates.
Materials:
-
Cell lysate containing biotinylated proteins of interest
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation and Gel Electrophoresis:
-
Prepare cell lysates and determine protein concentration.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Streptavidin-HRP Incubation:
-
Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer, typically 1:1000-1:3000) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the chemiluminescent signal using an appropriate imaging system.
-
Visualizations
Caption: General workflow for bioorthogonal labeling using this compound.
Caption: Experimental workflow for cell surface labeling and imaging.
Caption: Workflow for Western Blot detection of biotinylated proteins.
Caption: Conceptual diagram of targeted drug delivery.
References
Preparing TCO-PEG3-Biotin Stock Solutions for Bioorthogonal Labeling Experiments
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in targeted molecular labeling, the preparation of high-quality reagents is paramount. TCO-PEG3-Biotin is a key reagent in the field of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules. This document provides detailed protocols for the preparation of this compound stock solutions, ensuring reproducibility and success in downstream applications such as immunoassays, protein labeling, and live-cell imaging.
Introduction to this compound
This compound is a versatile chemical tool that incorporates a trans-cyclooctene (TCO) group, a hydrophilic polyethylene glycol (PEG) spacer, and a biotin moiety.[1] The TCO group reacts with high specificity and rapid kinetics with tetrazine-modified molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3] This bioorthogonal "click chemistry" reaction proceeds efficiently under mild, physiological conditions without the need for cytotoxic catalysts.[2][3] The PEG spacer enhances solubility and reduces steric hindrance, while the biotin provides a powerful handle for detection or purification using avidin or streptavidin-based systems.
This compound Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H46N4O7S | |
| Molecular Weight | 570.74 g/mol | |
| Appearance | White to off-white solid/waxy solid | |
| Purity | >95% |
Stock Solution Preparation
Materials Required
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
Recommended Solvents and Solubility
This compound is soluble in a variety of organic solvents. For biological applications, DMSO is the most commonly recommended solvent.
| Solvent | Solubility | Notes |
| DMSO | 125 mg/mL (219.01 mM) | Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO as the compound is hygroscopic. |
| DMF | Soluble | |
| DCM, THF, Acetonitrile | Soluble |
Step-by-Step Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many experimental procedures.
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh Reagent: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.71 mg of the reagent (see calculation below).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mix Thoroughly: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Calculation for 10 mM Stock Solution:
To prepare a 10 mM stock solution, the following formula can be used:
Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight ( g/mol )
For 1 mL (0.001 L) of a 10 mM solution:
Mass = 10 mmol/L * 0.001 L * 570.74 g/mol = 5.71 mg
The table below provides volumes of DMSO needed to prepare common stock solution concentrations from 1 mg of this compound.
| Desired Concentration | Volume of DMSO to add to 1 mg of this compound |
| 1 mM | 1.7521 mL |
| 5 mM | 0.3504 mL |
| 10 mM | 0.1752 mL |
Storage and Stability
Proper storage of both the powdered reagent and the prepared stock solutions is critical to maintain their reactivity.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| Stock Solution in Solvent | -80°C | 6 months | |
| Stock Solution in Solvent | -20°C | 1 month |
It is strongly recommended to store stock solutions at -80°C for long-term stability and to use aliquots within one month when stored at -20°C.
Experimental Workflow and Application
The prepared this compound stock solution is now ready for use in various bioorthogonal labeling experiments. A typical workflow involves the reaction of a tetrazine-modified biomolecule with the this compound, followed by detection or purification using streptavidin-conjugated reagents.
Caption: Workflow for preparing and using this compound stock solutions.
The core of this application is the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of click chemistry.
Caption: The iEDDA reaction between this compound and a tetrazine-modified molecule.
References
Application Notes and Protocols for TCO-PEG3-Biotin Conjugation to Oligonucleotides and DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of oligonucleotides and DNA is a cornerstone of modern molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. Bioorthogonal click chemistry has emerged as a powerful tool for these applications, offering high specificity, rapid reaction kinetics, and biocompatibility. Among the most advanced click chemistry reactions is the inverse-electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz).[1]
This application note provides detailed protocols and supporting data for the conjugation of TCO-PEG3-Biotin to tetrazine-modified oligonucleotides and DNA. This compound is a versatile reagent that combines the highly reactive TCO moiety with a hydrophilic polyethylene glycol (PEG) spacer and a biotin molecule for affinity purification and detection.[2][3] The TCO-tetrazine ligation is exceptionally fast and proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for sensitive biomolecules.[1][4]
Principle of TCO-Tetrazine Ligation
The conjugation of this compound to a tetrazine-modified oligonucleotide is based on the iEDDA reaction. In this reaction, the electron-poor tetrazine acts as the diene, and the strained trans-cyclooctene serves as the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine linkage. The reaction is characterized by its exceptional speed, with second-order rate constants significantly higher than other click chemistry reactions.
Quantitative Data
The efficiency and kinetics of the TCO-tetrazine ligation make it a superior choice for oligonucleotide conjugation. The following tables summarize key quantitative data related to this bioorthogonal reaction.
Table 1: Reaction Kinetics of Bioorthogonal Chemistries
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Tetrazine-TCO Ligation | ~800 to >1,000,000 | Extremely fast, catalyst-free, bioorthogonal |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ~100 - 1,000 | Requires copper catalyst, potential cytotoxicity |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~0.1 - 1.0 | Catalyst-free, but slower kinetics |
Data compiled from multiple sources indicating the range of reported reaction rates. The specific rate depends on the exact structure of the TCO and tetrazine derivatives.
Table 2: Representative Conjugation Efficiency and Yield for this compound and Tetrazine-Oligonucleotide Ligation
| Parameter | Representative Value | Method of Determination |
| Conjugation Efficiency | >95% | HPLC, Mass Spectrometry |
| Overall Yield of Purified Conjugate | 70-90% | UV-Vis Spectroscopy, Fluorometry |
| Stability of Linkage | High | Stable under physiological conditions |
These values are representative and may vary depending on the specific oligonucleotide sequence, purity of starting materials, and reaction/purification conditions.
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to a tetrazine-modified oligonucleotide and the subsequent purification of the biotinylated product.
Protocol 1: Conjugation of this compound to a Tetrazine-Modified Oligonucleotide
Materials:
-
Tetrazine-modified oligonucleotide
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare the tetrazine-modified oligonucleotide: Dissolve the lyophilized tetrazine-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 1 mM).
-
Set up the conjugation reaction:
-
In a microcentrifuge tube, add the desired amount of the tetrazine-modified oligonucleotide.
-
Add PBS (pH 7.4) to achieve the final desired reaction concentration of the oligonucleotide (e.g., 100 µM).
-
Add a 1.5-fold molar excess of the this compound stock solution to the reaction mixture.
-
-
Incubate the reaction: Gently mix the reaction and incubate at room temperature for 30-60 minutes. For more dilute solutions or less reactive tetrazines, the incubation time can be extended.
-
Proceed to purification: After the incubation, the biotinylated oligonucleotide is ready for purification.
Protocol 2: Purification of the Biotinylated Oligonucleotide
Materials:
-
Conjugation reaction mixture from Protocol 1
-
Size-Exclusion Chromatography (SEC) column (e.g., desalting column) appropriate for the size of the oligonucleotide
-
Collection tubes
-
Buffer for SEC (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the SEC column: Equilibrate the size-exclusion column with the chosen buffer according to the manufacturer's instructions.
-
Load the sample: Carefully load the entire volume of the conjugation reaction mixture onto the equilibrated SEC column.
-
Elute the sample: Elute the sample with the SEC buffer. The biotinylated oligonucleotide, being larger, will elute first, while the smaller, unreacted this compound will be retained longer.
-
Collect fractions: Collect fractions as the sample elutes from the column.
-
Analyze fractions: Analyze the collected fractions for the presence of the oligonucleotide using UV-Vis spectroscopy at 260 nm.
-
Pool and concentrate: Pool the fractions containing the purified biotinylated oligonucleotide. If necessary, the pooled fractions can be concentrated using a centrifugal vacuum concentrator.
-
Characterize the final product: The purity and identity of the final biotinylated oligonucleotide can be confirmed by HPLC and mass spectrometry.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Note: Enhancing Proximity Ligation Assays with TCO-PEG3-Biotin for Bioorthogonal Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proximity Ligation Assay (PLA) is a powerful technique for the in situ detection of protein-protein interactions, post-translational modifications, and protein localization.[1] The method offers high sensitivity and specificity by converting the detection of proteins into the detection of a DNA molecule, which can be amplified for a robust signal.[1] Traditional PLA methods rely on secondary antibodies conjugated to oligonucleotides.[1] This application note describes an advanced PLA workflow incorporating bioorthogonal chemistry through the use of TCO-PEG3-Biotin.
The core of this enhanced method is the TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction.[2][3] This reaction is exceptionally fast, with reaction rates up to 10^7 M⁻¹s⁻¹, highly specific, and occurs efficiently under biocompatible conditions without the need for a catalyst. This compound is a reagent where the trans-cyclooctene (TCO) group serves as a reactive handle for tetrazine-modified molecules. The polyethylene glycol (PEG) linker enhances solubility and reduces steric hindrance, while the biotin moiety allows for highly specific detection or purification via its strong interaction with streptavidin.
This bioorthogonal approach allows for flexible and modular assay design, enabling the visualization of small molecule probe-bound targets or the specific labeling of proteins of interest before initiating the PLA protocol.
Principle of the Assay
The bioorthogonal PLA workflow using this compound can be divided into two main stages:
-
Bioorthogonal Labeling: The target protein or a small molecule probe bound to its target is first labeled with TCO. This can be achieved by incubating cells with a TCO-conjugated probe or by using primary antibodies that have been modified with TCO. Subsequently, a tetrazine-modified component is introduced. This could be a tetrazine-conjugated oligonucleotide probe or a tetrazine-fluorophore for initial visualization. The TCO and tetrazine groups react specifically and rapidly, forming a stable covalent bond.
-
Proximity Ligation Assay: Once the target is labeled via the click reaction, the standard PLA protocol follows. If two proteins are being investigated, they are recognized by two different primary antibodies. PLA probes (oligonucleotides attached to secondary antibodies) that are in close proximity (≤ 40nm) are then enzymatically ligated to form a circular DNA template. This DNA circle is subsequently amplified via rolling circle amplification (RCA), generating a long, single-stranded DNA product containing hundreds of tandem repeats. Fluorescently labeled oligonucleotides hybridize to the RCA product, creating a discrete fluorescent spot, or "puncta," for each detected interaction, which can be visualized and quantified using microscopy.
The use of this compound in this workflow allows for the introduction of a biotin tag at the site of interaction, which can then be targeted by a streptavidin-conjugated PLA probe, adding another layer of specificity and versatility to the assay design.
Workflow and Reaction Diagrams
References
Application Notes and Protocols for TCO-PEG3-Biotin in Single-Molecule Tracking Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule tracking (SMT) is a powerful technique for studying the dynamics of individual molecules in living cells, providing insights into protein interactions, membrane organization, and signaling pathways. A key challenge in SMT is the specific and efficient labeling of target molecules with bright, photostable probes without perturbing their native function. TCO-PEG3-Biotin, in conjunction with bioorthogonal tetrazine ligation, offers a robust and versatile solution for this challenge.
This two-step labeling strategy leverages the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) moiety.[1][2] First, the biomolecule of interest is metabolically or enzymatically tagged with a tetrazine group. Subsequently, the this compound molecule is introduced and reacts specifically with the tetrazine-tagged biomolecule.[1] The biotin handle then allows for the attachment of a fluorescent probe, typically a streptavidin-conjugated quantum dot (QD) or organic dye, for SMT imaging.[3] The PEG3 linker enhances the solubility and bioavailability of the reagent. This pre-targeting approach minimizes background fluorescence and provides a flexible platform for a wide range of single-molecule studies.
Quantitative Data
The efficiency and reliability of this labeling strategy are supported by the rapid kinetics of the TCO-tetrazine ligation and the high affinity of the biotin-streptavidin interaction.
Table 1: Reaction Kinetics
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Reference |
| Bioorthogonal Ligation | trans-cyclooctene (TCO) and Tetrazine (Tz) | 1 x 10³ to 3.3 x 10⁶ M⁻¹s⁻¹ | [4] |
| Probe Binding | Biotin and Streptavidin | 3.0 x 10⁶ to 4.5 x 10⁷ M⁻¹s⁻¹ |
Table 2: Typical Experimental Parameters
| Parameter | Value | Notes | Reference |
| Metabolic Labeling (Ac₄ManNTz) | 25-50 µM for 24-72 hours | For labeling cell surface glycoproteins. | |
| This compound Concentration | 0.1 - 1.0 mM | Optimal concentration may need to be determined empirically. | |
| This compound Incubation Time | 15 - 60 minutes | The reaction is often complete within 30 minutes. | |
| Streptavidin-QD Concentration | 1 - 20 nM | Titrate to achieve sparse labeling suitable for SMT. | |
| Streptavidin-QD Incubation Time | 5 - 20 minutes | Minimize non-specific binding with shorter incubation times. |
Table 3: Example Diffusion Coefficients of Membrane Proteins Measured by SMT
| Protein | Cell Type / System | Diffusion Coefficient (D) (µm²/s) | Reference |
| Aquaporin-3 (AQP3)-GFP | Mammalian Cells | 0.0104 ± 0.0040 | |
| GRP1 PH Domain (Monomer) | Supported Lipid Bilayer | 2.7 ± 0.1 | |
| GRP1 PH Domain (Dimer) | Supported Lipid Bilayer | 1.4 ± 0.1 | |
| KcsA (Monomer) | Black Lipid Membrane | 9.1 ± 0.2 |
Experimental Workflow and Signaling Pathways
The overall workflow for single-molecule tracking using this compound involves metabolic labeling, bioorthogonal ligation, fluorescent probe conjugation, and finally, image acquisition and data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking surface glycans on live cancer cells with single molecule sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
Metabolic Labeling of Cells with Tetrazine for TCO-PEG3-Biotin Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the bioorthogonal labeling of cellular components. The described method utilizes metabolic incorporation of a tetrazine-bearing precursor followed by a highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with TCO-PEG3-Biotin.
Introduction
Bioorthogonal chemistry enables the study of biomolecules in their native environment without interfering with biological processes.[1] The reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of this field, prized for its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[2][3] This "click chemistry" ligation proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[1][4]
This two-step labeling strategy involves:
-
Metabolic Labeling: Cells are cultured with a precursor molecule (e.g., a modified sugar) functionalized with a tetrazine moiety. This precursor is metabolized and incorporated into cellular biomolecules such as cell-surface glycans.
-
Bioorthogonal Reaction: The tetrazine-labeled cells are then treated with this compound. The TCO group on this reagent rapidly and specifically "clicks" with the tetrazine on the cell surface, resulting in biotinylation of the target molecules. The polyethylene glycol (PEG3) spacer enhances solubility and reduces steric hindrance.
This method allows for the precise and efficient labeling of a specific subset of biomolecules for subsequent detection, imaging, or purification using the high-affinity interaction between biotin and streptavidin.
Reaction Mechanism and Kinetics
The tetrazine-TCO ligation is an inverse-electron-demand Diels-Alder [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene and reacts with the strained, electron-rich TCO dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly eliminates a molecule of dinitrogen (N₂), driving the reaction forward and forming a stable dihydropyridazine product.
This reaction is renowned for its exceptional speed, with second-order rate constants (k₂) reported to be among the highest for any bioorthogonal reaction, often in the range of 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling at low micromolar to nanomolar concentrations, which is crucial for minimizing potential toxicity and off-target effects in living systems.
Data Presentation
The efficiency of the tetrazine-TCO reaction allows for robust labeling under various conditions. The following table summarizes typical experimental parameters and expected outcomes.
| Parameter | Recommended Range | Notes |
| Metabolic Precursor Concentration | 25 - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Metabolic Incubation Time | 24 - 72 hours | Longer incubation times generally lead to higher incorporation of the tetrazine handle. |
| This compound Concentration | 10 - 50 µM | Higher concentrations can increase labeling speed but may also lead to increased background. |
| Click Reaction Time | 30 - 60 minutes | The reaction is often complete within this timeframe due to the fast kinetics. |
| Reaction Temperature | Room Temperature to 37°C | The reaction proceeds efficiently at physiological temperatures. |
| Cell Viability | > 95% | The bioorthogonal nature of the reaction ensures minimal cytotoxicity. |
Visualizations
Caption: Experimental workflow for metabolic labeling and bioorthogonal reaction.
Caption: Reaction of cell surface tetrazine with this compound.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with a Tetrazine-Modified Sugar
This protocol describes the incorporation of tetrazine handles onto the cell surface glycans of mammalian cells using a peracetylated tetrazine-modified N-acetylmannosamine (Ac₄ManNTz) precursor.
Materials:
-
Mammalian cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Ac₄ManNTz (or other suitable tetrazine-modified sugar)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Standard cell culture vessels and equipment
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, T-75 flask) and culture until they reach approximately 70-80% confluency.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of Ac₄ManNTz in sterile DMSO.
-
Metabolic Labeling: Add the Ac₄ManNTz stock solution directly to the cell culture medium to achieve a final concentration of 25-50 µM. Gently swirl the plate or flask to ensure even distribution.
-
Incubation: Return the cells to the incubator and culture for 48-72 hours. This allows for the metabolic conversion of Ac₄ManNTz to its corresponding sialic acid and its incorporation into cell surface glycans.
-
Washing:
-
Aspirate the culture medium containing the metabolic precursor.
-
Gently wash the cells twice with pre-warmed sterile PBS to remove any unincorporated Ac₄ManNTz.
-
The cells are now ready for the bioorthogonal click reaction.
-
Protocol 2: Bioorthogonal Labeling with this compound
This protocol details the "click" reaction between the metabolically incorporated tetrazine and this compound.
Materials:
-
Tetrazine-labeled cells (from Protocol 1)
-
This compound
-
PBS
-
Bovine Serum Albumin (BSA)
-
DMSO
Procedure:
-
Prepare Labeling Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in a labeling buffer (e.g., PBS with 1% BSA) to a final concentration of 10-50 µM.
-
-
Click Reaction:
-
Aspirate the final PBS wash from the tetrazine-labeled cells.
-
Add the this compound labeling solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with cold PBS containing 1% BSA to remove any unreacted this compound.
-
The cells are now biotinylated and ready for downstream analysis.
-
Protocol 3: Detection of Biotinylated Cells by Flow Cytometry
This protocol provides a method for quantifying the extent of cell surface biotinylation using a fluorescently labeled streptavidin conjugate.
Materials:
-
Biotinylated cells (from Protocol 2)
-
FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Streptavidin conjugated to a fluorophore (e.g., FITC, PE, APC)
-
Flow cytometer
Procedure:
-
Cell Preparation: Detach the biotinylated cells using a non-enzymatic cell dissociation buffer, if adherent. Resuspend the cells in cold FACS buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Add the fluorescently labeled streptavidin conjugate to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells twice by adding 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.
-
-
Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the cells on a flow cytometer, detecting the fluorescence of the streptavidin conjugate. Include unlabeled cells and cells treated with only one component of the reaction as negative controls.
-
Conclusion
The metabolic labeling of cells with a tetrazine-modified precursor followed by the bioorthogonal reaction with this compound is a powerful and highly specific method for labeling cellular components. The exceptionally fast kinetics and biocompatibility of the tetrazine-TCO ligation make it an invaluable tool for chemical biology, enabling a wide range of applications from cellular imaging to proteomics and targeted drug delivery.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TCO-PEG3-Biotin Labeling
Welcome to our dedicated support center for troubleshooting issues related to TCO-PEG3-Biotin labeling. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a biotinylation reagent that incorporates a trans-cyclooctene (TCO) moiety, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a biotin molecule.[1][2] It is utilized in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules.[3][4] This powerful "click chemistry" reaction enables the rapid and specific covalent labeling of biomolecules in complex biological environments without the need for a catalyst.[2] The PEG spacer enhances solubility and minimizes steric hindrance, while the biotin tag allows for subsequent detection or purification using streptavidin or avidin systems.
Q2: My labeling efficiency with this compound is very low. What are the common causes?
Low labeling efficiency can stem from several factors:
-
Degradation of Reactants: Both TCO and tetrazine reagents can degrade. TCOs can be sensitive to thiols and UV light, while tetrazines can be unstable in aqueous media.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly impact the efficiency of the ligation.
-
Steric Hindrance: Bulky molecules attached to either the TCO or tetrazine can physically impede their interaction.
-
Incorrect Stoichiometry: An inappropriate molar ratio of this compound to the tetrazine-labeled molecule can lead to incomplete labeling.
-
Solubility Issues: Precipitation of either the reactants or the final product can halt the reaction.
-
Presence of Interfering Substances: Components in your reaction buffer, such as primary amines (e.g., Tris or glycine), can react with certain reagents if you are labeling your biomolecule with an NHS-ester-tetrazine prior to the TCO ligation.
Q3: How should I store this compound to ensure its stability?
Proper storage is critical for maintaining the reactivity of this compound.
-
Powder Form: Store at -20°C in a sealed, light- and moisture-protected container for up to 3 years.
-
In Solvent: For stock solutions prepared in an anhydrous solvent like DMSO or DMF, it is recommended to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Labeling Yields
This guide provides a systematic approach to identifying and solving the root cause of low product yield in your this compound labeling experiment.
Step 1: Verify Reagent Integrity
-
Action: Test the activity of your this compound and tetrazine-labeled molecule separately. This can be done using a small-scale control reaction with fresh, known-good reagents.
-
Rationale: TCO and tetrazine moieties can degrade over time, especially with improper storage or handling. It is advisable to prepare fresh stock solutions of reagents, particularly if they have been stored for an extended period.
Step 2: Optimize Reaction Conditions
-
Action: Systematically vary key reaction parameters, including pH, temperature, and incubation time.
-
Rationale: While the TCO-tetrazine ligation is generally robust, extreme pH values can affect the stability of your biomolecules. The reaction typically proceeds efficiently at room temperature (20-25°C), but for sensitive molecules, performing the reaction at 4°C with a longer incubation time may be necessary.
Step 3: Address Potential Steric Hindrance
-
Action: If your biomolecules are large, consider if the TCO and tetrazine moieties are accessible to each other.
-
Rationale: The PEG3 spacer in this compound is designed to reduce steric hindrance, but in some cases, the reactive groups may be buried within the biomolecule's structure.
Step 4: Refine Reactant Stoichiometry
-
Action: Adjust the molar ratio of this compound to your tetrazine-labeled molecule.
-
Rationale: While a 1:1 stoichiometry is theoretical, using a slight excess (e.g., 1.5 to 5-fold) of the biotinylation reagent can help drive the reaction to completion.
Step 5: Improve Solubility
-
Action: If you observe precipitation, consider modifying your reaction buffer.
-
Rationale: The PEG3 linker enhances aqueous solubility. However, if solubility issues persist, adding a small percentage of an organic co-solvent like DMSO or DMF might be necessary, but its compatibility with your biological system must be confirmed.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (Biotin Reagent:Target) | 1.5 - 5 equivalents of this compound | An excess of the biotinylation reagent can improve labeling efficiency. |
| Reaction Temperature | 4°C - 37°C | The reaction is typically efficient at room temperature (20-25°C). |
| pH Range | 6.5 - 8.5 | The reaction is tolerant of a range of pH values common for biological samples. |
| Reaction Time | 30 - 120 minutes | Often complete within 30 minutes at room temperature. |
| Typical Conjugation Efficiency | > 90% | Achievable under optimal conditions. |
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation with this compound
This protocol assumes your protein of interest has already been functionalized with a tetrazine moiety.
Materials:
-
Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Prepare Protein Sample: Ensure your tetrazine-modified protein is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If your buffer contains primary amines (e.g., Tris), perform a buffer exchange using a spin desalting column.
-
Initiate the Reaction: Add the desired molar excess (typically 1.5 to 5-fold) of the this compound stock solution to the protein solution.
-
Incubation: Gently mix and incubate the reaction for 30-120 minutes at room temperature. For sensitive proteins, the incubation can be performed at 4°C for a longer duration.
-
Purification: Remove excess, unreacted this compound using a spin desalting column.
-
Storage: Store the biotinylated protein at 4°C or as appropriate for your specific protein.
Protocol 2: Monitoring Reaction Progress by UV-Vis Spectroscopy
The progress of the TCO-tetrazine ligation can be monitored by the disappearance of the tetrazine's characteristic absorbance.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvette
-
Reaction mixture from Protocol 1
Procedure:
-
Determine Tetrazine λmax: Identify the maximum absorbance wavelength (λmax) of your tetrazine-modified molecule, which is typically between 510-550 nm.
-
Initiate Reaction in Cuvette: In a cuvette, add the reaction buffer and the tetrazine-modified molecule. Start the measurement and then add the this compound solution to initiate the reaction, ensuring rapid mixing.
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time. The reaction is complete when the absorbance no longer changes.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
Technical Support Center: TCO-PEG3-Biotin and Tetrazine Reaction Optimization
Welcome to the technical support center for optimizing the TCO-PEG3-Biotin and tetrazine ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the TCO-tetrazine reaction?
The reaction between a trans-cyclooctene (TCO) moiety, such as in this compound, and a tetrazine is a bioorthogonal reaction known as the inverse-electron demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This reaction is exceptionally fast and forms a stable dihydropyridazine bond, followed by the elimination of nitrogen gas.[4] A key advantage of this chemistry is that it is catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click reactions, making it ideal for use in sensitive biological systems.[1]
Q2: What are the key factors influencing the kinetics of the TCO-tetrazine reaction?
Several factors influence the reaction speed:
-
Electronics: The reaction rate is accelerated by using tetrazines with electron-withdrawing groups and TCOs with electron-donating groups.
-
Steric Hindrance: Less sterically hindered TCO and tetrazine molecules will react faster. The inclusion of a flexible spacer, like PEG, can help minimize steric hindrance when conjugating bulky molecules.
-
Ring Strain of TCO: Higher ring strain in the TCO molecule leads to a significant increase in the reaction rate.
-
Solvent: While the reaction works in a variety of organic and aqueous solvents, protic solvents like water can accelerate the reaction through hydrogen bonding and hydrophobic interactions.
Q3: What is a typical molar ratio of TCO to tetrazine for efficient conjugation?
For efficient conjugation, it is often recommended to use a slight molar excess of one reactant. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent relative to the TCO-containing molecule. However, the optimal ratio may vary depending on the specific reactants and should be determined empirically for your specific application.
Q4: What are the recommended reaction buffers and pH range?
The TCO-tetrazine ligation is robust and proceeds efficiently in a wide range of aqueous buffers, with a typical pH range of 6 to 9. Phosphate-buffered saline (PBS) is a commonly used buffer. For reactions involving NHS esters to label proteins with TCO or tetrazine, it is critical to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to prevent side reactions. While the reaction is generally pH-insensitive, extreme pH values can impact the stability of the biomolecules involved. For certain "click-to-release" applications, a lower pH may increase the rate of uncaging after the initial click reaction.
Q5: How can I monitor the progress of the reaction?
The progress of the TCO-tetrazine reaction can be conveniently monitored by spectrophotometry. The characteristic pink color of the tetrazine disappears as the reaction proceeds, which corresponds to a decrease in its absorbance in the 510-550 nm range. For more quantitative analysis, techniques like HPLC or LC-MS can be used to measure the consumption of reactants and the formation of the product.
Troubleshooting Guide
This guide addresses common issues encountered during TCO-tetrazine conjugation reactions.
| Problem | Possible Cause | Recommended Solution(s) |
| No or Poor Product Yield | NHS-ester hydrolysis of labeling reagent | Allow the NHS ester reagent to equilibrate to room temperature before opening to avoid moisture condensation. Use high-quality, anhydrous solvents like DMSO or DMF for stock solutions. |
| Presence of primary amines in the buffer | If using NHS esters for labeling, ensure the buffer is free of primary amines (e.g., Tris, glycine). Buffer exchange your protein into an appropriate buffer like PBS before labeling. | |
| Degradation of TCO or tetrazine reactants | Use freshly prepared solutions. Store TCO reagents protected from light and under an inert atmosphere. Be aware that some tetrazines can degrade in aqueous media, especially at basic pH. Avoid thiols if using a TCO derivative that is sensitive to them. | |
| Suboptimal stoichiometry | Empirically optimize the molar ratio of your reactants. A slight excess (1.05-1.5x) of the tetrazine component is often beneficial. | |
| Inaccurate quantification of reactants | Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your stock solutions before setting up the reaction. | |
| Slow Reaction Rate | Steric hindrance | If conjugating large or bulky molecules, consider using reagents with longer, flexible spacers like PEG to improve accessibility. |
| Low reactant concentration | The reaction is concentration-dependent. If possible, increase the concentration of the reactants. The fast kinetics of this reaction allows for efficient conjugation even at low micromolar concentrations. | |
| Suboptimal temperature | The reaction is typically fast at room temperature. However, for less reactive partners or to accelerate the reaction, you can incubate at 37°C or 40°C. | |
| Precipitation of Reactants or Product | Poor solubility of reactants or conjugate | Use reagents with hydrophilic linkers like PEG to enhance aqueous solubility. A small percentage of an organic co-solvent (e.g., DMSO, DMF) can be added, but its compatibility with your biological system must be verified. |
Experimental Protocols
Protocol 1: General Protocol for this compound and Tetrazine-Labeled Protein Conjugation
This protocol describes the conjugation of a tetrazine-labeled protein with this compound.
Materials:
-
Tetrazine-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, add the desired amount of tetrazine-labeled protein.
-
Add reaction buffer to achieve the desired final protein concentration.
-
-
Initiate Conjugation:
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., 1.5-fold molar excess of this compound).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes. For potentially less reactive partners, the incubation can be extended or performed at 37°C.
-
-
Purification:
-
Purify the biotinylated protein conjugate from excess, unreacted this compound using a desalting column or size-exclusion chromatography.
-
-
Storage: Store the purified conjugate at 4°C until further use.
Protocol 2: Monitoring Reaction Progress by UV-Vis Spectrophotometry
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvette
-
TCO-containing molecule solution
-
Tetrazine-containing molecule solution
-
Reaction Buffer
Procedure:
-
Determine Tetrazine λmax: Scan the absorbance of the tetrazine solution to find its maximum absorbance wavelength (λmax), typically between 510-550 nm.
-
Prepare Reaction in Cuvette:
-
In a cuvette, add the reaction buffer and the TCO-containing solution.
-
Place the cuvette in the spectrophotometer and zero the instrument.
-
-
Initiate and Monitor Reaction:
-
Add the tetrazine solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance at the tetrazine's λmax over time.
-
-
Data Analysis: The decrease in absorbance corresponds to the consumption of the tetrazine and the progress of the reaction.
Visual Guides
References
reducing non-specific binding of TCO-PEG3-Biotin in pull-downs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in pull-down assays using TCO-PEG3-Biotin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in pull-down assays?
A1: this compound is a biotinylation reagent that incorporates a Trans-Cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a biotin molecule. It is used in a two-step pull-down assay. First, a target molecule (e.g., a protein) is labeled with a tetrazine (Tz) moiety. Then, the TCO group of this compound reacts specifically with the tetrazine tag via a bioorthogonal "click chemistry" reaction. This covalently attaches biotin to the target molecule, which can then be captured using streptavidin-coated beads.
Q2: What are the main sources of non-specific binding in a this compound pull-down assay?
A2: Non-specific binding can arise from several sources:
-
Endogenous biotinylated proteins: Cells naturally contain biotinylated proteins that can bind to streptavidin beads.
-
Hydrophobic and electrostatic interactions: Proteins can non-specifically adhere to the beads or the bait protein through hydrophobic or ionic interactions.
-
Non-specific binding to the this compound linker: While less common, some proteins might interact non-specifically with the linker itself.
-
Inefficient washing: Inadequate washing steps can fail to remove loosely bound, non-specific proteins.
Q3: How does the PEG3 spacer in this compound help reduce non-specific binding?
A3: The polyethylene glycol (PEG) spacer is hydrophilic and flexible. It creates a hydrated layer around the biotin molecule, which can help to shield it from non-specific hydrophobic interactions with other proteins and the beads, thereby reducing background binding.
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to troubleshooting and reducing high background in your this compound pull-down experiments.
Problem: High background of non-specific proteins in the final eluate.
Below is a decision tree to help diagnose and address the potential causes of high non-specific binding.
Caption: Troubleshooting decision tree for high non-specific binding.
Experimental Protocols
Protocol 1: Pre-clearing Lysate to Reduce Non-Specific Binding
Pre-clearing the cell lysate with streptavidin beads before introducing the biotinylated bait protein can significantly reduce background by removing proteins that non-specifically bind to the beads.[1]
Materials:
-
Cell lysate
-
Streptavidin-conjugated magnetic beads
-
Appropriate lysis buffer
-
Microcentrifuge tubes
-
Magnetic rack
Procedure:
-
For each 1 mg of total protein in your lysate, add 20-30 µL of a 50% slurry of streptavidin magnetic beads.
-
Incubate the lysate-bead mixture on a rotator at 4°C for 1-2 hours.[1]
-
Pellet the beads by placing the tube on a magnetic rack or by centrifugation (e.g., 500 x g for 2 minutes).
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for the pull-down experiment with your this compound labeled protein.
Protocol 2: this compound Labeling and Pull-Down
This protocol outlines the general steps for labeling a tetrazine-modified protein with this compound and subsequent pull-down.
Caption: Experimental workflow for this compound pull-down.
Quantitative Data Summaries
The following tables provide a summary of common strategies to reduce non-specific binding with estimated effectiveness. The exact reduction will be experiment-dependent.
Table 1: Comparison of Blocking Agents
| Blocking Agent | Typical Concentration | Estimated Reduction in Non-Specific Binding | Notes |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) | Moderate to High | A commonly used and effective blocking agent. Ensure it is biotin-free. |
| Non-fat Dry Milk | 5% (w/v) | High | Can contain endogenous biotin, which may interfere with the assay.[2] Not recommended for mass spectrometry due to the complexity of proteins. |
| Purified IgG (from a non-reactive species) | 100-200 µg/mL | High | Can be very effective but is more expensive. |
| Cold Fish Skin Gelatin | 0.1-0.5% (w/v) | Moderate | A good alternative to BSA, especially for reducing hydrophobic interactions. |
Table 2: Optimization of Washing Conditions
| Wash Buffer Component | Concentration Range | Rationale for Reducing Non-Specific Binding |
| Salt (NaCl or KCl) | 150 mM - 1 M | Disrupts ionic interactions between non-specific proteins and the beads or bait protein. Increasing the salt concentration generally increases stringency.[3] |
| Non-ionic Detergent (Tween-20 or Triton X-100) | 0.05% - 0.5% (v/v) | Reduces non-specific hydrophobic interactions.[4] Triton X-100 is generally considered a stronger detergent than Tween-20. |
| Urea | 1-2 M | Acts as a mild denaturant to disrupt weaker, non-specific protein-protein interactions. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between experimental variables and the outcome of non-specific binding.
Caption: Factors influencing and mitigating non-specific binding.
References
TCO-PEG3-Biotin stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of TCO-PEG3-Biotin in long-term experiments. It is intended for researchers, scientists, and drug development professionals utilizing this reagent for bioorthogonal labeling.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound during long-term experiments?
A1: The main stability issue is the isomerization of the reactive trans-cyclooctene (TCO) moiety to its non-reactive cis-cyclooctene (CCO) isomer. This conversion renders the this compound incapable of participating in the desired bioorthogonal click reaction with tetrazine-modified molecules, leading to a loss of signal or labeling efficiency over time.
Q2: What factors can accelerate the isomerization of TCO to CCO?
A2: Several factors in a typical experimental setting can promote the degradation of the TCO group:
-
Components in Cell Culture Media: Thiamine (Vitamin B1) present in many cell culture media can degrade into products that catalyze the rapid isomerization of TCO to CCO.[1]
-
Thiols: The presence of high concentrations of thiols, such as in reducing buffers or some biological environments, can facilitate TCO isomerization.[2][3]
-
Copper-Containing Proteins: Serum proteins that contain copper can also mediate the deactivation of TCO to its cis-isomer.[1]
-
Storage Conditions: TCO compounds are generally not recommended for long-term storage, especially once in solution.[4] Exposure to light, elevated temperatures, and repeated freeze-thaw cycles can contribute to degradation. Non-crystalline forms of TCO derivatives are also prone to isomerization during prolonged storage.
Q3: How stable is the biotin moiety and the PEG linker in this compound?
A3: While the TCO group is the primary concern, the biotin and PEG components also have potential stability considerations in long-term experiments:
-
Biotin: The biotin group itself is generally stable, but it can be susceptible to oxidation under conditions of oxidative stress, which may be induced by factors like peroxidized fatty acids or UV radiation in cell culture. This oxidation can potentially reduce its binding affinity to streptavidin.
-
PEG Linker: The PEG linker is highly stable and serves to increase the hydrophilicity and bioavailability of the molecule. There are no common degradation pathways for the PEG3 linker under typical experimental conditions.
Q4: Are there more stable alternatives to the standard TCO structure?
A4: Yes, different derivatives of TCO have been developed with varying degrees of reactivity and stability. There is often a trade-off, with highly reactive TCOs being less stable. For example, d-TCO derivatives have shown improved stability in aqueous solutions and human serum compared to the more reactive s-TCO.
Troubleshooting Guides
Problem: Low or No Signal in a Time-Course Experiment
If you observe a significant decrease or complete loss of signal when performing your TCO-tetrazine ligation after a prolonged incubation period, consider the following causes and solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| TCO Isomerization | Verify TCO Integrity: If possible, analyze a sample of your this compound solution that has been incubated under the same experimental conditions using HPLC or NMR to check for the presence of the CCO isomer. Optimize Incubation Time: Minimize the pre-incubation time of the this compound in the experimental medium before the addition of the tetrazine-labeled component. Modify Cell Culture Medium: If feasible for your experiment, use a thiamine-free medium or a buffer system instead of a complete cell culture medium during the labeling step. Incorporate Stabilizers: For experiments involving high thiol concentrations, consider the addition of a radical inhibitor like Trolox to suppress isomerization. |
| Reagent Degradation due to Improper Storage | Follow Storage Recommendations: Store solid this compound at -20°C or colder, protected from light and moisture. Prepare Fresh Solutions: Prepare stock solutions in anhydrous DMSO or DMF and use them immediately. For long-term storage of stock solutions, aliquot and store at -80°C for up to one month to minimize freeze-thaw cycles. Equilibrate Before Use: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. |
| Biotin-Streptavidin Interaction Issues | Check for Endogenous Biotin: If you are working with cell lysates or tissues known for high metabolic activity (e.g., liver, kidney), endogenous biotin can compete for binding to streptavidin, leading to a reduced signal. Consider implementing a blocking step with free streptavidin before adding your biotinylated probe, followed by a blocking step with free biotin. |
Quantitative Data on TCO Stability
The stability of TCO is highly dependent on its chemical structure and the experimental environment. The following table summarizes reported stability data for different TCO derivatives.
| TCO Derivative | Experimental Conditions | Reported Half-Life / Stability | Reference |
| TCO Compound B | DMEM Cell Culture Medium | ~0.6 hours | |
| s-TCO conjugated to a mAb | In vivo | 0.67 days | |
| TCO conjugated to CC49 antibody | In vivo (in serum) | 75% remained reactive after 24 hours | |
| d-TCO | Human serum at room temperature | >97% remained as trans-isomer after 4 days | |
| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization for up to 14 days |
Experimental Protocols
Protocol: Assessing the Stability of this compound by HPLC
This protocol provides a method to quantify the isomerization of this compound to its CCO form under your specific experimental conditions.
Materials:
-
This compound
-
Your experimental buffer or cell culture medium
-
HPLC system with a C18 column and a UV detector
-
Acetonitrile (ACN)
-
Water with 0.1% Trifluoroacetic Acid (TFA)
-
Incubator set to your experimental temperature
Procedure:
-
Prepare this compound Solution: Dissolve this compound in your experimental buffer or medium to the final concentration used in your experiments.
-
Time-Course Incubation: Incubate the solution at the desired temperature (e.g., 37°C).
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution and immediately freeze it at -80°C to stop any further isomerization.
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Inject the samples onto the C18 column.
-
Elute the compounds using a gradient of ACN in water with 0.1% TFA. A typical gradient might be 5-95% ACN over 20-30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).
-
-
Data Analysis:
-
The TCO and CCO isomers will have different retention times. The CCO isomer is typically less retained and elutes earlier.
-
Integrate the peak areas for both the TCO and CCO isomers at each time point.
-
Calculate the percentage of TCO remaining at each time point relative to the total peak area (TCO + CCO).
-
Plot the percentage of remaining TCO against time to determine the stability profile and estimate the half-life under your experimental conditions.
-
Visualizations
Caption: Degradation pathway of this compound and influencing factors.
Caption: Troubleshooting workflow for low signal with this compound.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
Technical Support Center: Purifying TCO-PEG3-Biotin Labeled Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of TCO-PEG3-Biotin labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does the labeling reaction work?
A1: this compound is a click chemistry reagent used for biotinylation. It consists of a trans-cyclooctene (TCO) group, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a biotin molecule[1]. The labeling occurs via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, which is a type of bioorthogonal click chemistry[1][2]. The TCO group on the reagent reacts specifically and rapidly with a tetrazine-modified protein to form a stable covalent bond[1][3]. This reaction is highly efficient, proceeds under mild, aqueous conditions (pH 6-9), and does not require a cytotoxic copper catalyst, making it ideal for biological samples.
Q2: What are the main challenges in purifying proteins labeled with this compound?
A2: The primary challenges stem from the purification step that follows the labeling reaction, which typically involves streptavidin- or avidin-based affinity chromatography. Key issues include:
-
Low Yield: Inefficient labeling or loss of protein during the purification steps can lead to poor recovery.
-
High Non-Specific Binding: Contaminating proteins from the cell lysate can bind to the affinity resin, reducing the purity of the target protein.
-
Protein Aggregation: Labeled proteins may aggregate during the labeling or purification process, leading to loss of function and difficulty in purification.
-
Harsh Elution Conditions: The extremely strong interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) often requires harsh, denaturing conditions for elution, which can compromise the protein's structure and function.
Q3: How does the PEG3 spacer in this compound affect the purification process?
A3: The hydrophilic PEG3 spacer offers several advantages. It increases the water solubility of the labeled protein, which can help prevent aggregation. The flexibility and length of the spacer can also minimize steric hindrance, potentially making the biotin moiety more accessible for binding to streptavidin. Furthermore, PEG linkers are known to create a hydration shell that can reduce non-specific protein adsorption, contributing to higher purity.
Q4: Which type of affinity resin is best for purifying my this compound labeled protein?
A4: The choice of resin depends on your downstream application.
-
Streptavidin/NeutrAvidin Resins: These have a very high affinity for biotin, making them excellent for capturing even low-abundance proteins. However, elution often requires harsh, denaturing conditions. NeutrAvidin is a deglycosylated form of avidin with a more neutral pI, which can reduce non-specific binding compared to avidin.
-
Monomeric Avidin Resins: These resins have a lower binding affinity for biotin, which allows for elution under mild, non-denaturing conditions using competitive displacement with free biotin. This is ideal if you need to recover the protein in its native, functional state.
Q5: What are the different methods to elute the labeled protein from a streptavidin column?
A5: There are three main strategies for elution:
-
Harsh/Denaturing Elution: This involves using buffers with low pH (e.g., 0.1 M glycine, pH 2.8) or strong denaturants (e.g., 8 M guanidine-HCl, pH 1.5, or boiling in SDS-PAGE sample buffer) to disrupt the streptavidin-biotin interaction. This method is effective for high recovery but denatures the protein.
-
Competitive Elution: This uses an excess of free biotin or a biotin analog like desthiobiotin to displace the biotinylated protein from the resin. Desthiobiotin binds less tightly to streptavidin and allows for elution with free biotin under gentle conditions. This is suitable for recovering active proteins.
-
On-Bead Digestion: This method is commonly used for proteomics applications (e.g., mass spectrometry). The protein is left bound to the beads and is proteolytically digested (e.g., with trypsin) directly on the resin. The resulting peptides are then eluted for analysis. This avoids harsh elution but results in peptides instead of the intact protein and can lead to contamination with peptides from the streptavidin itself.
Troubleshooting Guides
Problem 1: Low or No Yield of Purified Protein
Q: My final yield of the this compound labeled protein is very low. What could be the cause and how can I fix it?
A: Low yield can result from issues at either the labeling or the purification stage. Below is a systematic guide to troubleshoot this problem.
-
Potential Cause 1: Inefficient TCO-Tetrazine Labeling
-
Solution:
-
Verify Reagents: Ensure your this compound and tetrazine-functionalized protein are not degraded. TCO reagents can be sensitive to storage conditions.
-
Optimize Stoichiometry: Use a slight molar excess (e.g., 1.05 to 1.5-fold) of the this compound reagent relative to the tetrazine-modified protein.
-
Check Buffer Conditions: The labeling reaction should be performed in an amine-free buffer (e.g., PBS) at a pH between 6 and 9. Buffers containing primary amines like Tris or glycine will react with NHS-ester functionalized tetrazine reagents, if used.
-
Optimize Reaction Time and Temperature: The reaction is typically fast and can be completed in 30-60 minutes at room temperature. For lower concentrations, you can extend the incubation time or perform it at 4°C overnight.
-
-
-
Potential Cause 2: Loss of Protein During Purification
-
Solution:
-
Confirm Binding to Resin: After incubating your labeled protein with the streptavidin resin, analyze a small aliquot of the supernatant by SDS-PAGE or Western blot to ensure the protein has bound to the beads. If the protein is in the supernatant, there may be an issue with the biotin tag being accessible.
-
Steric Hindrance: The biotin moiety might be sterically hindered. The PEG3 spacer is designed to minimize this, but the labeling site on the protein is also a factor.
-
Inefficient Elution: Your elution method may not be effective. If using competitive elution, ensure the concentration of free biotin is sufficient and allow for adequate incubation time. For harsh elution, confirm the pH of your buffer is correct. Note that boiling in SDS sample buffer is often the most efficient method for complete elution.
-
-
-
Potential Cause 3: Protein Precipitation or Aggregation
-
Solution:
-
Optimize Buffers: Include additives in your lysis and wash buffers that are known to reduce aggregation, such as non-ionic detergents (e.g., 0.1% Tween-20) or glycerol.
-
Maintain Low Protein Concentration: High protein concentrations can promote aggregation. If possible, work with more dilute solutions during labeling and purification.
-
Temperature Control: Keep samples on ice or at 4°C throughout the purification process to maintain protein stability.
-
-
Problem 2: High Levels of Non-Specific Binding (Low Purity)
Q: My purified protein sample contains many contaminating proteins. How can I improve the purity?
A: Non-specific binding of unwanted proteins to the affinity resin is a common problem. Here are several strategies to increase the stringency of your purification protocol.
-
Potential Cause 1: Insufficient Blocking of the Resin
-
Solution: Before adding your cell lysate, pre-incubate the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites.
-
-
Potential Cause 2: Inadequate Washing Steps
-
Solution:
-
Increase Wash Stringency: Use wash buffers with higher salt concentrations (e.g., up to 1 M KCl) and/or non-ionic detergents (e.g., 0.1% - 0.5% Tween-20 or Triton X-100) to disrupt weak, non-specific interactions.
-
Perform Additional Washes: Increase the number and volume of your wash steps to ensure all non-bound proteins are removed before elution.
-
Use Harsh Wash Buffers: For applications like mass spectrometry where the protein will be digested on-bead, very stringent washes with reagents like 1M KCl, 0.1M Na2CO3, and 2M urea can be employed.
-
-
-
Potential Cause 3: Non-Specific Interactions with Streptavidin/Avidin
-
Solution:
-
Pre-clear the Lysate: Before the affinity purification step, incubate your cell lysate with unconjugated beads to remove proteins that have a natural affinity for the resin itself.
-
Use NeutrAvidin: NeutrAvidin has a neutral pI and lacks the carbohydrate modifications of avidin, which typically results in lower non-specific binding.
-
-
-
Potential Cause 4: Endogenous Biotinylated Proteins
-
Solution: Mammalian cells contain a small number of naturally biotinylated proteins (e.g., carboxylases) that will co-purify. While difficult to eliminate completely, very stringent washing can help reduce their abundance relative to your target protein.
-
Problem 3: Protein Aggregation During or After Purification
Q: My labeled protein appears to be aggregating, leading to poor recovery and loss of activity. What can I do?
A: Protein aggregation is a significant challenge that can be influenced by the labeling process and purification conditions.
-
Potential Cause 1: Hydrophobic Interactions
-
Solution:
-
Include Detergents: Add low concentrations of non-ionic detergents (e.g., 0.05-0.1% Tween-20) to your buffers to help keep hydrophobic proteins soluble.
-
Optimize Buffer Conditions: The PEG3 spacer in the linker enhances solubility, but you can further optimize buffer pH and salt concentration to minimize aggregation.
-
-
-
Potential Cause 2: Instability of the Labeled Protein
-
Solution:
-
Work Quickly and at Low Temperatures: Perform purification steps at 4°C to minimize protein degradation and aggregation.
-
Add Stabilizing Agents: Consider adding stabilizing agents like glycerol (up to 20%) to your buffers.
-
-
-
Potential Cause 3: High Protein Concentration
-
Solution: Avoid concentrating the protein until the final step, if possible. Perform labeling and binding steps at a lower protein concentration to reduce the likelihood of aggregation.
-
-
Potential Cause 4: Biotinylation-Induced Aggregation
-
Solution: Although less common with site-specific click chemistry, extensive surface labeling can sometimes lead to aggregation. Ensure your tetrazine modification strategy is well-controlled and targets a suitable site on the protein.
-
Quantitative Data Summary
The selection of resin and elution method significantly impacts the yield, purity, and final state of the purified protein. The following tables summarize the key characteristics of common choices.
Table 1: Comparison of Affinity Resins for Biotinylated Protein Purification
| Feature | Streptavidin/NeutrAvidin Resin | Monomeric Avidin Resin |
| Biotin Binding Affinity (Kd) | Extremely High (~10⁻¹⁵ M) | Moderate (~10⁻⁸ M) |
| Binding Conditions | Physiological buffer (e.g., PBS) | Physiological buffer (e.g., PBS) |
| Elution Conditions | Harsh (e.g., 8M Guanidine-HCl, pH 1.5; boiling in SDS) | Mild (e.g., competitive elution with 2-5 mM Biotin) |
| Non-Specific Binding | Low (NeutrAvidin) to Moderate (Avidin) | Generally Low |
| State of Eluted Protein | Denatured | Native/Functional |
| Primary Use Case | Capturing low-abundance proteins; pull-downs for Western blot or MS. | Purification of functional proteins for activity assays. |
Table 2: Comparison of Elution and Analysis Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Harsh/Denaturing Elution | Disrupts the streptavidin-biotin interaction with low pH or denaturants. | High recovery of total protein. | Denatures protein, loss of function; may co-elute streptavidin monomers. |
| Competitive Elution (Biotin/Desthiobiotin) | Uses excess free biotin or a weaker analog to displace the bound protein. | Recovers protein in its native, functional state. | May result in lower yield compared to harsh elution; requires removal of biotin post-elution. |
| On-Bead Digestion (for MS) | Proteolytic digestion of the protein while it is still bound to the resin. | Bypasses harsh elution; compatible with proteomics workflows. | Protein is not recovered intact; risk of significant peptide contamination from digested streptavidin. |
Experimental Protocols
Protocol 1: Labeling of Tetrazine-Modified Protein with this compound
This protocol assumes you have a purified protein that has been functionalized with a tetrazine moiety.
-
Buffer Exchange: Ensure your tetrazine-modified protein is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-7.5. This can be achieved using a desalting column.
-
Prepare this compound Stock: Immediately before use, dissolve the this compound reagent in anhydrous DMSO to a concentration of 10 mM.
-
Calculate Reagent Volumes: Determine the molar ratio for the reaction. A 1.5-fold molar excess of this compound over the tetrazine-protein is a good starting point.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction for 60 minutes at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Reagent (Optional but Recommended): Remove the unreacted this compound using a desalting column to prevent it from occupying binding sites on the streptavidin resin.
Protocol 2: Affinity Purification using Streptavidin Resin
-
Prepare Streptavidin Resin: Resuspend the streptavidin agarose or magnetic beads in lysis/binding buffer (e.g., PBS with 0.1% Tween-20). Wash the beads three times with the buffer to remove any storage solution.
-
Blocking (Optional): To reduce non-specific binding, incubate the washed beads with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at 4°C. Wash the beads again to remove excess BSA.
-
Binding: Add the this compound labeled protein sample (from Protocol 1) to the prepared streptavidin beads. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
Washing: Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins.
-
Wash 1: 3 washes with a high-salt wash buffer (e.g., PBS, 500 mM NaCl, 0.1% Tween-20).
-
Wash 2: 2 washes with the initial binding buffer (e.g., PBS, 0.1% Tween-20).
-
-
Elution: Proceed to one of the elution protocols below.
Protocol 3: Elution Methods
A) Denaturing Elution
-
After the final wash, add 1-2 bead volumes of elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.8) to the beads.
-
Incubate for 5-10 minutes at room temperature with vortexing.
-
Centrifuge the beads and immediately transfer the supernatant (containing your eluted protein) to a new tube containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to restore the pH.
B) Competitive Elution with Biotin
-
After the final wash, add 1-2 bead volumes of elution buffer (e.g., PBS containing 5 mM free D-biotin, pH 7.4).
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Pellet the beads and collect the supernatant. Repeat the elution step once more and pool the supernatants.
-
Remove the excess free biotin from the purified protein sample via dialysis or using a desalting column.
C) On-Bead Digestion for Mass Spectrometry
-
Wash the beads three times with 50 mM Ammonium Bicarbonate (Ambic) to remove detergents and salts.
-
Resuspend the beads in 50 µL of Ambic containing a reducing agent (e.g., 10 mM DTT) and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide). Incubate in the dark for 20 minutes.
-
Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the supernatant with formic acid or trifluoroacetic acid to a final concentration of 0.1-1% to stop the digestion. The sample is now ready for desalting (e.g., with C18 tips) and LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for labeling and purifying this compound proteins.
Caption: Troubleshooting flowchart for low protein yield.
Caption: Causes and mitigation strategies for non-specific binding.
References
Technical Support Center: TCO-PEG3-Biotin Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the TCO-PEG3-Biotin reaction with tetrazines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound reaction with a tetrazine?
The inverse electron-demand Diels-Alder (IEDDA) reaction between TCO (trans-cyclooctene) and tetrazine is generally robust and proceeds efficiently in a variety of aqueous buffers. The recommended pH range is typically between 6 and 9.[1][2] For most standard ligation applications, the reaction rate is largely insensitive to pH within this physiological range.[3]
Q2: How does pH affect the stability of the reactants (this compound and tetrazine)?
While the ligation reaction itself is tolerant of a range of pH values, the stability of the individual reactants can be pH-dependent.
-
This compound: The TCO group is generally stable in aqueous buffers. However, prolonged exposure to harsh acidic or basic conditions should be avoided.
-
Tetrazines: The stability of tetrazines in aqueous media can vary depending on their specific chemical structure. Tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation.[3] Some tetrazines may also degrade in basic aqueous solutions.[3] It is recommended to use freshly prepared solutions or reagents that have been stored under appropriate conditions (e.g., desiccated and protected from light).
Q3: Can the TCO-tetrazine reaction be performed outside the recommended pH 6-9 range?
While the reaction is optimal within the pH 6-9 range, it may still proceed at pH values outside of this. However, researchers should consider the following:
-
Reactant Stability: As mentioned, the stability of both the TCO and tetrazine moieties can be compromised at extreme pH values.
-
Biomolecule Integrity: If conjugating to a biological molecule such as a protein or antibody, extreme pH can lead to denaturation and loss of function.
-
"Click-to-Release" Applications: In specific applications where a molecule is released after the initial cycloaddition, the subsequent elimination step can be pH-dependent. Acidic conditions often favor the release mechanism.
Q4: What are the ideal buffer conditions for the reaction?
Phosphate-buffered saline (PBS) is a commonly used and suitable buffer for the TCO-tetrazine ligation. When labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow or Incomplete Reaction | Suboptimal pH: While generally pH-insensitive, the stability of your specific tetrazine or biomolecule may be affected by the pH of the reaction buffer. | - Ensure the reaction buffer is within the optimal pH range of 6-9.- If working with a pH-sensitive biomolecule, adjust the buffer to maintain its stability.- For "click-to-release" applications, a lower pH might be necessary for the release step. |
| Degradation of Reactants: Tetrazines can be unstable in aqueous solutions, especially at basic pH. | - Use freshly prepared solutions of both this compound and the tetrazine.- Store stock solutions appropriately (desiccated, protected from light). | |
| Incorrect Stoichiometry: An improper molar ratio of TCO to tetrazine can result in an incomplete reaction. | - Empirically optimize the molar ratio of your reactants. A slight excess of one component is often beneficial. | |
| Low Product Yield | Precipitation of Reactants or Product: The solubility of the reactants or the final conjugate may be poor in the chosen reaction buffer. | - The PEG3 linker in this compound enhances aqueous solubility. However, if precipitation occurs, consider using a small percentage of an organic co-solvent like DMSO or DMF, ensuring it is compatible with your system. |
| Side Reactions: Impurities in the reactants or reactions with buffer components can lead to a lower yield of the desired product. | - Ensure the purity of your starting materials.- Use amine-free buffers if you have previously used NHS ester chemistry. |
Experimental Protocols
Protocol 1: General Procedure for this compound Ligation with a Tetrazine-labeled Molecule
-
Reactant Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO or DMF.
-
Prepare the tetrazine-labeled molecule in a compatible reaction buffer (e.g., PBS, pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the tetrazine-labeled molecule with the desired molar equivalent of the this compound stock solution. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.
-
-
Incubation:
-
Allow the reaction to proceed for 30 to 60 minutes at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 2 hours to overnight).
-
-
Purification (Optional):
-
If necessary, remove unreacted starting materials using an appropriate method such as size-exclusion chromatography or dialysis.
-
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
The progress of the TCO-tetrazine reaction can be conveniently monitored by spectrophotometry due to the characteristic absorbance of the tetrazine moiety.
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of your specific tetrazine at its maximum absorbance wavelength (typically between 510-550 nm) in the chosen reaction buffer.
-
Reaction Initiation:
-
In a cuvette, add the reaction buffer and the this compound solution.
-
Initiate the reaction by adding the tetrazine solution and mix quickly.
-
-
Absorbance Monitoring:
-
Record the decrease in absorbance at the tetrazine's maximum wavelength over time.
-
-
Data Analysis:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental conditions.
-
Visualizations
Caption: Experimental workflow for the this compound and tetrazine ligation.
References
controlling the stoichiometry of TCO-PEG3-Biotin labeling
Welcome to the technical support center for TCO-PEG3-Biotin labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on controlling the stoichiometry of your labeling reactions. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a biotinylation reagent that contains a trans-cyclooctene (TCO) group, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a biotin molecule.[1] The TCO group reacts with a tetrazine-modified molecule through a bioorthogonal and highly efficient inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3] This "click chemistry" reaction is very fast and specific, allowing for the precise biotinylation of tetrazine-containing biomolecules, such as proteins and antibodies, in aqueous environments.[3]
Q2: Why is controlling the stoichiometry of labeling important?
A2: Controlling the stoichiometry, or the molar ratio of this compound to your target molecule, is crucial for several reasons. Over-labeling can lead to protein aggregation, loss of biological activity, and increased steric hindrance.[4] Conversely, under-labeling can result in a low signal in detection assays or inefficient purification. Achieving a specific and consistent degree of labeling is often critical for the reproducibility and success of downstream applications.
Q3: What is the recommended molar ratio of this compound to my tetrazine-modified protein?
A3: To drive the reaction to completion, it is generally recommended to use a slight molar excess of the this compound reagent relative to the tetrazine-modified protein. A common starting point is a 1.1 to 5-fold molar excess of the this compound. However, the optimal ratio should be determined empirically for each specific protein and desired degree of labeling.
Q4: How can I determine the degree of biotinylation after the labeling reaction?
A4: The degree of biotinylation can be determined using several methods. The most common is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method. For more accurate and detailed analysis, mass spectrometry (MS) can be used to determine the precise mass of the biotinylated protein and thus the number of biotin molecules incorporated. A fluorescence-based assay is another sensitive alternative to the HABA assay.
Q5: What are the critical parameters to consider for a successful labeling reaction?
A5: Key parameters to control include the molar ratio of reactants, reaction time and temperature, protein concentration, and buffer composition. The reaction is typically fast and can be completed within 30-60 minutes at room temperature. It is important to use an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.0 and 7.5.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no biotinylation | Inactive this compound reagent. | Ensure the this compound has been stored properly at -20°C and protected from moisture and light. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. |
| Incomplete reaction. | Increase the molar excess of this compound. Extend the incubation time. Ensure adequate mixing during the reaction. | |
| Presence of interfering substances in the buffer. | Ensure the reaction buffer is free of primary amines (e.g., Tris) and sulfhydryl-containing compounds (e.g., DTT). | |
| Protein precipitation during labeling | High concentration of organic solvent from the this compound stock solution. | Keep the final concentration of DMSO or DMF in the reaction mixture below 10% (v/v). |
| Over-labeling of the protein. | Reduce the molar excess of this compound. Perform the reaction at a lower temperature (4°C) for a longer duration. | |
| Inconsistent degree of labeling between batches | Inaccurate quantification of protein or this compound. | Ensure accurate concentration determination of both the protein and the labeling reagent before starting the reaction. |
| Variations in reaction conditions. | Strictly control reaction parameters such as temperature, incubation time, and mixing for all experiments. | |
| Mass spectrometry shows a mixture of species with different degrees of labeling | Incomplete reaction or non-stoichiometric addition of the labeling reagent. | Optimize the molar ratio of this compound to the tetrazine-modified protein. Consider a sequential addition of the labeling reagent. |
| Heterogeneity in the starting tetrazine-modified protein. | Ensure the initial tetrazine modification of the protein is uniform. Purify the tetrazine-modified protein before reacting with this compound. |
Quantitative Data Summary
The degree of biotinylation is highly dependent on the molar ratio of this compound to the tetrazine-modified protein. The following table provides a general guideline for the expected degree of labeling based on the molar excess of the labeling reagent. Note that these are starting points, and empirical optimization is recommended for your specific system.
| Molar Ratio (this compound : Tetrazine-Protein) | Expected Degree of Labeling (Biotin : Protein) | Notes |
| 1:1 | ~0.5 - 0.8 | May result in incomplete labeling. |
| 2:1 | ~1.0 - 1.5 | A good starting point for achieving a 1:1 ratio. |
| 5:1 | ~2.0 - 3.0 | Often used to ensure complete labeling of available sites. |
| 10:1 | >3.0 | Higher ratios can be used but increase the risk of over-labeling and protein precipitation. |
Experimental Protocols
Protocol 1: Controlled Stoichiometry Labeling of a Tetrazine-Modified Antibody
This protocol provides a general procedure for labeling a tetrazine-modified antibody with this compound to achieve a controlled degree of biotinylation.
Materials:
-
Tetrazine-modified antibody (in PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Reaction Setup:
-
Dilute the tetrazine-modified antibody to a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (refer to the Quantitative Data Summary table).
-
Add the calculated volume of the this compound stock solution to the antibody solution. Ensure the final DMSO concentration is below 10%.
-
Gently mix the reaction solution by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture for 60 minutes at room temperature, protected from light.
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.4.
-
-
Quantification:
-
Determine the degree of biotinylation using the HABA assay (Protocol 2) or mass spectrometry (Protocol 3).
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
This protocol describes the use of the HABA assay to estimate the number of biotin molecules per protein.
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Ensure the biotinylated protein sample is free of unreacted biotin by using a desalting column.
-
-
Assay Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm again once the reading has stabilized (A₅₀₀ HABA/Avidin/Biotin Sample).
-
-
Calculation:
-
Calculate the moles of biotin per mole of protein using the following formula: Moles of Biotin / Mole of Protein = (ΔA₅₀₀ * V_reaction) / (ε_HABA-Avidin * V_sample * [Protein]) where:
-
ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample
-
V_reaction = Total volume in the cuvette (1 mL)
-
ε_HABA-Avidin = 34,000 M⁻¹cm⁻¹
-
V_sample = Volume of the protein sample added (0.1 mL)
-
[Protein] = Molar concentration of the protein sample
-
-
Protocol 3: Confirmation of Biotinylation by Mass Spectrometry
Mass spectrometry provides a highly accurate method to determine the degree of biotinylation.
Procedure:
-
Sample Preparation:
-
Desalt the biotinylated protein sample to remove any non-reacted reagents.
-
Dilute the sample to an appropriate concentration for MS analysis (typically 0.1-1 mg/mL).
-
-
Mass Spectrometry Analysis:
-
Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF or MALDI-TOF).
-
Acquire the mass spectrum of the intact biotinylated protein.
-
-
Data Analysis:
-
Determine the molecular weight of the unmodified protein and the biotinylated protein species.
-
The number of incorporated biotin molecules can be calculated from the mass shift, where each this compound adds approximately 570.74 Da to the protein's mass.
-
Visualizations
Caption: Experimental workflow for controlling the stoichiometry of this compound labeling.
Caption: Reaction mechanism of this compound with a tetrazine-modified protein.
References
Technical Support Center: Preventing Protein Aggregation After TCO-PEG3-Biotin Conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation issues encountered during and after conjugation with TCO-PEG3-Biotin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a biotinylation reagent used in bioconjugation. It features three key components:
-
TCO (trans-cyclooctene): A reactive group that participates in highly selective and rapid "click chemistry" reactions, specifically the inverse-electron demand Diels-Alder cycloaddition (iEDDA) with tetrazine-modified molecules.[1][2]
-
PEG3: A three-unit polyethylene glycol spacer that increases the hydrophilicity and solubility of the conjugate, helping to minimize steric hindrance and reduce aggregation.[3]
-
Biotin: A vitamin that forms an exceptionally strong and specific non-covalent bond with streptavidin, enabling detection, purification, and immobilization of the labeled protein.
This reagent allows for the efficient and specific biotinylation of proteins that have been engineered or modified to contain a tetrazine group.[2]
Q2: What are the primary causes of protein aggregation during bioconjugation?
A2: Protein aggregation is a complex process that can be triggered by a variety of factors during the labeling workflow.[4] Key causes include:
-
Increased Surface Hydrophobicity: The conjugation of molecules, particularly if they are hydrophobic, can increase the nonpolar character of the protein surface, promoting self-association.
-
Disruption of Net Charge: Labeling reactions often target charged amino acid residues like lysine. Neutralizing these charges can alter the protein's isoelectric point (pI), reducing the electrostatic repulsion between protein molecules and leading to aggregation, especially if the buffer pH is close to the new pI.
-
Suboptimal Buffer Conditions: An incorrect pH, low ionic strength, or the absence of stabilizing agents can compromise protein stability. Proteins are generally least soluble at their pI.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.
-
Environmental Stress: Factors such as extreme temperatures (both high and low), mechanical stress from agitation or freeze-thaw cycles, and oxidative stress can cause proteins to unfold, exposing hydrophobic regions that lead to aggregation.
-
Over-labeling: A high molar ratio of the labeling reagent to the protein can lead to the modification of numerous surface residues, significantly altering the protein's physicochemical properties and increasing its propensity to aggregate.
Q3: How can I detect and quantify protein aggregation?
A3: Aggregation can range from visible precipitates to soluble, non-native oligomers. Several methods can be used for detection and quantification:
-
Visual Inspection: The simplest method is to check for visible cloudiness, opalescence, or particulate matter in the solution.
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregates can be detected as a rising absorbance baseline at higher wavelengths, such as 350 nm.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution, making it excellent for detecting the presence of soluble aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, often in or near the void volume.
-
Non-denaturing PAGE: In native polyacrylamide gel electrophoresis (PAGE), aggregated proteins will migrate slower or get stuck in the stacking gel.
Troubleshooting Guide: Protein Aggregation
This section provides a systematic approach to diagnosing and resolving aggregation issues.
| Problem Observed | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness during the conjugation reaction. | Solvent Shock: The this compound reagent is likely dissolved in an organic solvent (e.g., DMSO). Adding it too quickly can cause localized high concentrations, leading to protein denaturation. | Dissolve the reagent in a minimal amount of organic solvent and then add it to the protein solution slowly and with gentle, continuous mixing. |
| High Reagent Molar Ratio (Over-labeling): An excessive amount of the labeling reagent alters the protein's surface properties, leading to insolubility. | Perform a titration experiment to determine the optimal molar ratio of this compound to protein. Start with a lower ratio (e.g., 3:1 or 5:1) and assess both labeling efficiency and aggregation. | |
| Suboptimal Buffer pH or Ionic Strength: The reaction buffer pH may be too close to the protein's isoelectric point (pI), or the ionic strength may be too low to screen electrostatic interactions. | Adjust the buffer pH to be at least one unit away from the protein's pI. If the protein is sensitive to low salt, try increasing the ionic strength by adding NaCl up to 150 mM. | |
| Soluble aggregates are detected by DLS or SEC after the reaction. | High Protein Concentration: The likelihood of intermolecular interactions increases with protein concentration. | Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). If a high final concentration is required, concentrate the protein after purification and buffer exchange into an optimized storage buffer. |
| Reaction Temperature/Duration: Elevated temperatures can accelerate both the conjugation reaction and protein unfolding/aggregation. | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow the rate of aggregation. | |
| Protein Instability: The protein itself may be inherently unstable and prone to aggregation, a tendency exacerbated by chemical modification. | Add stabilizing excipients or additives to the reaction buffer. Refer to the Stabilizing Additives table below for options. | |
| Aggregation occurs after purification or during storage. | Inadequate Storage Buffer: The properties of the protein (pI, surface hydrophobicity) have changed after conjugation, and the original storage buffer may no longer be optimal. | Screen for a new optimal storage buffer. This may require a different pH, higher ionic strength, or the inclusion of cryoprotectants and other stabilizing additives. |
| Freeze-Thaw Stress: Repeated freeze-thaw cycles can cause significant protein aggregation. | Store the purified conjugate at -80°C in single-use aliquots. Include a cryoprotectant such as glycerol (5-20%) in the final storage buffer. | |
| Oxidation: Cysteine residues can form intermolecular disulfide bonds, leading to aggregation. | If the protein has non-essential cysteine residues, consider adding a reducing agent like TCEP (0.5-1 mM) to the buffer. |
Quantitative Data Summary
Table 1: Recommended Buffer and Reaction Conditions
| Parameter | Recommended Range/Value | Rationale |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations increase aggregation risk. Start low and optimize. |
| Buffer pH | 7.2 - 8.0 (for tetrazine reaction) | Ensure the pH is at least 1 unit away from the protein's pI to maintain surface charge and solubility. |
| Ionic Strength | 50 - 150 mM NaCl | Helps to screen electrostatic interactions that can lead to aggregation. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures slow aggregation but may require longer reaction times. Avoid high temperatures. |
| Molar Ratio (Reagent:Protein) | 3:1 to 10:1 | Start with a lower ratio to avoid over-labeling and titrate to find the optimal balance of labeling and stability. |
Table 2: Common Stabilizing Additives to Prevent Aggregation
| Additive Class | Example(s) | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamate | 50 - 100 mM | Bind to charged and hydrophobic regions, increasing protein solubility and preventing self-association. |
| Sugars/Polyols (Osmolytes) | Sucrose, Glycerol | 5-20% (v/v) | Stabilize the native protein structure by interacting with the amide backbone, making unfolding less favorable. Glycerol also acts as a cryoprotectant. |
| Non-ionic/Zwitterionic Detergents | Tween-20, CHAPS | 0.01 - 0.1% (v/v) | Solubilize aggregates by binding to exposed hydrophobic patches, preventing protein-protein interactions. |
| Reducing Agents | TCEP | 0.5 - 1 mM | Prevents the formation of intermolecular disulfide bonds by keeping cysteine residues in a reduced state. |
| Ligands/Cofactors | Specific to protein | Varies (saturating conc.) | Binding of a natural ligand can stabilize the protein's native conformation and protect binding sites from modification or exposure. |
Experimental Protocols
Protocol 1: General this compound Conjugation
This protocol provides a starting point for labeling a tetrazine-modified protein. All steps should be optimized for the specific protein of interest.
-
Protein Preparation:
-
Dialyze or buffer exchange the tetrazine-modified protein into a reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of any primary amines or other components that could interfere with the reaction if a different chemistry were used.
-
Adjust the protein concentration to 1-2 mg/mL.
-
-
Reagent Preparation:
-
Allow the this compound reagent to warm to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) in an anhydrous organic solvent such as DMSO. Prepare this fresh before use.
-
-
Conjugation Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 5:1).
-
While gently stirring the protein solution, add the this compound stock solution dropwise.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The reaction is typically very fast.
-
-
Removal of Excess Reagent:
-
Purify the biotinylated protein from unreacted this compound using a desalting column (spin column) or size exclusion chromatography (SEC). Dialysis can also be used for thorough removal.
-
-
Characterization and Storage:
-
Confirm successful biotinylation using an appropriate assay (e.g., HABA assay or Western blot with streptavidin-HRP).
-
Assess aggregation using DLS or SEC.
-
Add any necessary cryoprotectants (e.g., glycerol to 20%) and store the purified conjugate in single-use aliquots at -80°C.
-
Protocol 2: Detection of Aggregation by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
-
Sample Preparation:
-
Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm syringe filter to remove dust and large particulates.
-
Prepare the sample at a concentration suitable for the DLS instrument (typically 0.1-1.0 mg/mL).
-
Use the final storage buffer as the solvent blank.
-
-
Instrument Setup:
-
Allow the instrument to equilibrate to the desired temperature.
-
Set acquisition parameters according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the buffer blank first.
-
Measure the protein sample. Acquire multiple readings to ensure reproducibility.
-
Analyze the data to obtain the size distribution profile. Look for peaks corresponding to the monomeric protein and any larger species (aggregates). A high polydispersity index (PDI) can also be indicative of aggregation.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
TCO-PEG3-Biotin off-target reactions and side products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with TCO-PEG3-Biotin.
Frequently Asked Questions (FAQs)
TCO Moiety Stability and Off-Target Reactions
Q1: What is the primary off-target reaction or instability issue with the TCO group?
A1: The main pathway for deactivation of the trans-cyclooctene (TCO) moiety is not an off-target reaction with other biomolecules, but rather a unimolecular isomerization to its unreactive cis-cyclooctene (CCO) form.[1][2] This isomerization renders the molecule incapable of participating in the intended inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine. For cellular applications, this isomerization primarily leads to a decrease in labeling efficiency rather than non-specific off-target labeling.[2]
Q2: What factors can cause the TCO group to isomerize to its inactive cis-isomer?
A2: Several factors can promote the isomerization of the reactive trans-TCO to the inactive cis-TCO isomer:
-
Thiols: High concentrations of thiols, such as glutathione (GSH) present in the cellular environment or dithiothreitol (DTT) in buffers, can promote isomerization.[3][4] This is thought to occur through a radical-mediated pathway.
-
Copper-Containing Proteins: The deactivation of TCO-conjugated antibodies in serum has been attributed to isomerization mediated by copper-containing serum proteins.
-
Prolonged Storage: Some highly reactive TCO derivatives can be prone to deactivation, including isomerization and polymerization, during long-term storage, especially if not stored correctly. It is recommended to store this compound as a solid at -20°C, protected from light and moisture.
Q3: Are there any known side products from reactions of TCO with other biological functional groups?
A3: The TCO-tetrazine ligation is highly specific and bioorthogonal. The TCO group is generally unreactive towards naturally occurring functional groups found in biomolecules, such as amines, carboxylates, and even thiols under most biological conditions (the interaction with thiols primarily promotes isomerization rather than forming a stable covalent adduct). The only significant side product of the TCO-tetrazine reaction itself is nitrogen gas (N₂), which is released upon formation of the stable dihydropyridazine linkage.
Biotin and PEG Linker Considerations
Q4: Can the biotin moiety cause background signal in my experiments?
A4: Yes, endogenous biotin present in many cell types and tissues can be a significant source of background signal, especially in sensitive applications using avidin or streptavidin-based detection systems. Tissues with high metabolic activity, such as the liver and kidney, have particularly high levels of endogenous biotin. If high background is observed, it is advisable to incorporate an endogenous biotin blocking step in your protocol.
Q5: What is the purpose of the PEG3 linker in this compound?
A5: The polyethylene glycol (PEG) spacer serves several important functions:
-
Reduces Non-Specific Binding: The hydrophilic nature of the PEG linker increases the overall water solubility of the conjugate, which helps to prevent aggregation and reduce non-specific hydrophobic interactions with proteins and cell surfaces.
-
Minimizes Steric Hindrance: The flexible and extended nature of the PEG spacer provides distance between the biotin and the conjugated molecule, minimizing steric hindrance and ensuring efficient binding of biotin to streptavidin or avidin.
-
Enhances Solubility: The PEG linker improves the aqueous solubility of the entire conjugate molecule.
Troubleshooting Guides
Problem: Low or No Signal After TCO-Tetrazine Ligation
| Possible Cause | Recommended Solution(s) |
| Inactive this compound | Verify Storage: Ensure the reagent has been stored properly at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. Prepare solutions fresh before use. |
| Isomerization: The TCO group may have isomerized to the inactive cis-isomer. Avoid exposing the reagent to high concentrations of thiols (e.g., DTT) or conditions that could accelerate isomerization. Consider using a radical inhibitor like Trolox if high thiol concentrations are unavoidable in your experimental setup. | |
| Degraded Tetrazine Partner | Check Tetrazine Stability: Tetrazine reagents can also degrade, particularly in aqueous media. Use freshly prepared solutions of your tetrazine-labeled molecule. |
| Inefficient Ligation Reaction | Optimize Molar Ratio: While a 1:1 stoichiometry is theoretical, using a slight excess (e.g., 1.5 to 5-fold) of one reactant (typically the small molecule partner, like this compound) can help drive the reaction to completion. |
| Increase Incubation Time/Temperature: While the TCO-tetrazine reaction is very fast, low concentrations or steric hindrance can slow it down. Increase the incubation time or perform the reaction at room temperature or 37°C if your biomolecules are stable under these conditions. | |
| Steric Hindrance | Evaluate Conjugation Site: The PEG3 spacer is designed to reduce steric hindrance, but if the TCO and tetrazine moieties are attached to particularly bulky molecules or in inaccessible locations, the reaction rate may be reduced. |
| Issues with Detection | Endogenous Biotin: If using streptavidin/avidin for detection, high background from endogenous biotin may be masking your signal. Implement an endogenous biotin blocking protocol. |
| Quenching of Signal: Ensure that no components in your buffers are quenching the fluorescent signal if you are using a fluorescent readout. |
Problem: High Background Signal
| Possible Cause | Recommended Solution(s) |
| Non-Specific Binding of the Conjugate | Optimize Blocking: Use appropriate blocking buffers (e.g., BSA, normal serum) to minimize non-specific binding of your biotinylated molecule to surfaces or cells. |
| Increase Wash Steps: Increase the number and duration of wash steps after incubation with the biotinylated probe and after incubation with the streptavidin/avidin conjugate. | |
| Endogenous Biotin | Use a Biotin-Blocking Kit: Perform a sequential incubation with avidin and then biotin to block all endogenous biotin binding sites before applying your this compound labeled molecule. |
| Excess Detection Reagent | Titrate Streptavidin/Avidin Conjugate: Use the lowest possible concentration of the streptavidin/avidin detection reagent that still provides a robust signal. High concentrations can lead to non-specific binding. |
Quantitative Data Summary
| TCO Derivative | Condition | Stability/Isomerization Rate | Reference |
| s-TCO | 30 mM mercaptoethanol in CD₃OD | Stable for 8 hours, then rapid isomerization. | |
| s-TCO | 30 mM mercaptoethanol in D₂O-PBS (pD 7.4) | 100% isomerization after 18.5 hours. This is completely suppressed by 30 mM Trolox. | |
| d-TCO | Human serum, room temperature | >97% remained as trans-isomer after 4 days. | |
| d-TCO | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours. | |
| Standard TCO | In serum | 25% deactivation after 24 hours. |
Experimental Protocols
General Protocol for Labeling a Tetrazine-Modified Protein with this compound
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution (e.g., 1-10 mM) of this compound in anhydrous DMSO or DMF. Store any unused stock solution at -20°C or -80°C.
-
Prepare your tetrazine-modified protein in an appropriate reaction buffer (e.g., PBS, pH 7.4).
-
-
Ligation Reaction:
-
Add the desired molar excess of the this compound stock solution to the solution of the tetrazine-modified protein. A 2 to 5-fold molar excess of this compound is a good starting point.
-
Gently mix the reactants.
-
Incubate the reaction mixture for 30 to 60 minutes at room temperature (20-25°C) or 37°C. The reaction is typically complete within 30 minutes.
-
-
Purification (Optional but Recommended):
-
Remove the excess, unreacted this compound using size-exclusion chromatography (e.g., a desalting column) or dialysis. This is crucial to prevent the free biotin reagent from binding to streptavidin/avidin in subsequent detection steps.
-
-
Detection/Downstream Application:
-
The resulting biotinylated protein is now ready for use in downstream applications, such as western blotting, ELISA, or fluorescence microscopy using streptavidin or avidin conjugates.
-
Visualizations
Caption: On-target TCO-tetrazine ligation versus the primary off-target isomerization pathway.
Caption: Troubleshooting workflow for experiments resulting in low or no signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of TCO-PEG3-Biotin
Welcome to the technical support center for TCO-PEG3-Biotin. This resource is designed for researchers, scientists, and drug development professionals to address challenges and ensure consistent experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of using this compound, with a focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a biotinylation reagent used in bioorthogonal chemistry. It contains a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG3) spacer, and a biotin molecule. The TCO group reacts specifically with a tetrazine-modified molecule in a rapid and highly selective click chemistry reaction known as the inverse-electron-demand Diels-Alder cycloaddition (iEDDA). This allows for the precise labeling of tetrazine-tagged biomolecules with biotin for subsequent detection or purification using streptavidin-based methods.
Q2: What are the primary causes of batch-to-batch variability with this compound?
A2: The main sources of variability between different batches of this compound include:
-
Purity: The percentage of the active this compound molecule can differ between batches. Impurities may interfere with the reaction.
-
Isomerization: The highly reactive TCO group can isomerize to the less reactive cis-cyclooctene (CCO) isomer over time, especially with improper storage. The extent of this isomerization can vary from batch to batch.
-
Handling and Storage: Exposure to light, moisture, and elevated temperatures can degrade the reagent, leading to inconsistent performance.
Q3: How should I properly store and handle this compound to minimize variability?
A3: To ensure the stability and reactivity of this compound, it is crucial to adhere to the following storage and handling guidelines:
-
Storage: Store the solid reagent at -20°C in a desiccated, light-protected container.[1]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF.[1] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[2]
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. Use anhydrous solvents for reconstitution.
Q4: What are the typical quality control specifications for this compound?
A4: While specifications can vary between suppliers, a high-quality batch of this compound will typically have the following characteristics:
-
Appearance: A white to off-white solid.
-
Identity: Confirmed by mass spectrometry and NMR to match the expected molecular weight and structure.
Troubleshooting Guides
Issue 1: Low or No Signal in a TCO-Tetrazine Ligation Experiment
If you are experiencing weak or absent signal in your assay, it could be due to a number of factors related to your this compound reagent.
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | 1. Verify Storage: Confirm that the reagent has been stored correctly at -20°C, protected from light and moisture. 2. Use a Fresh Aliquot: If using a stock solution, thaw a new, single-use aliquot. Avoid using solutions that have undergone multiple freeze-thaw cycles. 3. Perform a Quality Control Check: Test the reactivity of your this compound batch with a known tetrazine-containing compound (see QC protocol below). |
| Suboptimal Reaction Conditions | 1. Optimize Stoichiometry: Ensure you are using an appropriate molar ratio of this compound to your tetrazine-labeled molecule. A 1.5 to 5-fold molar excess of the biotin reagent is often recommended. 2. Check Reaction Buffer: The reaction is generally efficient in common biological buffers (e.g., PBS) at a pH range of 6.5-8.5. Avoid buffers with components that may interfere with the reaction. 3. Adjust Incubation Time: While the reaction is typically fast (often complete within 30-60 minutes), you may need to increase the incubation time for very dilute samples. |
| Inactive Tetrazine Partner | 1. Confirm Tetrazine Integrity: Ensure that the tetrazine-modified biomolecule is fresh and has been stored properly. Tetrazines can also degrade over time. 2. Test Tetrazine Reactivity: If possible, test your tetrazine-labeled molecule with a fresh, reliable batch of a TCO-containing reagent. |
Issue 2: Inconsistent Results Between Different Batches of this compound
When switching to a new lot of this compound, you may observe a change in signal intensity or reaction efficiency.
| Possible Cause | Troubleshooting Steps |
| Different Purity or Reactivity | 1. Request Certificate of Analysis (CoA): Contact the supplier for the CoA for each batch. Compare the purity and any other characterization data provided. 2. Perform a Comparative QC Test: Run a side-by-side experiment using the old and new batches with the same tetrazine-labeled molecule and reaction conditions to quantify the difference in reactivity. 3. Adjust Reagent Concentration: Based on the results of your QC test, you may need to adjust the concentration of the new batch of this compound to achieve the desired level of labeling. |
| Isomerization to CCO | 1. Analyze by HPLC: If you have access to analytical HPLC, you may be able to resolve the TCO and CCO isomers and quantify the active TCO content in each batch. 2. Empirical Testing: If analytical instrumentation is not available, a functional assay (as described in the QC protocol) is the best way to assess the relative activity of each batch. |
Experimental Protocols
Protocol 1: Quality Control (QC) Functional Assay for this compound
This protocol provides a method to assess the reactivity of a batch of this compound using a commercially available tetrazine-fluorophore conjugate.
Materials:
-
This compound (from the batch )
-
A tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Spectrofluorometer or plate reader
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 1 mM stock solution of the tetrazine-fluorophore in anhydrous DMSO.
-
-
Set up the Reaction:
-
In a microcentrifuge tube or well of a microplate, add the reaction buffer.
-
Add the tetrazine-fluorophore stock solution to a final concentration of 10 µM.
-
Initiate the reaction by adding the this compound stock solution to a final concentration of 100 µM (10-fold molar excess).
-
-
Monitor the Reaction:
-
The reaction between TCO and tetrazine results in the disappearance of the tetrazine's characteristic color and a change in the fluorescence properties of the fluorophore.
-
If using a spectrophotometer, monitor the decrease in absorbance at the tetrazine's maximum absorbance wavelength (typically around 520-540 nm).
-
If using a spectrofluorometer, monitor the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Analyze the Data:
-
Plot the change in absorbance or fluorescence over time.
-
A rapid change indicates a highly reactive batch of this compound.
-
Compare the reaction kinetics between different batches to assess relative reactivity.
-
Visualizing Workflows and Concepts
Caption: Troubleshooting workflow for low signal in TCO-tetrazine ligation experiments.
Caption: Workflow for managing and mitigating batch-to-batch variability.
References
Technical Support Center: Removal of Excess TCO-PEG3-Biotin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TCO-PEG3-Biotin in their labeling reactions. Our goal is to help you efficiently remove unreacted this compound post-labeling, ensuring the purity of your biotinylated molecule for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my labeling reaction?
A1: The removal of excess, unreacted this compound is critical for several reasons.[1][2] Firstly, free biotin can compete with your biotinylated molecule for binding sites on streptavidin or avidin-based detection or purification systems, leading to reduced signal or lower purification efficiency.[1] Secondly, excess reagent can interfere with downstream quantification assays, leading to inaccurate determinations of biotin incorporation.[3] Finally, for applications involving subsequent click chemistry with the TCO group, the presence of unreacted this compound would lead to undesirable side reactions.
Q2: What are the most common methods for removing excess this compound?
A2: The most common and effective methods for removing small molecules like this compound from larger biomolecules (e.g., proteins, antibodies) are size-exclusion chromatography (SEC) – often in the form of desalting spin columns – and dialysis.[3] For applications where the biotinylated molecule needs to be captured and purified away from all other reaction components, streptavidin affinity chromatography can be employed.
Q3: Will the purification process affect the reactivity of the TCO group?
A3: The trans-cyclooctene (TCO) group is generally stable under the mild, physiological buffer conditions used for most common purification techniques like size-exclusion chromatography and dialysis. However, it is advisable to avoid harsh chemical conditions, such as strong acids or bases, and reducing agents, which are generally not used in standard desalting or dialysis protocols.
Q4: How do I choose the best removal method for my specific application?
A4: The choice of method depends on your sample volume, the size of your target molecule, and your downstream application.
-
Size-Exclusion Chromatography (e.g., Desalting Spin Columns): Ideal for rapid removal from small to medium sample volumes and for molecules significantly larger than the this compound (MW: 570.74 g/mol ).
-
Dialysis: Suitable for larger sample volumes and thorough removal of small molecules, though it is a more time-consuming process.
-
Streptavidin Affinity Chromatography: Use this method when you want to specifically capture the biotinylated molecule and wash away all other components, including non-biotinylated target molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of excess this compound.
Issue 1: Low recovery of the biotinylated protein after purification.
| Possible Cause | Recommendation |
| Protein Precipitation: Over-labeling with biotin can sometimes lead to protein aggregation and precipitation. | Optimize the molar excess of this compound in your labeling reaction to avoid excessive modification. |
| Nonspecific Binding: The protein may be binding to the desalting column material or dialysis membrane. | Pre-condition the purification device according to the manufacturer's instructions. Consider using a different brand or type of column/membrane with lower binding characteristics. For very low protein concentrations, the addition of a carrier protein like BSA might be considered if compatible with downstream applications. |
| Incorrect Column/Membrane Choice: The molecular weight cutoff (MWCO) of the desalting column or dialysis membrane may be too large, leading to loss of your protein. | Ensure the MWCO is significantly smaller than the molecular weight of your protein of interest. For example, for an antibody (~150 kDa), a 30-50 kDa MWCO is appropriate. |
Issue 2: Inefficient removal of excess this compound.
| Possible Cause | Recommendation |
| Insufficient Separation: The desalting column may be overloaded, or the dialysis time may be too short. | Follow the manufacturer's guidelines for the sample volume and concentration for your specific desalting column. For dialysis, ensure a sufficient number of buffer changes and an adequate duration to allow for complete diffusion of the small molecule. |
| Column Inefficiency: A single pass through a desalting column may not be sufficient for complete removal. | For applications requiring very high purity, consider a second pass through a fresh desalting column. |
| Buffer Composition: The presence of organic solvents from the this compound stock solution may affect separation efficiency. | If possible, minimize the percentage of organic solvent in the final reaction mixture before purification. |
Quantitative Data Summary
The following table summarizes typical performance data for common removal methods. Note that specific results may vary depending on the protein, buffer conditions, and specific products used.
| Method | Typical Protein Recovery | Typical Small Molecule Removal | Processing Time |
| Size-Exclusion Spin Columns | >90% | >95% | < 15 minutes |
| Dialysis | >85% | >99% | 4 hours to overnight |
| Streptavidin Affinity Chromatography | Variable (dependent on elution) | >99% | 1-3 hours |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Desalting Spin Column
This protocol is suitable for the rapid cleanup of biotinylated proteins with a molecular weight greater than 7 kDa.
Materials:
-
Biotinylated protein sample
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Collection tubes
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Column Preparation: Twist off the bottom closure of the spin column and loosen the cap. Place the column in a collection tube.
-
Equilibration: Centrifuge the column at 1,500 x g for 1 minute to remove the storage buffer.
-
Place the column in a new collection tube. Add 300 µL of PBS to the top of the resin bed.
-
Centrifuge at 1,500 x g for 1 minute to equilibrate the resin. Repeat this step two more times, discarding the flow-through each time.
-
Sample Loading: Place the column in a clean collection tube. Slowly apply the biotinylation reaction mixture to the center of the resin bed.
-
Purification: Centrifuge the column at 1,500 x g for 2 minutes to collect the purified, biotinylated protein.
-
Storage: The purified protein is now in PBS and is ready for downstream applications. Store the protein under appropriate conditions (e.g., 4°C or -20°C).
Protocol 2: Removal of Excess this compound by Dialysis
This protocol is suitable for larger sample volumes and for achieving a high degree of purity.
Materials:
-
Biotinylated protein sample
-
Dialysis cassette with an appropriate MWCO (e.g., 10K MWCO)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Hydration: Hydrate the dialysis cassette membrane in dialysis buffer as per the manufacturer's instructions.
-
Sample Loading: Load the biotinylation reaction mixture into the dialysis cassette using a syringe.
-
Dialysis: Place the sealed cassette in a beaker containing a large volume of dialysis buffer (e.g., 100-200 times the sample volume). Place the beaker on a stir plate and stir gently.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours at 4°C. For optimal removal, perform at least two buffer changes. For complete removal, dialysis can be performed overnight.
-
Sample Recovery: Carefully remove the sample from the dialysis cassette.
-
Storage: The purified protein is now in the dialysis buffer and is ready for use. Store appropriately.
Visualizations
References
Validation & Comparative
A Researcher's Guide to Validating TCO-PEG3-Biotin Protein Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of molecules to proteins is a critical step in a multitude of applications, from targeted drug delivery to advanced diagnostics. The TCO-PEG3-Biotin linker has emerged as a powerful tool, enabling the precise and efficient biotinylation of proteins through a bioorthogonal click chemistry reaction. However, the crucial step following conjugation is its validation. This guide provides a comprehensive comparison of key methods to confirm the successful attachment of this compound to your protein of interest, complete with experimental protocols and supporting data.
The Chemistry of Conjugation: this compound
This compound is a biotinylation reagent that contains a trans-cyclooctene (TCO) group. This TCO moiety reacts specifically and efficiently with a tetrazine-modified protein via an inverse electron demand Diels-Alder cycloaddition.[1] This bioorthogonal reaction is highly selective and biocompatible, proceeding rapidly under mild, aqueous conditions without the need for a copper catalyst.[1][2] The polyethylene glycol (PEG) spacer enhances the solubility of the conjugate and minimizes steric hindrance.
A Comparative Overview of Validation Techniques
Several analytical techniques can be employed to confirm the successful conjugation of this compound to a protein. The choice of method depends on the specific requirements of the experiment, including the level of detail required, the available equipment, and the desired throughput.
| Validation Method | Principle | Information Provided | Throughput | Relative Cost |
| SDS-PAGE | Separation of proteins by molecular weight. | Qualitative confirmation of conjugation via a molecular weight shift. | High | Low |
| Western Blot | Immunodetection of biotinylated proteins. | High-sensitivity qualitative or semi-quantitative confirmation of biotinylation. | Medium | Medium |
| HABA Assay | Colorimetric assay based on the displacement of HABA from avidin by biotin. | Quantification of the degree of biotinylation (moles of biotin per mole of protein). | High | Low |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of molecules. | Definitive confirmation of conjugation and determination of the precise molecular weight of the conjugate. | Low | High |
Experimental Workflows and Protocols
A generalized workflow for the conjugation and subsequent validation is essential for reproducible results. The following diagram illustrates the key steps involved.
Caption: General workflow for this compound conjugation and validation.
SDS-PAGE: Visualizing the Shift
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to qualitatively assess the conjugation. The addition of this compound (Molecular Weight: ~571 Da) to a protein will result in a slight increase in its molecular weight, which can be visualized as a band shift on the gel compared to the unconjugated protein.[3]
Experimental Protocol:
-
Sample Preparation: Mix an aliquot of the conjugated protein solution with 2x SDS-PAGE loading buffer. Prepare a control sample of the unconjugated protein.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel with an appropriate percentage to resolve the protein of interest. Run the electrophoresis according to standard procedures.
-
Visualization: Stain the gel with a protein stain such as Coomassie Brilliant Blue to visualize the protein bands. A successful conjugation will show a band for the conjugated protein running at a slightly higher molecular weight than the unconjugated protein.[3]
Caption: SDS-PAGE workflow for conjugation validation.
Western Blot: Sensitive Detection of Biotin
For a more sensitive and specific confirmation of biotinylation, a Western blot is the method of choice. This technique utilizes the high affinity of streptavidin for biotin to specifically detect the conjugated protein.
Experimental Protocol:
-
SDS-PAGE and Transfer: Separate the conjugated and unconjugated protein samples by SDS-PAGE as described above. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane multiple times with TBST to remove unbound streptavidin-HRP.
-
Detection: Add a chemiluminescent HRP substrate and detect the signal using an appropriate imaging system. A band should only be visible in the lane corresponding to the this compound conjugated protein.
Caption: Western blot workflow for biotin detection.
HABA Assay: Quantifying the Degree of Biotinylation
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a simple and rapid colorimetric method to quantify the amount of biotin incorporated into a protein. The assay is based on the displacement of HABA from the avidin-HABA complex by the biotin in the sample, leading to a decrease in absorbance at 500 nm.
Experimental Protocol:
-
Reagent Preparation: Prepare a HABA/Avidin solution according to the manufacturer's instructions. Ensure all free, unconjugated biotin has been removed from the protein sample through dialysis or desalting.
-
Initial Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm (A500 HABA/Avidin).
-
Sample Addition: Add a known concentration of the biotinylated protein to the HABA/Avidin solution and mix well.
-
Final Absorbance: Measure the absorbance of the mixture at 500 nm once the reading stabilizes (A500 HABA/Avidin/Biotin Sample).
-
Calculation: Calculate the moles of biotin per mole of protein using the change in absorbance and the extinction coefficient of the HABA-avidin complex (ε500 = 34,000 M-1cm-1).
Calculation of Biotin-to-Protein Molar Ratio:
| Parameter | Formula |
| Change in Absorbance (ΔA500) | (A500 HABA/Avidin) - (A500 HABA/Avidin/Biotin Sample) |
| Concentration of Biotin (M) | ΔA500 / (ε500 * path length) |
| Moles of Biotin | Concentration of Biotin * Volume of sample |
| Moles of Protein | (Protein concentration (g/L) / Protein MW ( g/mol )) * Volume of sample |
| Molar Ratio | Moles of Biotin / Moles of Protein |
Mass Spectrometry: The Definitive Confirmation
Mass spectrometry (MS) provides the most definitive evidence of conjugation by accurately measuring the molecular weight of the protein before and after modification. This technique can also provide information on the heterogeneity of the conjugation and the number of biotin molecules attached per protein.
Experimental Protocol:
-
Sample Preparation: Prepare the unconjugated and conjugated protein samples for MS analysis. This may involve desalting and buffer exchange into a volatile buffer system.
-
MS Analysis: Analyze the samples using an appropriate mass spectrometer, such as MALDI-TOF or ESI-MS.
-
Data Analysis: Compare the mass spectra of the unconjugated and conjugated proteins. A successful conjugation will show a mass increase corresponding to the molecular weight of the this compound linker (~571 Da) for each biotin molecule added.
References
A Head-to-Head Comparison of TCO-PEG3-Biotin and DBCO-PEG-Biotin for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the selection of an appropriate bioorthogonal labeling strategy is paramount. This guide provides an objective comparison of two widely used biotinylation reagents: TCO-PEG3-Biotin and DBCO-PEG-Biotin. The choice between these reagents hinges on the specific requirements of the experiment, with the primary distinction lying in their reaction kinetics and the nature of their reactive partners.
This compound contains a trans-cyclooctene (TCO) moiety, which participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule.[1][2] This reaction is renowned for its exceptionally fast kinetics, making it one of the most rapid bioorthogonal reactions currently available.[3][4][5] In contrast, DBCO-PEG-Biotin possesses a dibenzocyclooctyne (DBCO) group that reacts with azide-functionalized molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC). While robust and highly specific, SPAAC reactions are generally slower than the TCO-tetrazine ligation.
Both reagents incorporate a polyethylene glycol (PEG) spacer, which enhances solubility in aqueous buffers and reduces steric hindrance, thereby improving conjugation efficiency. The terminal biotin provides a powerful handle for subsequent detection or purification using streptavidin or avidin-based systems.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and DBCO-PEG-Biotin to facilitate a direct comparison of their performance characteristics.
| Feature | This compound | DBCO-PEG-Biotin | References |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | |
| Reactive Partner | Tetrazine | Azide | |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~10³ - 10⁷ | ~10⁻³ - 1 | |
| Reaction Speed | Extremely fast | Moderate to fast | |
| Biocompatibility | Excellent, catalyst-free | Excellent, catalyst-free | |
| Stability | TCO can isomerize to the less reactive cis-cyclooctene (CCO) form, a process that can be influenced by light and certain metals. | Generally stable, though some reactivity with thiols has been reported. |
Signaling Pathways and Experimental Workflows
To visually represent the chemical reactions and a typical experimental workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Reaction mechanism of TCO-tetrazine ligation.
Caption: Reaction mechanism of DBCO-azide SPAAC.
Caption: General experimental workflow for bioorthogonal labeling.
Experimental Protocols
Below are representative protocols for labeling biomolecules using this compound and DBCO-PEG-Biotin. These should be optimized for the specific application.
Protocol 1: Labeling of Tetrazine-Modified Proteins with this compound
Materials:
-
Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Prepare Reagents:
-
Dissolve the tetrazine-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add 1.5 to 5 molar equivalents of the this compound stock solution to the tetrazine-modified protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's color.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column equilibrated with the desired buffer.
-
Protocol 2: Labeling of Azide-Modified Live Cells with DBCO-PEG-Biotin
Materials:
-
Azide-labeled live cells (from metabolic labeling with an azide-modified sugar)
-
DBCO-PEG-Biotin
-
Live cell imaging buffer (e.g., phenol red-free medium)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.
-
-
Labeling:
-
Dilute DBCO-PEG-Biotin in the live cell imaging buffer to the desired final concentration (typically 10-50 µM).
-
Add the DBCO-PEG-Biotin solution to the cells and incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound DBCO-PEG-Biotin.
-
-
Subsequent Detection (Example: Staining with Streptavidin-Fluorophore):
-
Incubate the labeled cells with a fluorescently labeled streptavidin conjugate in imaging buffer for 20-30 minutes.
-
Wash the cells twice with imaging buffer.
-
Proceed with imaging on a fluorescence microscope.
-
Conclusion
The choice between this compound and DBCO-PEG-Biotin is primarily dictated by the kinetic requirements of the experiment. For applications demanding rapid labeling, such as in vivo imaging or the study of dynamic processes, the TCO-tetrazine ligation is the superior choice due to its exceptionally fast reaction rate. However, the potential for TCO isomerization requires careful consideration of reagent stability. The DBCO-azide SPAAC reaction, while slower, is a highly reliable and widely used bioorthogonal reaction with a proven track record of stability, making it a robust option for a broad range of applications, including live-cell imaging and proteomics. Ultimately, the optimal choice will depend on a thorough evaluation of the specific experimental context, including the nature of the biomolecule, the desired labeling efficiency, and the timeframe of the experiment.
References
- 1. conju-probe.com [conju-probe.com]
- 2. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Beyond TCO: A Comparative Guide to Alternative Bioorthogonal Handles for In-Vivo Studies
For researchers, scientists, and drug development professionals seeking to expand their in-vivo bioorthogonal toolkit, this guide provides an objective comparison of promising alternatives to the widely used trans-cyclooctene (TCO) handle. We delve into the performance of strained alkynes, nitrile imines, sydnones, and cyclopropenes, offering a comprehensive analysis of their reaction kinetics, stability, and biocompatibility, supported by experimental data and detailed protocols.
The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine has become a cornerstone of in-vivo bioorthogonal chemistry due to its exceptionally fast reaction rates.[1][2] However, the landscape of bioorthogonal chemistry is continually evolving, with novel handles emerging that offer unique advantages in terms of stability, size, and orthogonal reactivity. This guide aims to equip researchers with the knowledge to select the optimal bioorthogonal pair for their specific in-vivo applications.
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction, particularly for in-vivo applications where low concentrations of reactants are often employed. A higher k₂ value indicates a faster reaction, enabling rapid labeling and minimizing the potential for off-target reactions or clearance of the labeling agent. The following table summarizes the reported second-order rate constants for various bioorthogonal reactions, providing a quantitative basis for comparison.
| Reaction Type | Bioorthogonal Handle | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| IEDDA | trans-Cyclooctene (TCO) | Tetrazine | 10³ - 10⁶ | Exceptionally fast kinetics, widely used.[2] |
| SPAAC | Bicyclononyne (BCN) | Azide | ~1 | Copper-free, good stability. |
| SPAAC | Dibenzocyclooctyne (DBCO) | Azide | 0.1 - 1 | Widely used, commercially available. |
| SPAAC | Difluorinated Cyclooctyne (DIFO) | Azide | ~0.1 | Improved kinetics over early cyclooctynes.[3] |
| Nitrile Imine Cycloaddition | Nitrile Imine (from Tetrazole) | Alkene/Cyclopropene | 10 - 20 | Photo-inducible spatiotemporal control.[4] |
| Sydnone-Alkyne Cycloaddition | Sydnone | Strained Alkyne (e.g., BCN) | ~1 - 10 | Forms a stable pyrazole product. |
| IEDDA | Cyclopropene | Tetrazine | 0.1 - 10 | Small size, good stability. |
Note: Reaction rates can be influenced by substituents on the reactants and the solvent conditions.
In Vivo Stability and Biocompatibility
A crucial consideration for any in-vivo bioorthogonal reaction is the stability of the reactive handles in the complex biological environment and their biocompatibility. While TCO exhibits excellent reactivity, its stability can be compromised in the presence of certain biological molecules. Alternative handles offer potential advantages in this regard.
-
Cyclopropenes: These small, strained alkenes have demonstrated good stability in aqueous solutions and in the presence of biological nucleophiles. Their small size is also advantageous for minimizing perturbation of the biological system.
-
Sydnones: Strain-promoted sydnone-alkyne cycloadditions have been successfully applied in positron-emission tomography (PET) imaging, indicating their stability and biocompatibility in vivo.
-
Nitrile Imines (from Tetrazoles): The photo-inducible nature of nitrile imine generation from tetrazoles provides excellent spatiotemporal control and minimizes premature reactions. The nitrile imines themselves are transient species, and the tetrazole precursors are generally stable. Sterically shielded nitrile imines have been developed to enhance their stability and selectivity in aqueous environments.
While comprehensive head-to-head in-vivo stability and toxicity studies for all these handles are still emerging, the available data suggests that these alternatives are well-tolerated in cellular and animal models. As with any exogenous agent, thorough toxicological evaluation is essential for specific applications.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the successful implementation and comparison of bioorthogonal reactions. Below are generalized protocols for key experiments.
Measuring Second-Order Rate Constants using Stopped-Flow UV-Vis Spectrophotometry
This technique is ideal for monitoring fast reactions that involve a change in the UV-Vis absorbance spectrum of the reactants or products.
1. Reagent Preparation:
-
Prepare stock solutions of the two bioorthogonal reactants (e.g., tetrazine and the alternative handle) in a suitable buffer (e.g., PBS, pH 7.4) at known concentrations.
-
Ensure the concentrations are optimized for the stopped-flow instrument, typically in the micromolar range, to achieve a measurable reaction half-life.
2. Instrument Setup:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 37 °C).
-
Set the spectrophotometer to monitor the reaction at a wavelength where the change in absorbance is maximal. This can be determined by acquiring the full UV-Vis spectra of the reactants and the product.
3. Data Acquisition:
-
Load the two reactant solutions into separate syringes of the stopped-flow apparatus.
-
Initiate the automated mixing and data acquisition. The instrument will rapidly mix the reactants and record the change in absorbance over time.
-
Perform multiple measurements (typically 3-5) and average the kinetic traces.
4. Data Analysis:
-
Fit the absorbance versus time data to an appropriate kinetic model (e.g., second-order or pseudo-first-order if one reactant is in large excess) to determine the observed rate constant (k_obs).
-
The second-order rate constant (k₂) can then be calculated from k_obs and the known reactant concentrations.
In Vivo Pre-targeting Workflow using Tetrazine Ligation
This protocol outlines a general workflow for a pre-targeting strategy in a tumor-bearing mouse model, a common application for highly rapid bioorthogonal reactions.
1. Antibody-Handle Conjugation:
-
Conjugate the bioorthogonal handle (e.g., a TCO alternative) to a tumor-targeting antibody using an appropriate linker and conjugation chemistry (e.g., NHS ester chemistry for primary amines).
-
Purify the antibody-handle conjugate to remove any unreacted handle.
2. Animal Model and Antibody Administration:
-
Utilize a suitable tumor-bearing animal model (e.g., xenograft mouse model).
-
Administer the antibody-handle conjugate intravenously (i.v.) to the animals.
-
Allow sufficient time for the antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation (typically 24-72 hours).
3. Administration of the Labeled Probe:
-
Administer a tetrazine-functionalized imaging agent (e.g., a fluorescent dye or a radiolabeled chelator for PET/SPECT imaging) intravenously.
4. In Vivo Reaction and Imaging:
-
The tetrazine probe will rapidly react with the pre-targeted handle at the tumor site via the IEDDA reaction.
-
Image the animals at various time points post-probe administration using the appropriate imaging modality (e.g., fluorescence imaging, PET, or SPECT).
5. Biodistribution Analysis (Optional):
-
After the final imaging time point, euthanize the animals and collect major organs and the tumor.
-
Measure the amount of radioactivity or fluorescence in each tissue to determine the biodistribution of the probe and assess tumor-to-background ratios.
Visualizing Bioorthogonal Chemistry Workflows
Diagrams are invaluable for illustrating the complex workflows and reaction pathways involved in bioorthogonal chemistry. The following diagrams were generated using Graphviz (DOT language) to visualize key concepts.
Conclusion
The field of in-vivo bioorthogonal chemistry is rapidly expanding beyond the well-established TCO-tetrazine ligation. Alternative handles such as cyclopropenes, sydnones, and nitrile imines offer a diverse range of reactivities, stabilities, and functionalities. This guide provides a framework for researchers to compare these alternatives quantitatively and make informed decisions for their specific in-vivo studies. By carefully considering the kinetic properties, in-vivo stability, and biocompatibility of each system, scientists can unlock new possibilities for in-vivo imaging, targeted drug delivery, and the fundamental study of biological processes in their native environment.
References
methods for quantifying the degree of labeling with TCO-PEG3-Biotin
For researchers, scientists, and drug development professionals, the precise quantification of biotin labeling is critical for the consistency and reliability of downstream applications. TCO-PEG3-Biotin is a popular reagent that utilizes the bioorthogonal reaction between a trans-cyclooctene (TCO) group and a tetrazine-modified molecule for targeted biotinylation. This guide provides a comparative overview of common methods to quantify the degree of labeling with this compound and discusses alternative bioconjugation strategies.
Quantifying the Degree of Biotinylation: A Comparative Analysis
Several methods are available to determine the molar ratio of biotin to your molecule of interest (e.g., a protein or antibody). The choice of method depends on factors such as the required sensitivity, sample type, and available equipment. The most common techniques include colorimetric assays, fluorescence-based assays, and mass spectrometry.
| Method | Principle | Throughput | Sensitivity | Equipment | Pros | Cons |
| HABA Assay | Colorimetric; Biotin displaces HABA (4'-hydroxyazobenzene-2-carboxylic acid) from an avidin-HABA complex, causing a decrease in absorbance at 500 nm.[1][2][3][4] | High (microplate compatible) | Micromolar range (e.g., 2-16 µM)[1] | Spectrophotometer or microplate reader | Simple, cost-effective, and rapid. | Lower sensitivity compared to fluorescent methods; potential interference from colored compounds. |
| Fluorescence-Based Assays | Fluorometric; Biotin displaces a quencher (like HABA) from a fluorescently-labeled avidin, resulting in an increase in fluorescence. | High (microplate compatible) | Picomolar range (can detect as little as 4 pmol) | Fluorescence microplate reader | High sensitivity; requires smaller sample volumes than HABA assay. | More expensive than HABA; potential interference from fluorescent compounds or proteins that absorb in a similar range. |
| Mass Spectrometry (MS) | Measures the mass shift of the intact labeled protein or of labeled peptides after proteolytic digestion. | Low to Medium | High | Mass spectrometer (e.g., ESI-MS) | Provides precise information on the degree of labeling and can identify modification sites. | Requires specialized equipment and expertise; can be time-consuming. |
| Surface Plasmon Resonance (SPR) | Immobilized streptavidin on a sensor chip captures the biotinylated molecule, and the binding response is measured. | Low to Medium | High | SPR instrument | Provides real-time analysis of biotinylation and can be used for kinetic studies of subsequent interactions. | Primarily qualitative for confirming biotinylation rather than providing a precise degree of labeling; requires specialized equipment. |
Experimental Protocols
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
This protocol provides a general guideline for determining the degree of biotinylation using the HABA assay in a microplate format.
Materials:
-
HABA/Avidin mixture
-
Biotinylated protein sample (with free biotin removed)
-
Biotin standards
-
Phosphate-Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare Biotin Standards: Prepare a series of biotin standards in PBS to generate a standard curve. The concentration range should be within the linear range of the assay (e.g., 2-16 µM).
-
Prepare Samples: Dilute the biotinylated protein sample in PBS to ensure the biotin concentration falls within the standard curve range.
-
Assay:
-
Add 180 µL of the HABA/Avidin mixture to each well of the microplate.
-
Add 20 µL of the biotin standards and diluted protein samples to their respective wells.
-
Include a blank control with 20 µL of PBS.
-
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 500 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the biotin standards against their known concentrations to generate a standard curve.
-
Determine the biotin concentration of your protein sample from the standard curve.
-
Calculate the moles of biotin per mole of protein using the known protein concentration.
-
Fluorescence-Based Biotin Quantification Assay
This protocol outlines a general procedure for a fluorescence-based assay.
Materials:
-
Fluorescent avidin/HABA premix (reporter)
-
Biotinylated protein sample (with free biotin removed)
-
Biocytin standards
-
PBS
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Biocytin Standards: Prepare a dilution series of biocytin standards in PBS.
-
Prepare Samples: Dilute the biotinylated protein sample in PBS to a concentration within the assay's working range.
-
Assay:
-
Pipette 10 µL of each standard and unknown sample into the microplate wells.
-
Add 90 µL of the fluorescent avidin/HABA reporter to each well.
-
-
Incubation: Incubate the plate for 5 minutes at room temperature.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 494/520 nm).
-
Calculation:
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the biotin concentration in the unknown samples from the standard curve.
-
Calculate the moles of biotin per mole of protein.
-
Workflow and Alternative Bioconjugation Strategies
The following diagram illustrates a typical workflow for biotinylation using this compound and subsequent quantification.
Workflow for this compound Labeling and Quantification.
While TCO-tetrazine chemistry is highly efficient, alternative bioconjugation methods exist. One notable alternative is sortase-mediated ligation (SML), an enzymatic method that offers site-specific protein modification.
| Feature | TCO-Tetrazine Ligation (e.g., with this compound) | Sortase-Mediated Ligation (SML) |
| Reaction Type | Chemical Ligation (Click Chemistry) | Enzymatic Ligation |
| Mechanism | Inverse electron-demand Diels-Alder cycloaddition | Transpeptidation |
| Key Components | TCO-modified protein, Tetrazine-biotin reagent | Sortase A enzyme, Protein with LPXTG motif, Oligoglycine nucleophile |
| Reaction Speed | Very Fast (minutes to a few hours) | Variable (minutes to hours) |
| Specificity | High (Bioorthogonal) | High (Enzyme-specific recognition sequence) |
| Required Modifications | Introduction of a TCO or tetrazine group onto the protein. | Genetic encoding of a sortase recognition motif (e.g., LPXTG). |
The following logical diagram illustrates the decision-making process for choosing a biotinylation strategy.
Decision Tree for Biotinylation Strategy.
References
A Head-to-Head Comparison of Peptide Labeling Strategies for Mass Spectrometry: TCO-PEG3-Biotin vs. NHS-Ester Biotinylation
For researchers, scientists, and drug development professionals navigating the complexities of proteomic analysis, the choice of peptide labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective, data-driven comparison of two prominent biotinylation strategies for mass spectrometry (MS): the bioorthogonal TCO-PEG3-Biotin and the traditional amine-reactive N-hydroxysuccinimide (NHS)-ester biotinylation. We will delve into their mechanisms of action, experimental workflows, and performance metrics to equip you with the knowledge to select the optimal approach for your research needs.
The covalent attachment of biotin to peptides is a cornerstone of many proteomic workflows, enabling the enrichment and subsequent identification and quantification of proteins of interest. The unparalleled affinity of biotin for avidin and its derivatives allows for the selective capture of labeled peptides from complex biological samples. However, the method of biotin attachment can significantly influence the specificity, efficiency, and overall success of the experiment.
This guide will compare the performance of this compound, a reagent utilized in bioorthogonal "click chemistry," against a conventional amine-reactive labeling agent, NHS-Biotin.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between these two labeling strategies lies in their chemical reactivity.
This compound: The Bioorthogonal Approach
This compound participates in a bioorthogonal reaction, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) group and a tetrazine moiety.[1] This reaction is termed "bioorthogonal" because it proceeds with high efficiency and specificity in a biological environment without interfering with native cellular processes.[2] This two-step labeling strategy first requires the introduction of a tetrazine- or TCO-handle into the target protein or peptide, often through metabolic labeling with a non-canonical amino acid or by reaction with a functionalized precursor. The subsequent reaction with the corresponding TCO- or tetrazine-biotin conjugate is rapid and highly selective.
NHS-Biotin: The Amine-Reactive Standard
NHS-biotin is a member of the widely used class of N-hydroxysuccinimide esters. These reagents react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of peptides, to form stable amide bonds.[3] This is a one-step labeling procedure that is straightforward to implement. However, due to the abundance of lysine residues in proteins, this method can result in non-specific labeling of multiple sites on a protein and the labeling of non-target proteins.
Performance Comparison: Specificity vs. Simplicity
The choice between this compound and NHS-Biotin often represents a trade-off between specificity and workflow simplicity. While direct head-to-head quantitative comparisons in a single study are limited, we can infer performance characteristics based on their distinct chemistries and available data.
| Feature | This compound (Bioorthogonal) | NHS-Biotin (Amine-Reactive) |
| Targeting Chemistry | Inverse-electron-demand Diels-Alder cycloaddition | Amine acylation |
| Target Residues | Tetrazine- or TCO-modified molecules | Primary amines (Lysine, N-terminus) |
| Specificity | High: Reacts specifically with its bioorthogonal partner with minimal cross-reactivity.[4] | Moderate: Reacts with accessible primary amines, potentially leading to labeling of non-target proteins.[3] |
| Workflow Complexity | More Complex: Typically a two-step process requiring initial modification of the target molecule. | Simpler: One-step labeling reaction. |
| Reaction Speed | Very Fast: The iEDDA reaction is known for its rapid kinetics. | Fast: Reaction proceeds quickly at physiological pH. |
| In Vivo Labeling | Well-suited for in vivo applications due to its bioorthogonality. | Can be challenging due to reactions with abundant amines in the biological milieu. |
| Potential for Off-Target Effects | Minimal, due to the unique reactivity of the TCO-tetrazine pair. | Higher potential for off-target labeling of non-target proteins and multiple sites on the target protein. |
Experimental Workflows
The experimental protocols for these two labeling strategies differ significantly, primarily in the initial steps of target modification.
This compound Labeling Workflow (Two-Step)
This workflow assumes the target peptides have been functionalized with a tetrazine moiety.
NHS-Biotin Labeling Workflow (One-Step)
Detailed Experimental Protocols
Protocol 1: this compound Labeling of Tetrazine-Modified Peptides
Materials:
-
Tetrazine-modified peptide sample
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Streptavidin magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1% Trifluoroacetic acid in 50% acetonitrile)
-
Quenching reagent (optional, e.g., a small molecule tetrazine)
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction:
-
Dissolve the tetrazine-modified peptide sample in PBS, pH 7.4.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching (Optional): Add a small molecule tetrazine to react with any excess this compound.
-
Enrichment of Biotinylated Peptides:
-
Add streptavidin magnetic beads to the labeling reaction mixture and incubate according to the manufacturer's protocol to capture the biotinylated peptides.
-
Wash the beads extensively with Wash Buffer to remove non-biotinylated peptides and excess reagents.
-
-
Elution: Elute the bound peptides from the streptavidin beads using the Elution Buffer.
-
Sample Preparation for MS: Prepare the eluted peptides for LC-MS/MS analysis (e.g., desalting and concentration).
-
LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer.
Protocol 2: NHS-Biotin Labeling of Peptides
Materials:
-
Peptide sample
-
NHS-Biotin
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Streptavidin magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1% Trifluoroacetic acid in 50% acetonitrile)
Procedure:
-
Reagent Preparation: Immediately before use, dissolve NHS-Biotin in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Labeling Reaction:
-
Dissolve the peptide sample in the Reaction Buffer.
-
Add the NHS-Biotin stock solution to the peptide solution to achieve the desired molar excess (e.g., 20-fold).
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to consume any unreacted NHS-Biotin.
-
Enrichment of Biotinylated Peptides:
-
Add streptavidin magnetic beads to the quenched reaction mixture and incubate to capture the biotinylated peptides.
-
Wash the beads extensively with Wash Buffer.
-
-
Elution: Elute the bound peptides from the streptavidin beads using the Elution Buffer.
-
Sample Preparation for MS: Prepare the eluted peptides for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer.
Data Presentation: A Comparative Overview
Table 1: Expected Performance in Peptide Identification
| Metric | This compound | NHS-Biotin | Rationale |
| Number of Identified Labeled Peptides | Potentially higher for the target protein | Can be high, but may include off-target peptides | This compound's specificity leads to cleaner enrichment of the intended target peptides. NHS-Biotin may lead to a higher total number of biotinylated peptides, but many could be from non-target proteins. |
| Specificity of Identification | High | Moderate to Low | The bioorthogonal nature of the TCO-tetrazine reaction minimizes off-target labeling. NHS-esters react with any accessible primary amine, leading to potential misidentification of interacting partners in proximity labeling experiments. |
| Sequence Coverage of Target Protein | Dependent on the placement of the bioorthogonal handle | Can be high due to multiple lysine residues | NHS-Biotin can label multiple lysine residues within a protein, potentially leading to higher sequence coverage. The coverage with this compound depends on the number and location of the incorporated bioorthogonal handles. |
Table 2: Expected Performance in Quantitative Analysis
| Metric | This compound | NHS-Biotin | Rationale |
| Quantitative Accuracy | High | Can be compromised by off-target labeling | The high specificity of this compound ensures that the quantified signal originates from the protein of interest. Non-specific binding in NHS-Biotin workflows can introduce background noise and affect quantitative accuracy. |
| Enrichment Bias | Low for the target population | Potential for bias towards lysine-rich proteins | This compound enrichment is solely dependent on the presence of the bioorthogonal handle. NHS-Biotin enrichment may be biased towards proteins with a higher number of accessible lysine residues. |
| Reproducibility | High | Moderate | The controlled and specific nature of the bioorthogonal reaction is expected to lead to higher reproducibility between experiments. The variability in NHS-ester reactivity can lead to lower reproducibility. |
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and NHS-Biotin for mass spectrometry analysis hinges on the specific goals of the experiment.
Choose this compound when:
-
High specificity is paramount: For applications such as identifying specific protein-protein interactions, mapping post-translational modifications to a particular protein, or in vivo labeling, the bioorthogonal approach minimizes off-target effects and provides cleaner, more reliable data.
-
Working in complex biological systems: The ability to perform the labeling reaction in the presence of other cellular components without cross-reactivity is a major advantage.
-
Precise control over the labeling site is required: By incorporating the bioorthogonal handle at a specific site, researchers can achieve site-specific biotinylation.
Choose NHS-Biotin when:
-
Simplicity and ease of use are priorities: The one-step labeling protocol is straightforward and does not require prior modification of the target protein.
-
General cell surface or protein labeling is the goal: For applications where the aim is to label all accessible proteins on the cell surface or in a purified protein sample, NHS-esters are an effective tool.
-
Higher sequence coverage of a target protein is desired: The ability to label multiple lysine residues can be advantageous for increasing the number of identified peptides from a protein of interest.
References
Preserving Biological Integrity: A Comparative Guide to Protein Biotinylation and the Advantages of TCO-PEG3-Biotin Conjugation
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to a protein is a cornerstone technique for detection, purification, and immobilization. However, the method of biotinylation can significantly impact the protein's biological activity. This guide provides an objective comparison of common protein biotinylation methods, highlighting the advantages of site-specific conjugation using TCO-PEG3-Biotin and offering supporting experimental data and detailed protocols.
The ideal biotinylation strategy should be a "silent partner," introducing the biotin tag without disrupting the protein's native structure and function. Traditional methods, while widely used, often fall short of this ideal, leading to a heterogeneous mixture of labeled proteins with potentially compromised activity. Modern bioorthogonal chemistries, such as the reaction between trans-cyclooctene (TCO) and tetrazine, offer a more precise and function-preserving alternative.
Comparing Biotinylation Strategies: A Head-to-Head Analysis
The choice of biotinylation reagent dictates the location and specificity of biotin attachment, which in turn affects the biological activity of the conjugated protein. Here, we compare three primary methods: non-specific amine labeling with NHS-Biotin, site-specific enzymatic biotinylation with BirA, and site-specific bioorthogonal ligation using this compound.
| Feature | NHS-Biotin (Non-Specific) | BirA-AviTag (Enzymatic) | This compound (Site-Specific via UAA/Enzyme) |
| Specificity | Low: Reacts with primary amines (lysine residues, N-terminus) | High: Single lysine within a specific 15-amino acid AviTag sequence | High: Reacts with a site-specifically introduced tetrazine or TCO group |
| Control over Labeling | Low: Results in a heterogeneous population of proteins with varying numbers and locations of biotin tags | High: Produces a homogeneously labeled protein with a 1:1 biotin-to-protein ratio | High: Enables precise control over the location and stoichiometry of biotinylation |
| Impact on Protein Function | High risk of reduced or abolished activity due to modification of critical lysine residues in active sites or binding interfaces | Minimal: The specific tag is placed away from functional domains, preserving biological activity | Minimal: Bioorthogonal reaction is highly specific and occurs under mild conditions, preserving protein structure and function |
| Workflow Complexity | Simple: One-step reaction | Moderate: Requires genetic engineering to introduce the AviTag | Moderate to High: Requires prior site-specific introduction of a tetrazine or TCO handle |
The inverse-electron-demand Diels-Alder cycloaddition between a TCO group and a tetrazine is exceptionally fast and bioorthogonal, meaning it proceeds efficiently under physiological conditions without interfering with native biological processes. This makes the this compound conjugation strategy highly compatible with preserving the delicate structures and functions of proteins.
The Impact of Site-Specific Biotinylation on Antibody Function: A Case Study
The detrimental effects of random biotinylation are particularly evident in proteins with specific binding functionalities, such as antibodies. A study comparing the antigen-binding capacity of an anti-horseradish peroxidase (anti-HRP) antibody biotinylated by two different methods provides compelling evidence for the superiority of site-specific labeling.
In this study, one batch of the antibody was biotinylated using a non-specific NHS-ester, while another was site-specifically biotinylated on the Fc region using an enzymatic approach. The resulting antigen-binding capabilities were then assessed.
| Biotinylation Method | Biotin-to-Antibody Ratio | Relative Antigen Binding Capacity |
| Random (NHS-Ester) | 5.0 ± 0.6 | 1 |
| Site-Specific (Enzymatic) | 1.9 ± 0.3 | ~3 |
The data clearly demonstrates that the site-specifically biotinylated antibody exhibited a three-fold improvement in antigen binding capacity compared to its randomly labeled counterpart. This is attributed to the oriented immobilization of the antibody on the streptavidin-coated surface, ensuring that the antigen-binding Fab regions remain freely accessible. Random labeling, in contrast, can lead to biotin attachment within the antigen-binding sites or cause unfavorable orientations upon immobilization, thereby hindering its function.
While this study used an enzymatic method for site-specific labeling, the principle directly applies to the this compound approach when the tetrazine or TCO handle is introduced site-specifically.
Visualizing the Pathways to Biotinylation and Activity Assessment
To better understand the processes involved, the following diagrams illustrate the key workflows.
Site-specific this compound conjugation workflow.
Workflow for assessing biological activity post-conjugation.
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to facilitate the adoption of site-specific biotinylation and subsequent activity assessment.
Protocol 1: Site-Specific Introduction of a Tetrazine Handle via Unnatural Amino Acid Mutagenesis
This protocol describes the incorporation of a tetrazine-bearing unnatural amino acid (UAA) into a protein of interest at a specific site.
-
Plasmid Preparation:
-
Generate a mutant expression vector for the protein of interest where the codon for the desired amino acid is replaced with an amber stop codon (TAG).
-
Co-transform the expression host (e.g., E. coli) with the mutant plasmid and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the tetrazine-UAA.
-
-
Protein Expression:
-
Culture the transformed cells in a minimal medium supplemented with the tetrazine-UAA.
-
Induce protein expression according to standard protocols.
-
-
Protein Purification:
-
Lyse the cells and purify the tetrazine-labeled protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
-
Confirm the incorporation of the UAA and the purity of the protein by mass spectrometry and SDS-PAGE.
-
Protocol 2: this compound Conjugation to a Tetrazine-Labeled Protein
This protocol details the bioorthogonal "click" reaction.
-
Reagent Preparation:
-
Dissolve the purified tetrazine-labeled protein in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted this compound using a desalting column, size-exclusion chromatography, or dialysis.
-
The purified biotinylated protein is now ready for activity assessment.
-
Protocol 3: Assessing Antibody-Antigen Binding Affinity using ELISA
This protocol provides a method to quantify the binding activity of a biotinylated antibody.
-
Plate Coating:
-
Coat a 96-well high-binding polystyrene plate with the target antigen at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Antibody Incubation:
-
Prepare serial dilutions of the biotinylated antibody and a non-biotinylated control antibody in blocking buffer.
-
Add the antibody dilutions to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add streptavidin-HRP conjugate diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add a TMB substrate solution and incubate in the dark until sufficient color develops.
-
Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance versus the antibody concentration and determine the EC50 value to quantify the binding affinity. Compare the EC50 values of the biotinylated and control antibodies.
-
Protocol 4: General Enzyme Activity Assay
This protocol outlines a general approach to assess the activity of a biotinylated enzyme.
-
Reaction Setup:
-
Prepare a reaction mixture containing the enzyme's substrate at a known concentration in an appropriate reaction buffer.
-
Prepare serial dilutions of the biotinylated enzyme and a non-biotinylated control enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding a stop reagent or by heat inactivation).
-
-
Product Quantification:
-
Quantify the amount of product formed using a suitable method (e.g., spectrophotometry, fluorometry, or chromatography).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each enzyme concentration.
-
Plot V₀ versus enzyme concentration to compare the specific activity of the biotinylated and control enzymes.
-
For a more detailed analysis, perform kinetic studies by varying the substrate concentration to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
-
Conclusion
The preservation of biological activity is paramount when labeling proteins for research and therapeutic applications. While traditional biotinylation methods are simple, they carry a significant risk of compromising protein function. The use of this compound in conjunction with site-specific protein modification techniques offers a superior alternative. The bioorthogonal nature of the TCO-tetrazine click chemistry ensures a highly specific and efficient conjugation under mild conditions, minimizing the impact on the protein's native structure and function. As demonstrated by comparative data, site-specific labeling can dramatically improve the biological activity of conjugated proteins, leading to more reliable and accurate experimental outcomes. For researchers seeking to maintain the integrity of their proteins, adopting a site-specific biotinylation strategy with this compound is a highly recommended approach.
The Influence of PEG Spacer Length on TCO-Biotin Linker Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy and safety of bioconjugates. Trans-cyclooctene (TCO)-biotin linkers are powerful tools for bioorthogonal chemistry, enabling the precise attachment of biotin to biomolecules for detection, purification, and targeting applications. The incorporation of a polyethylene glycol (PEG) spacer of varying length between the TCO and biotin moieties offers a strategy to fine-tune the physicochemical and pharmacokinetic properties of the final conjugate. This guide provides an objective comparison of different PEG spacer lengths in TCO-biotin linkers, supported by experimental data and detailed protocols.
The length of the PEG spacer can significantly influence several critical parameters of a bioconjugate, including its solubility, stability, reactivity, and steric hindrance.[1][2] The optimal PEG spacer length is often a balance between these factors to achieve the desired performance in a specific application.[1]
Data Presentation: Comparative Analysis of TCO-Biotin Linkers
The following table summarizes the impact of different PEG spacer lengths on key performance indicators of TCO-biotin linkers.
| Property | Short PEG Linkers (e.g., PEG3, PEG4) | Long PEG Linkers (e.g., PEG8, PEG12, PEG24) | Experimental Evidence |
| Solubility | Moderate improvement in aqueous solubility.[3] | Significant improvement, especially for hydrophobic molecules.[4] | Hydrophilic PEG linkers can enable higher drug-to-antibody ratios (DARs) by solubilizing hydrophobic payloads. TCO-PEG-Biotin is soluble in water, chloroform, and DMSO at 5 mg/mL. |
| Reaction Kinetics | Exceptionally fast reaction with tetrazine (k > 800 M⁻¹s⁻¹). The reaction is typically complete within 30-60 minutes at room temperature. | Kinetics are generally comparable to short PEG linkers, as the reaction is primarily governed by the TCO-tetrazine chemistry. However, very long PEGs might slightly decrease the reaction rate due to increased steric hindrance. | The inverse-electron demand Diels-Alder (iEDDA) cycloaddition between TCO and tetrazine is known for its exceptional kinetics. Rate constants can be as high as 10⁷ M⁻¹s⁻¹. |
| Steric Hindrance | Minimal steric hindrance, providing a compact linkage. | Provides greater separation between the conjugated molecules, which can minimize steric hindrance and improve target binding or enzyme activity. | The flexible PEG spacer arm can minimize steric hindrance when the biotin is subsequently targeted by avidin or streptavidin. |
| Stability | TCO is sensitive to light and temperature and can isomerize to the less reactive cis-cyclooctene (CCO). It is recommended to store TCO-containing compounds at -20°C and protect them from light. | Similar stability profile to short PEG linkers, as the instability is inherent to the TCO moiety. | The half-life of TCO is short, and it is not recommended for long-term storage. |
| In Vivo Performance | Can lead to faster clearance from the body compared to longer PEGs. | Generally leads to slower clearance and a longer half-life in circulation. | A study on MMAE conjugates showed that longer PEG chains resulted in longer plasma half-lives. For nanocarriers, a longer PEG length (5 kDa) was required for specific targeting of certain immune cells in vivo. |
| Hydrophobicity | Less effective at masking the hydrophobicity of a molecule. | More effective at increasing the overall hydrophilicity of the conjugate. | The incorporation of a PEG linker was shown to prevent the hydrophobic TCO moiety from burying inside an antibody, thereby increasing its reactivity. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments involving TCO-biotin linkers.
Protocol 1: General Protein Biotinylation using a TCO-Biotin Linker
This protocol describes a two-step process for biotinylating a protein of interest using a TCO-biotin linker. First, the protein is functionalized with a TCO group, and then the TCO-modified protein is reacted with a tetrazine-biotin conjugate. An alternative is to functionalize the protein with a tetrazine and react it with a TCO-biotin linker.
Part A: Introduction of the TCO Moiety onto the Protein
-
Materials:
-
Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
-
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at an appropriate concentration.
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer.
-
Part B: Ligation of TCO-Modified Protein with Tetrazine-Biotin
-
Materials:
-
TCO-modified protein
-
Tetrazine-PEGn-Biotin
-
Anhydrous DMSO
-
Desalting column
-
-
Procedure:
-
Prepare Tetrazine-Biotin Stock Solution: Dissolve the Tetrazine-PEGn-Biotin in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein with a 5-10 fold molar excess of the Tetrazine-Biotin stock solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle shaking.
-
Purification: Remove the excess, unreacted Tetrazine-Biotin using a desalting column equilibrated with the desired buffer.
-
Protocol 2: Kinetic Analysis of TCO-Tetrazine Ligation by Stopped-Flow Spectrophotometry
This protocol allows for the determination of the second-order rate constant of the TCO-tetrazine reaction.
-
Materials:
-
TCO-biotin linker with a specific PEG length
-
A tetrazine derivative (e.g., Biotin-PEG4-MeTz)
-
Suitable solvent (e.g., PBS or a mixed aqueous/organic solvent system)
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of the TCO-biotin linker and the tetrazine derivative in the chosen solvent.
-
Concentration Setting: The concentration of the dienophile (TCO) should be in at least a 10-fold excess of the tetrazine concentration to ensure pseudo-first-order kinetics.
-
Data Acquisition: Rapidly mix equal volumes of the tetrazine and TCO solutions in the stopped-flow instrument. Monitor the decay of the tetrazine absorbance at its maximum wavelength (e.g., ~520-540 nm) over time. Collect data for several half-lives of the reaction.
-
Data Analysis: Fit the absorbance decay data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO linker.
-
Visualizations
The following diagrams illustrate the chemical structures and experimental workflows discussed in this guide.
Caption: Structures of TCO-biotin linkers with short and long PEG spacers.
Caption: Experimental workflow for two-step protein biotinylation.
Caption: Signaling pathway of the TCO-tetrazine bioorthogonal reaction.
References
A Head-to-Head Comparison: Validating the Specificity of TCO-PEG3-Biotin in Complex Biological Samples
The ideal biotinylation reagent should exhibit high reactivity towards its intended target while remaining inert to the myriad of other functional groups present in complex biological samples such as cell lysates or tissue extracts. This guide focuses on the validation of TCO-PEG3-Biotin, a bioorthogonal labeling reagent, and compares its performance against traditional amine-reactive methods and other popular click chemistry reagents.
The Competitors: A Trio of Biotinylation Strategies
At the forefront of modern biotinylation techniques is This compound , which leverages the power of bioorthogonal chemistry. It participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified target molecule. This reaction is exceptionally fast and highly specific, occurring under physiological conditions without the need for a catalyst.
A widely used alternative is NHS-Biotin (N-hydroxysuccinimide-biotin) . This reagent reacts with primary amines, such as the side chains of lysine residues and the N-termini of proteins. While effective for general protein labeling, its specificity is limited by the abundance of primary amines on the surface of most proteins.
Another prominent player in the bioorthogonal labeling arena is DBCO-Biotin (Dibenzocyclooctyne-biotin) . It reacts with azide-modified biomolecules via a strain-promoted alkyne-azide cycloaddition (SPAAC). Similar to the TCO-tetrazine ligation, this reaction is highly specific and biocompatible.
Performance Under the Microscope: A Quantitative Comparison
The ultimate test of a biotinylation reagent's utility lies in its performance in complex biological milieu. Mass spectrometry-based proteomics provides a powerful platform to assess the specificity of these reagents on a proteome-wide scale. By identifying and quantifying all biotinylated proteins, researchers can distinguish between on-target labeling and off-target interactions.
| Feature | This compound | NHS-Biotin | DBCO-Biotin |
| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) | Amine acylation | Strain-promoted alkyne-azide cycloaddition (SPAAC) |
| Target | Tetrazine-modified molecules | Primary amines (Lysine, N-termini) | Azide-modified molecules |
| Specificity | Very High | Low to Moderate | Very High |
| Kinetics | Extremely Fast (up to 10^6 M⁻¹s⁻¹) | Fast | Fast (up to 1 M⁻¹s⁻¹) |
| Biocompatibility | Excellent | Good | Excellent |
| Off-Target Binding | Minimal | Significant | Minimal |
Studies comparing different cell surface protein labeling techniques have shown that while NHS-biotin can identify a large number of proteins, the purity of plasma membrane protein enrichment is often lower compared to more specific methods[1][2][3]. The inherent reactivity of NHS esters with any accessible primary amine leads to the labeling of abundant intracellular proteins upon cell lysis, complicating the analysis of the target proteome[2][3].
In contrast, the high chemoselectivity of the TCO-tetrazine and DBCO-azide reactions ensures that biotinylation occurs almost exclusively on the molecules that have been pre-functionalized with the corresponding bioorthogonal handle. This leads to a significantly lower background and a higher signal-to-noise ratio in downstream applications. Proteomics studies have highlighted the exceptional specificity of tetrazine ligation in complex biological environments.
Experimental Protocols: A Guide to Implementation
To ensure the successful application of these biotinylation reagents, adherence to well-defined experimental protocols is crucial. Below are detailed methodologies for the key experiments discussed.
Protocol 1: Bioorthogonal Labeling of Tetrazine-Modified Proteins with this compound
This protocol describes the specific labeling of a protein of interest that has been pre-functionalized with a tetrazine moiety, for example, through metabolic labeling or site-specific incorporation of a tetrazine-bearing unnatural amino acid.
Materials:
-
Tetrazine-modified protein sample in a complex biological mixture (e.g., cell lysate).
-
This compound (stock solution in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Streptavidin-agarose beads.
-
Wash buffers (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Reaction Setup: To the tetrazine-modified protein sample, add this compound to a final concentration of 10-100 µM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.
-
Quenching (Optional): The reaction is typically complete, but to ensure no unreacted this compound remains, a small molecule tetrazine can be added.
-
Enrichment of Biotinylated Proteins: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Protocol 2: General Protein Biotinylation with NHS-Biotin
This protocol outlines the non-specific labeling of proteins in a complex biological sample.
Materials:
-
Protein sample (e.g., cell lysate) in an amine-free buffer (e.g., PBS), pH 7.2-8.0.
-
NHS-Biotin (freshly prepared stock solution in DMSO or DMF).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Streptavidin-agarose beads.
-
Wash buffers.
-
Elution buffer.
Procedure:
-
Reaction Setup: Add a 10- to 50-fold molar excess of the NHS-Biotin stock solution to the protein sample.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Add quenching solution to stop the reaction and consume any unreacted NHS-Biotin. Incubate for 15 minutes.
-
Removal of Excess Biotin: Remove unreacted biotin using a desalting column or dialysis.
-
Enrichment, Washing, Elution, and Analysis: Follow steps 4-7 as described in Protocol 1.
Protocol 3: Bioorthogonal Labeling of Azide-Modified Proteins with DBCO-Biotin
This protocol is for the specific labeling of a protein of interest that has been functionalized with an azide group.
Materials:
-
Azide-modified protein sample in a complex biological mixture.
-
DBCO-Biotin (stock solution in DMSO).
-
PBS, pH 7.4.
-
Streptavidin-agarose beads.
-
Wash buffers.
-
Elution buffer.
Procedure:
-
Reaction Setup: Add DBCO-Biotin to the azide-modified protein sample to a final concentration of 25-100 µM.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Enrichment, Washing, Elution, and Analysis: Follow steps 4-7 as described in Protocol 1.
Visualizing the Workflow: From Labeling to Analysis
To further clarify the experimental processes, the following diagrams illustrate the key steps in validating biotinylation specificity using mass spectrometry.
Caption: Experimental workflow for comparing the specificity of different biotinylation reagents.
Caption: Reaction mechanisms of the compared biotinylation reagents.
Conclusion: Choosing the Right Tool for the Job
The validation of this compound specificity in complex biological samples underscores the power of bioorthogonal chemistry for precise molecular labeling. When compared to traditional amine-reactive reagents like NHS-Biotin, this compound, along with other click chemistry reagents like DBCO-Biotin, offers unparalleled specificity, minimizing off-target interactions and ensuring high-fidelity data.
For researchers aiming to confidently identify and characterize specific biomolecules in a complex environment, the investment in a bioorthogonal strategy is well-justified. The clean, specific labeling provided by this compound and its counterparts is crucial for the accuracy and reliability of downstream analyses, ultimately accelerating scientific discovery. While NHS-biotin remains a useful tool for general, non-specific protein labeling, the era of precision proteomics demands the specificity and control afforded by bioorthogonal chemistries.
References
- 1. Comparative Analysis of Techniques to Purify Plasma Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells | eLife [elifesciences.org]
- 3. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Biotinylation Reagents for Cellular Labeling: A Guide to Controls for TCO-PEG3-Biotin
In the landscape of chemical biology and drug development, the specific and efficient labeling of biomolecules is paramount for their detection, isolation, and characterization. TCO-PEG3-Biotin has emerged as a powerful tool for this purpose, leveraging the principles of bioorthogonal chemistry. This guide provides a comparative analysis of this compound with two alternative biotinylation reagents: DBCO-PEG-Biotin and NHS-Ester-PEG-Biotin. Furthermore, it details essential control experiments for robust and reliable this compound labeling studies.
Quantitative Performance Comparison
The choice of biotinylation reagent can significantly impact the outcome of an experiment. The following table summarizes key performance metrics for this compound and its alternatives, based on their reaction chemistry.
| Feature | This compound (iEDDA) | DBCO-PEG-Biotin (SPAAC) | NHS-Ester-PEG-Biotin (Amine-reactive) |
| Targeting Chemistry | Bioorthogonal Inverse-Electron-Demand Diels-Alder (iEDDA) cycloaddition | Bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Amine acylation |
| Target Residues | Tetrazine-modified molecules | Azide-modified molecules | Primary amines (e.g., lysine residues, N-terminus of proteins) |
| Reaction Speed (Second-Order Rate Constant) | Very Fast (up to 10⁶ M⁻¹s⁻¹)[1] | Moderate (up to 1 M⁻¹s⁻¹) | Fast |
| Specificity | High: Reacts specifically with its bioorthogonal partner with minimal cross-reactivity.[2] | High: Reacts specifically with its bioorthogonal partner. | Moderate: Reacts with any accessible primary amine, potentially leading to off-target labeling.[2] |
| Biocompatibility | Excellent: Catalyst-free and bio-inert.[3] | Excellent: Catalyst-free. | Good: Can cause widespread, non-specific protein modification leading to cellular stress. |
| Expected Signal-to-Noise Ratio | High | High | Moderate to Low |
| Potential for Off-Target Effects | Low[2] | Low | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for a typical this compound labeling experiment and essential control experiments.
Protocol 1: General this compound Labeling of Tetrazine-Expressing Cells
This protocol describes the labeling of cells that have been metabolically engineered to express tetrazine-modified glycans on their surface.
Materials:
-
Tetrazine-expressing cells in culture
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-AF488)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Cell Preparation: Culture tetrazine-expressing cells to the desired confluency.
-
Labeling Reaction:
-
Dilute the this compound stock solution to a final concentration of 10-100 µM in pre-warmed cell culture medium or PBS.
-
Wash the cells once with PBS.
-
Incubate the cells with the this compound solution for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells three times with PBS to remove unreacted this compound.
-
Detection:
-
Incubate the cells with a fluorescently-labeled streptavidin conjugate (e.g., 5 µg/mL in blocking buffer) for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Analysis: Proceed with analysis (e.g., fluorescence microscopy or flow cytometry).
Protocol 2: Negative Control Experiments for this compound Labeling
Negative controls are essential to ensure that the observed signal is specific to the TCO-tetrazine reaction.
-
"No Tetrazine" Control: Perform the labeling protocol (Protocol 1) on wild-type cells that do not express the tetrazine moiety. This control demonstrates that this compound does not non-specifically bind to the cell surface.
-
"No this compound" Control: Incubate tetrazine-expressing cells with the fluorescently-labeled streptavidin conjugate without prior incubation with this compound. This control checks for non-specific binding of the streptavidin conjugate.
-
Competition Control: Co-incubate tetrazine-expressing cells with this compound and an excess of a non-biotinylated TCO-containing molecule. A significant reduction in the fluorescent signal compared to the standard labeling protocol indicates that the labeling is specific to the TCO-tetrazine reaction.
Protocol 3: Control for Endogenous Biotin
Many cells and tissues contain endogenous biotin, which can lead to background signal.
Materials:
-
Avidin/Streptavidin solution (e.g., 0.1 mg/mL in PBS)
-
Biotin solution (e.g., 0.01 mg/mL in PBS)
Procedure:
-
After cell fixation and permeabilization (if applicable), incubate the sample with the avidin/streptavidin solution for 15 minutes at room temperature.
-
Wash the sample three times with PBS.
-
Incubate the sample with the biotin solution for 15 minutes at room temperature to block any remaining biotin-binding sites on the avidin/streptavidin.
-
Wash the sample three times with PBS.
-
Proceed with the standard this compound labeling protocol.
Protocol 4: Cell Viability Assay (Trypan Blue Exclusion)
It is important to ensure that the labeling procedure does not adversely affect cell viability.
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer
Procedure:
-
Perform the complete this compound labeling and washing protocol on a sample of cells.
-
Harvest the cells (e.g., by trypsinization).
-
Resuspend the cells in PBS.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells. Compare this to an untreated control cell population.
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are crucial for understanding and executing complex protocols. The following diagrams were generated using Graphviz.
Caption: Workflow for this compound labeling and a corresponding negative control experiment.
Caption: Principle of two-step labeling using this compound and fluorescent streptavidin.
References
A Researcher's Guide to Click Chemistry: Comparing the Reaction Kinetics of TCO-Tetrazine and Other Bioorthogonal Ligations
For researchers, scientists, and drug development professionals, the choice of a bioorthogonal ligation strategy is critical to the success of their experiments. This guide provides an objective comparison of the reaction kinetics of the trans-cyclooctene (TCO) and tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction with other prominent click chemistries, namely Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The information presented is supported by experimental data to aid in the selection of the most appropriate chemical tool for specific applications.
The field of bioconjugation has been revolutionized by the advent of click chemistry, a suite of reactions that are rapid, selective, and high-yielding. Among these, the TCO-tetrazine ligation has garnered significant attention for its exceptionally fast reaction rates, which are orders of magnitude higher than many other bioorthogonal reactions.[1] This unparalleled speed is a significant advantage in applications where low concentrations of reactants are necessary or when the temporal resolution of labeling is crucial, such as in live-cell imaging and in vivo pre-targeting strategies.[1]
Quantitative Comparison of Reaction Kinetics
The efficacy of a bioorthogonal reaction is quantitatively described by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, allowing for efficient conjugation even at low reactant concentrations. The following table summarizes the reported second-order rate constants for TCO-tetrazine ligation, SPAAC, and CuAAC.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| IEDDA | TCO + 3,6-di-(2-pyridyl)-s-tetrazine | Up to 30,000[2] | Extremely fast, catalyst-free, excellent for in vivo applications.[3] |
| TCO + 3-(p-aminophenyl)-6-methyl-s-tetrazine | ~26,000[3] | Reaction rate is tunable by modifying substituents on the tetrazine ring. | |
| SPAAC | Dibenzocyclooctyne (DBCO) + Benzyl Azide | ~0.6 - 1.0 | Copper-free, good for live-cell imaging, but significantly slower than TCO-tetrazine. |
| Bicyclo[6.1.0]nonyne (BCN) + Benzyl Azide | ~0.06 - 0.1 | Smaller and less hydrophobic than DBCO, but with slower kinetics. | |
| CuAAC | Terminal Alkyne + Azide (with Copper(I) catalyst) | 10 - 10,000 | Fast and versatile, but the cytotoxicity of the copper catalyst can be a limitation for in vivo studies. |
| Terminal Alkyne + Azide (with TBTA ligand) | ~17.4 | Ligands can accelerate the reaction and stabilize the copper(I) catalyst. |
Experimental Protocols for Measuring Reaction Kinetics
Accurate determination of reaction kinetics is essential for the objective comparison and selection of bioorthogonal reactions. The two most common methods for measuring the rates of these fast reactions are stopped-flow UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Stopped-Flow UV-Vis Spectrophotometry for TCO-Tetrazine Kinetics
This technique is ideal for monitoring fast reactions that involve a change in the absorbance spectrum of the reactants or products. The disappearance of the characteristic absorbance of the tetrazine moiety (around 520 nm) upon reaction with TCO allows for real-time monitoring of the reaction progress.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for reactant loading
-
TCO derivative (e.g., TCO-PEG-amine)
-
Tetrazine derivative (e.g., Methyltetrazine-NHS ester)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Sample Preparation: Prepare stock solutions of the TCO and tetrazine derivatives in a suitable solvent (e.g., DMSO). Dilute the stock solutions in the reaction buffer to the desired final concentrations. The concentrations should be chosen to ensure the reaction half-life is within the instrument's measurement capabilities (typically in the millisecond to second range).
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37 °C for physiological conditions). Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine derivative.
-
Data Acquisition: Load the TCO and tetrazine solutions into separate syringes of the stopped-flow apparatus. Rapidly mix the solutions by simultaneously depressing the syringe plungers. The instrument will automatically trigger data collection upon mixing.
-
Data Analysis: The change in absorbance over time is recorded. The data is then fitted to a pseudo-first-order or second-order rate equation to determine the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated from k_obs and the known concentration of the reactant in excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy for SPAAC Kinetics
NMR spectroscopy is a powerful tool for monitoring reaction kinetics when there is no significant change in the UV-Vis spectrum, or when it is desirable to observe the appearance of specific product signals.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Cyclooctyne derivative (e.g., DBCO-amine)
-
Azide derivative (e.g., Benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the cyclooctyne derivative and the internal standard in the deuterated solvent.
-
Reaction Initiation: Add the azide derivative to the NMR tube.
-
Data Acquisition: Immediately place the NMR tube in the pre-shimmed and temperature-controlled NMR spectrometer. Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Process the acquired spectra. The concentration of the reactants and products at each time point is determined by integrating their characteristic signals relative to the internal standard. A plot of concentration versus time is then used to determine the reaction order and the rate constant.
Visualizing Reaction Kinetics and Applications
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the comparative reaction kinetics and a common experimental workflow where these chemistries are applied.
References
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of the TCO-Tetrazine Linkage
For researchers, scientists, and drug development professionals navigating the complexities of in vivo bioconjugation, the stability of the chemical linkage is paramount. Among the arsenal of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally fast kinetics. This guide provides an objective comparison of the in vivo stability of the TCO-tetrazine linkage with other bioorthogonal alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal conjugation strategy.
The TCO-tetrazine ligation has emerged as a powerful tool for in vivo applications such as pretargeted imaging and drug delivery due to its rapid, catalyst-free nature. The reaction proceeds swiftly under physiological conditions, forming a stable dihydropyridazine bond which can subsequently aromatize to a pyridazine, releasing nitrogen gas as the only byproduct. However, the true measure of its utility lies in its endurance within the complex biological milieu.
The TCO-Tetrazine Ligation at a Glance
The reaction between a tetrazine and a TCO derivative is a cornerstone of modern bioorthogonal chemistry. Its mechanism is characterized by a rapid cycloaddition followed by a retro-Diels-Alder reaction, resulting in a stable covalent bond.
The Superiority of Speed and Specificity: A Guide to Copper-Free Click Chemistry with TCO-PEG3-Biotin
For researchers, scientists, and drug development professionals seeking robust and efficient bioconjugation methods, copper-free click chemistry has emerged as an indispensable tool. Among the available reagents, TCO-PEG3-Biotin offers significant advantages in kinetics and biocompatibility, streamlining workflows in cell labeling, proteomics, and drug delivery. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data and detailed protocols.
At the forefront of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally rapid kinetics.[1][2] this compound harnesses this powerful reaction, incorporating a TCO moiety for fast and specific conjugation to tetrazine-labeled molecules. The inclusion of a hydrophilic three-unit polyethylene glycol (PEG3) spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance.[3][4] The terminal biotin provides a high-affinity handle for purification and detection via streptavidin-based methods.[5]
The primary advantage of the TCO-tetrazine ligation lies in its unparalleled reaction speed, with second-order rate constants significantly higher than other copper-free click chemistry methods like the strain-promoted azide-alkyne cycloaddition (SPAAC). This rapid kinetics allows for efficient labeling at low concentrations, which is crucial when working with sensitive biological samples or low-abundance targets.
Performance Comparison of Biotinylation Reagents in Copper-Free Click Chemistry
The choice of biotinylation reagent in copper-free click chemistry significantly impacts the efficiency and outcome of an experiment. The following table summarizes the key performance characteristics of this compound and a common alternative, DBCO-PEG3-Biotin, which utilizes SPAAC chemistry.
| Feature | This compound (iEDDA) | DBCO-PEG3-Biotin (SPAAC) | References |
| Reaction Type | Inverse-Electron-Demand Diels-Alder | Strain-Promoted Azide-Alkyne Cycloaddition | |
| Second-Order Rate Constant (k₂) | ~800 - 30,000 M⁻¹s⁻¹ (up to 10⁷ M⁻¹s⁻¹) | ~1-2 M⁻¹s⁻¹ | |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | |
| Reaction Conditions | Aqueous media, room temperature | Aqueous media, room temperature | |
| Specificity | High specificity for tetrazines | High specificity for azides | |
| Applications | Live-cell imaging, in vivo studies, proteomics, drug delivery | Live-cell imaging, proteomics, bioconjugation |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins with this compound
This protocol describes the labeling of cell surface proteins on live cells that have been metabolically engineered to express a tetrazine-containing unnatural sugar.
Materials:
-
Cells expressing tetrazine-modified surface proteins
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution in DMSO)
-
Quenching solution (e.g., tetrazine-amine)
-
Cell lysis buffer
-
Streptavidin-conjugated fluorophore (for imaging) or streptavidin beads (for pulldown)
Procedure:
-
Cell Preparation: Culture cells expressing the tetrazine-tagged protein of interest to the desired confluency.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.
-
Labeling Reaction: Dilute the this compound stock solution in PBS to a final concentration of 0.25 mmol/L. Add the labeling solution to the cells and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove unreacted this compound.
-
Downstream Processing:
-
For Flow Cytometry or Microscopy: Incubate cells with a fluorescently labeled streptavidin conjugate (e.g., Alexa Fluor 647-Streptavidin at 20 µg/mL) for 20 minutes in the dark at room temperature. Wash twice with PBS before analysis.
-
For Western Blot or Mass Spectrometry: Lyse the cells using a suitable lysis buffer. The biotinylated proteins can then be detected by western blot using streptavidin-HRP or enriched using streptavidin-conjugated beads for downstream applications.
-
Protocol 2: Western Blot Detection of Biotinylated Proteins
This protocol outlines the detection of biotinylated proteins from cell lysates via Western Blot.
Materials:
-
Cell lysate containing biotinylated proteins
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate the proteins in the cell lysate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle shaking.
-
Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in blocking buffer (typically 1:5,000 to 1:15,000 dilution). Incubate the membrane with the diluted conjugate for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Develop the blot with a chemiluminescent substrate and visualize the signal using film or a CCD camera.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in a typical biotinylation and detection workflow using this compound.
Experimental workflow for cell surface protein biotinylation.
Logical steps for Western Blot detection of biotinylated proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. DBCO-PEG3-Biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
Assessing the Impact of TCO-PEG3-Biotin on Cell Viability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biotin to biological molecules is a cornerstone of modern life sciences research, enabling highly sensitive detection and purification. The choice of biotinylation reagent is critical, as it can significantly impact the viability and physiology of the cells under investigation. This guide provides a comparative analysis of TCO-PEG3-Biotin, a bioorthogonal labeling reagent, with traditional amine- and thiol-reactive biotinylation reagents, focusing on their effects on cell viability.
Introduction to this compound
This compound is a biotinylation reagent that incorporates a trans-cyclooctene (TCO) moiety. This allows for a highly specific and efficient reaction with tetrazine-modified molecules via "click chemistry" (an inverse electron demand Diels-Alder cycloaddition). This bioorthogonal reaction occurs rapidly under physiological conditions without the need for catalysts, and crucially, does not interact with native functional groups within the cell, thereby minimizing off-target effects and associated cytotoxicity.[1][2][3][4][5] The polyethylene glycol (PEG) spacer enhances the reagent's solubility and reduces steric hindrance.
Comparison of Biotinylation Reagents and Their Impact on Cell Viability
The primary advantage of this compound lies in its bioorthogonal nature, which is expected to result in minimal impact on cell viability compared to traditional biotinylation reagents. Reagents such as NHS-PEG-Biotin and Maleimide-PEG-Biotin react with common functional groups on proteins (primary amines and thiols, respectively), which can lead to non-specific labeling, disruption of protein function, and cellular stress.
Quantitative Comparison of Cytotoxicity
While extensive quantitative data for the cytotoxicity of unconjugated this compound is not widely available in peer-reviewed literature, its components and reaction mechanism suggest high biocompatibility. Illustrative data from comparative guides and the general consensus in the field indicate a significantly lower cytotoxic potential for bioorthogonal reagents compared to their traditional counterparts.
| Compound | Reactive Group | Target | Cell Line | Incubation Time (hours) | Illustrative IC50 (µM) |
| This compound (functionally similar to MeTz-PEG-Biotin) | Trans-cyclooctene | Tetrazine | HEK293 | 24 | > 100 |
| HeLa | 24 | > 100 | |||
| Jurkat | 24 | > 100 | |||
| NHS-PEG-Biotin | N-hydroxysuccinimide ester | Primary amines (e.g., lysine) | HEK293 | 24 | 50-100 |
| HeLa | 24 | 40-80 | |||
| Jurkat | 24 | 30-60 | |||
| Maleimide-PEG-Biotin | Maleimide | Thiols (e.g., cysteine) | Various | 24 | Expected to be higher than this compound due to reactivity with cellular thiols |
Note: The IC50 values for this compound are extrapolated from data for a functionally analogous methyltetrazine (MeTz) containing biotinylation reagent. The higher expected cytotoxicity of NHS- and Maleimide-PEG-Biotin is due to their potential for widespread, non-specific modification of cellular proteins.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of biotinylation reagents by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound, NHS-PEG-Biotin, Maleimide-PEG-Biotin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the biotinylation reagents in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Biotinylation reagents
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of biotinylation reagents for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Comparison of labeling mechanisms and their cellular impact.
Conclusion
The selection of a biotinylation reagent can have a profound impact on experimental outcomes, particularly in studies involving live cells. This compound, through its bioorthogonal reactivity, offers a superior alternative to traditional NHS- and maleimide-based reagents by minimizing off-target modifications and subsequent cytotoxicity. This leads to more reliable and reproducible data, especially in sensitive applications such as live-cell imaging and in vivo studies. Researchers should consider the trade-off between the specificity of bioorthogonal reagents and the broader reactivity of traditional reagents in the context of their specific experimental goals.
References
A Head-to-Head Comparison of Biotinylation Reagents: TCO-PEG3-Biotin vs. Amine-Reactive Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for elucidating biological processes and developing targeted therapeutics. Biotinylation, the covalent attachment of biotin to a molecule of interest, is a cornerstone technique for protein detection, purification, and tracking. The choice of biotinylating reagent can profoundly impact the specificity, efficiency, and biological compatibility of an experiment. This guide provides an objective, data-driven comparison of a bioorthogonal reagent, TCO-PEG3-Biotin, with traditional amine-reactive biotinylation agents like NHS-PEG-Biotin and Sulfo-NHS-LC-Biotin.
This comprehensive review delves into the mechanisms of action, reaction kinetics, stability, and potential limitations of these reagents, supported by experimental data to inform the selection of the optimal tool for your research needs.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between this compound and NHS-based biotinylation reagents lies in their chemical reactivity and targeting strategy.
This compound utilizes a bioorthogonal reaction, specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz). This reaction is highly specific and proceeds with exceptionally fast kinetics under physiological conditions without the need for a catalyst.[1] The workflow involves a two-step process: first, the target biomolecule is functionalized with a tetrazine group, and then it is specifically labeled with this compound.
NHS-PEG-Biotin and Sulfo-NHS-LC-Biotin , on the other hand, are amine-reactive reagents. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2] This is a one-step labeling process but is less specific due to the abundance of lysine residues on the surface of most proteins.
Performance Comparison: A Data-Driven Overview
The choice between these two classes of reagents often comes down to a trade-off between specificity and workflow simplicity. The following tables summarize key performance metrics to aid in this decision.
Table 1: Reaction Kinetics
| Feature | This compound (with Tetrazine) | NHS-PEG-Biotin / Sulfo-NHS-LC-Biotin |
| Reaction Type | Inverse-Electron-Demand Diels-Alder Cycloaddition | Nucleophilic Acyl Substitution |
| Second-Order Rate Constant (k₂) | ~1 - >10⁶ M⁻¹s⁻¹ (highly dependent on the tetrazine partner) | Not directly comparable, reaction time is on the order of minutes to hours |
| Reaction Time | Seconds to minutes | 30 minutes to several hours |
| Catalyst Required | No | No |
TCO-tetrazine reactions are among the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 30,000 M⁻¹s⁻¹ for the reaction of some tetrazines with TCO.
Table 2: Stability and Limitations
| Feature | This compound | NHS-PEG-Biotin / Sulfo-NHS-LC-Biotin |
| Stability of Reactive Group | TCO moiety can isomerize to the less reactive cis-isomer in the presence of thiols and copper-containing serum proteins.[3][4] Half-life can be prolonged by strategic placement on macromolecules.[4] | NHS esters are susceptible to hydrolysis, especially at higher pH. The half-life at pH 7 (0°C) is 4-5 hours, which drops to 10 minutes at pH 8.6 (4°C). |
| Specificity | High: Reacts specifically with the bioorthogonally introduced tetrazine group. | Moderate: Reacts with all accessible primary amines, potentially leading to a heterogeneous population of labeled molecules. |
| Potential for Off-Target Reactions | Low: The TCO group is generally inert to endogenous functional groups. | High: Can react with any accessible primary amine on non-target proteins. |
| Cytotoxicity | Generally low due to high specificity and lack of a catalyst. | Can be higher due to non-specific modification of cellular proteins, which may disrupt their function. |
Visualizing the Workflows
To further illustrate the distinct approaches of these biotinylation strategies, the following diagrams outline the experimental workflows.
Caption: Workflow for bioorthogonal labeling using this compound.
Caption: Workflow for amine-reactive labeling using NHS-PEG-Biotin.
Experimental Protocols
Detailed methodologies are crucial for successful biotinylation. Below are representative protocols for cell surface labeling using both this compound and an NHS-based reagent.
Protocol 1: Bioorthogonal Cell Surface Labeling with this compound
This protocol assumes the target cells have been metabolically engineered to express tetrazine-functionalized glycans on their surface.
-
Cell Preparation: Culture cells to the desired confluency. Wash the cells twice with ice-cold PBS (pH 7.4) to remove any residual media components.
-
This compound Labeling: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution to the desired final concentration (e.g., 0.25 mM) in an appropriate buffer (e.g., cell culture medium without serum).
-
Incubation: Add the this compound solution to the cells and incubate for 30 minutes at 37°C.
-
Washing: Aspirate the labeling solution and wash the cells three times with ice-cold PBS to remove any unreacted this compound.
-
Downstream Analysis: The biotinylated cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy (after staining with a fluorescently labeled streptavidin), or affinity purification.
Protocol 2: Amine-Reactive Cell Surface Labeling with NHS-PEG4-Biotin
-
Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing media and proteins. Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in PBS (pH 8.0).
-
NHS-PEG4-Biotin Preparation: Immediately before use, prepare a 20 mM stock solution of NHS-PEG4-Biotin in water or an anhydrous solvent like DMSO.
-
Labeling Reaction: Add the NHS-PEG4-Biotin stock solution to the cell suspension to achieve a final concentration of 2-5 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature. For reduced internalization of the reagent, the incubation can be performed at 4°C.
-
Quenching and Washing: To stop the reaction and remove excess reagent, wash the cells three times with PBS containing 100 mM glycine.
-
Downstream Analysis: The biotinylated cells can now be used for subsequent experiments.
Signaling Pathways and Logical Relationships
The choice of biotinylation reagent can be critical when studying specific signaling pathways, as non-specific labeling can interfere with protein function. The bioorthogonal approach offered by this compound allows for the precise labeling of a protein of interest without affecting other proteins in the pathway.
Caption: Comparison of labeling impact on a signaling pathway.
Conclusion: Selecting the Right Tool for the Job
Both this compound and amine-reactive biotinylation reagents are powerful tools in the researcher's arsenal. The optimal choice depends on the specific requirements of the experiment.
This compound is the superior choice for applications demanding high specificity and minimal perturbation of the biological system. Its bioorthogonal nature makes it ideal for:
-
Live-cell imaging and tracking of specific biomolecules.
-
Precise labeling for pull-down assays to identify protein-protein interactions.
-
Applications where preserving protein function is critical.
The main limitation is the requirement for a two-step workflow, which involves the initial introduction of a tetrazine handle onto the target molecule.
NHS-PEG-Biotin and its derivatives offer a simpler, one-step labeling procedure and are well-suited for:
-
General cell surface biotinylation.
-
Applications where a degree of non-specific labeling is acceptable.
-
Situations where the introduction of a bioorthogonal handle is not feasible.
However, researchers must be mindful of the potential for heterogeneous labeling, off-target effects, and the pH-dependent stability of the NHS ester.
By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate biotinylation strategy to achieve their scientific goals with precision and confidence.
References
Safety Operating Guide
Proper Disposal of TCO-PEG3-Biotin: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling TCO-PEG3-Biotin must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. Due to its reactive nature, this compound requires careful handling as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult your institution's environmental health and safety (EHS) guidelines. The following personal protective equipment (PPE) is mandatory when handling this compound waste:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile gloves |
| Body Protection | Laboratory coat |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to segregate and contain the waste, ensuring the safety of laboratory personnel and adherence to regulatory standards.
1. Waste Identification and Segregation:
Proper segregation at the source is the most critical step to prevent dangerous reactions.
-
Solid Waste:
-
Collect unused or expired this compound powder.
-
Include contaminated personal protective equipment (gloves, wipes).
-
Dispose of any labware (e.g., weigh boats, pipette tips) that has come into direct contact with the solid chemical.
-
Place all solid waste into a designated, leak-proof, and clearly labeled "Hazardous Waste" container.
-
-
Liquid Waste:
-
Collect solutions containing this compound, including stock solutions, reaction mixtures, and the initial rinses of contaminated glassware.
-
This waste must be collected in a separate, compatible, and clearly labeled "Hazardous Waste" container.
-
Crucially, do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, as this could lead to hazardous reactions. The trans-cyclooctene moiety may form explosive peroxides[1].
-
2. Waste Container Labeling and Storage:
Accurate labeling and proper storage are essential for safety and regulatory compliance.
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the primary hazards: "Reactive," "Flammable" (as a precaution due to the cyclooctene group), and "Aquatic Toxicity" (as the related compound, cis-cyclooctene, is very toxic to aquatic life)[2][3].
-
List all components of any liquid waste mixture, including solvents and their approximate concentrations.
-
Keep the waste container securely sealed when not in use.
-
-
Storage:
-
Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from heat, sparks, and direct sunlight[1].
-
The storage area should have secondary containment to control any potential leaks.
-
3. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor. These professionals are equipped to handle and transport reactive chemical waste to an approved treatment, storage, and disposal facility (TSDF).
Experimental Protocols Cited
While this document does not cite specific experimental protocols, the disposal procedures are derived from safety data sheets and guidelines for similar chemical compounds. The key principle is the cautious handling of the reactive TCO group. The isomerization of trans-cyclooctene to the less reactive cis-cyclooctene is a known degradation pathway, but the disposal procedures should account for the initial reactivity of the trans-isomer.
Logical Decision Process for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling TCO-PEG3-Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling TCO-PEG3-Biotin in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is your first line of defense against potential exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles with side shields | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the compound. |
| Body Protection | Standard laboratory coat | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask (e.g., N95) is recommended when handling larger quantities or if dust generation is likely. | Minimizes inhalation of fine particles. |
Note: Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contamination.
Operational Plan: Step-by-Step Handling Protocol
Follow this workflow for the safe handling and preparation of this compound solutions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
